Product packaging for Spiranthol A(Cat. No.:)

Spiranthol A

Cat. No.: B3027271
M. Wt: 310.4 g/mol
InChI Key: RXGNSLYFKVUHDD-UHFFFAOYSA-N
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Description

Spiranthol A has been reported in Spiranthes vernalis and Spiranthes sinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O3 B3027271 Spiranthol A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-12(2)4-6-16-15-7-5-13-10-14(23-3)11-19(22)20(13)17(15)8-9-18(16)21/h4,8-11,21-22H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNSLYFKVUHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)OC)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiranthol A: An In-depth Technical Guide on its Ethnobotanical History, Discovery, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, more commonly known as spilanthol, is a bioactive N-alkylamide that has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Historically rooted in traditional medicine, this compound is the primary constituent responsible for the pungent and numbing sensation of Acmella oleracea (L.) R.K. Jansen, a plant colloquially known as the "toothache plant."[3][4][5] This technical guide provides a comprehensive overview of the ethnobotanical history, discovery, and detailed experimental data related to the bioactivity of spilanthol, with a focus on its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History in Ethnobotany

The discovery of spilanthol is intrinsically linked to the long-standing use of Acmella oleracea in traditional medicine across various cultures.

Traditional and Ethnobotanical Uses

Acmella oleracea, also known by its synonym Spilanthes acmella, has its origins in the tropical regions of Brazil and is now cultivated worldwide in tropical and subtropical areas. The plant has a rich history of use in traditional medicine systems, particularly in South America and Asia.

The most prominent and well-documented traditional application of Acmella oleracea is for dental analgesia.[3][4][6] Indigenous communities in the Amazon have traditionally chewed the flowers and leaves to relieve toothaches, gum infections, and sore throats, which earned it the moniker "toothache plant."[3][4][5] This practice is attributed to the potent numbing and tingling sensation induced by the plant's active compounds.[5]

Beyond oral health, the plant has been used in folk medicine to treat a wide range of ailments, including:

  • Rheumatism and Inflammation: Crushed plants were used topically to alleviate the pain and swelling associated with rheumatism.[6]

  • Fever and Infections: Decoctions of the plant have been used to treat fevers, including malaria, as well as throat and gum infections.[3][7]

  • Gastrointestinal Issues: It has been traditionally used to address stomach aches and dysentery.

  • Other Uses: Traditional applications also include its use as an antiseptic, for skin conditions, and even as an insecticide.[4]

Scientific Discovery and Isolation of Spilanthol

The notable physiological effects of Acmella oleracea prompted scientific investigation into its chemical constituents. The primary bioactive compound responsible for its characteristic pungency and medicinal properties was identified as an N-alkylamide and named spilanthol.

The first documented cultivation of the plant dates back to 1791 in the Caribbean.[3] However, the isolation and characterization of spilanthol occurred much later. While early chemical investigations of Spilanthes species took place from the 1940s, the definitive structure of spilanthol, (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Chemical Properties and Characterization

  • Chemical Formula: C14H23NO[8]

  • Molar Mass: 221.34 g/mol [8]

  • IUPAC Name: (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide[8]

  • Appearance: Colorless amorphous powder.

  • Solubility: Spilanthol is an amphiphilic compound, soluble in a range of organic solvents from hexane to aqueous methanol.[8]

Spectroscopic Data

The structure of spilanthol has been confirmed by various spectroscopic techniques.

Table 1: NMR Spectroscopic Data for Spilanthol (in CDCl3) [8]

Position¹H NMR (ppm)¹³C NMR (ppm)
1-166.4
25.94 (d, J=15.0 Hz)123.6
37.22 (dt, J=15.0, 7.0 Hz)143.8
42.29 (q, J=7.0 Hz)32.5
52.16 (q, J=7.0 Hz)28.9
65.58 (t, J=10.0 Hz)128.8
76.13 (t, J=10.0 Hz)129.5
86.78 (dd, J=15.0, 10.0 Hz)128.1
95.76 (dq, J=15.0, 7.0 Hz)145.5
101.79 (d, J=7.0 Hz)18.4
1'3.14 (t, J=6.5 Hz)46.9
2'1.79 (m)28.6
3'0.91 (d, J=6.5 Hz)20.1

Mass Spectrometry: The positive ion mass spectrum of spilanthol shows a molecular ion [M+H]⁺ at m/z = 222. Key fragments include m/z = 149, corresponding to the loss of the isobutyl amine group, and m/z = 99, indicative of the isobutylamide moiety.[8] The mass spectrum from a flower head extract of S. acmella showed ion fragments at m/z (% relative intensity): 221 [M]+ (5), 206 (1), 192 (3), 141 (76), 126 (41), 98 (28), 81 (100), 79 (38), 41 (33).

Experimental Protocols

Extraction and Purification of Spilanthol

Several methods have been developed for the extraction and purification of spilanthol from Acmella oleracea.

  • Protocol:

    • Air-dry the aerial parts of Acmella oleracea in the shade and pulverize the dried material.

    • Perform extraction using a Soxhlet apparatus with a solvent such as petroleum ether or ethanol.[9]

    • Alternatively, macerate the powdered plant material in a solvent like 85% ethanol, followed by liquid-liquid partitioning against hexane, chloroform, ethyl acetate, and butanol.[10][11]

    • Concentrate the extract under vacuum using a rotary evaporator.

  • Protocol:

    • Use supercritical carbon dioxide (scCO2) to extract spilanthol from the aerial parts of the plant.

    • Fractionate the extract to enrich the spilanthol content.[12]

  • Flash Chromatography: The spilanthol-enriched fractions can be further purified by flash chromatography to yield high-purity spilanthol.[12]

  • Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) can be used for purification.[8]

  • High-Performance Liquid Chromatography (HPLC): Preparative scale HPLC is also an effective method for purifying spilanthol.[8]

Quantification of Spilanthol by HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: C18 column.

  • Mobile Phase:

    • Method 1: Isocratic elution with acetonitrile:water (93:7 v/v) at a flow rate of 0.5 mL/min.[8]

    • Method 2: Isocratic elution with acetonitrile:water (1:1 v/v) at a flow rate of 0.2 mL/min.[8]

  • Detection: UV detection at 237 nm.[8]

  • Quantification: Generate a calibration curve using a purified spilanthol standard to quantify the amount in the extracts.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture:

    • Use murine macrophage cell line RAW 264.7 or human lung epithelial A549 cells.[10][13]

  • Induction of Inflammation:

    • Stimulate RAW 264.7 cells with lipopolysaccharide (LPS).[10]

    • Stimulate A549 cells with interleukin-1β (IL-1β).[13]

  • Treatment:

    • Pre-treat the cells with various concentrations of spilanthol (e.g., 3-100 µM) for a specified duration before adding the inflammatory stimulus.[13]

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

    • Prostaglandin E2 (PGE2) Levels: Measure PGE2 levels in the cell supernatant by ELISA.[13]

    • Protein Expression (COX-2, iNOS, p-IκBα, p-p38, p-JNK, p-ERK): Analyze the protein levels in cell lysates by Western blotting using specific antibodies.[13][14][15]

    • mRNA Expression (ICAM-1, MUC5AC): Determine the mRNA levels by real-time polymerase chain reaction (RT-qPCR).[13]

In Vivo Analgesic and Anti-inflammatory Activity Assays
  • Animals: Use albino rats or mice for these studies.

  • Analgesic Activity (Writhing Test):

    • Administer spilanthol or the plant extract orally to the animals.

    • After a set time, induce writhing (abdominal constrictions) by intraperitoneal injection of acetic acid.[7]

    • Count the number of writhes over a specific period and compare the results with a control group.[7]

  • Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

    • Administer spilanthol or the plant extract orally to the animals.

    • Induce paw edema by injecting a solution of carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume at different time intervals using a plethysmometer.

    • Calculate the percentage of inhibition of edema compared to a control group.

Quantitative Data on Bioactivities

Table 2: Anti-inflammatory Activity of Spilanthol

AssayCell Line/ModelInducerSpilanthol ConcentrationObserved EffectReference
NO ProductionRAW 264.7 macrophagesLPS90 µM and 180 µMSignificant inhibition of NO production
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW 264.7 macrophagesLPSDose-dependent reduction[10]
PGE2, COX-2, TNF-α, MCP-1 ExpressionA549 human lung epithelial cellsIL-1β3-100 µMDecreased expression[13]
COX-2, p-p38, p-JNK Expression3T3-L1 pre-adipocytesLPS3 µMSignificant suppression[15][16]

Table 3: Antimicrobial and Antimalarial Activity of Spilanthol

ActivityOrganism/StrainIC50 / MICReference
AntimalarialPlasmodium falciparum (PFB strain)5.8-41.4 µg/mL[7]
AntimalarialPlasmodium falciparum (K1 strain, chloroquine-resistant)5.8-41.4 µg/mL[7]

Table 4: Insecticidal Activity of Spilanthol

OrganismLC50Reference
Plutella xylostella1.49 g/L

Mechanism of Action: Signaling Pathways

Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Spilanthol has been shown to inhibit this pathway by:

  • Preventing the Phosphorylation of IκBα: This stabilization of IκBα keeps NF-κB in its inactive state in the cytoplasm.[13]

  • Inhibiting the Nuclear Translocation of NF-κB: By preventing IκBα degradation, spilanthol blocks the movement of NF-κB into the nucleus.[17][18]

  • Suppressing NF-κB DNA Binding Activity: Spilanthol has been observed to restrain the binding of nuclear NF-κB to its target DNA sequences.[10]

This inhibition of the NF-κB pathway leads to the downregulation of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[10]

Inhibition of the MAPK Pathway

The MAPK pathway, which includes key proteins like p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response. Spilanthol modulates this pathway by:

  • Inhibiting the Phosphorylation of p38, JNK, and ERK: Spilanthol has been shown to significantly decrease the phosphorylation of these MAPK proteins in response to inflammatory stimuli.[14][15]

The suppression of the MAPK pathway by spilanthol contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory enzymes and cytokines.

Visualizations

Signaling Pathways

spilanthol_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IL-1β LPS/IL-1β Receptor Receptor LPS/IL-1β->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Spilanthol Spilanthol Spilanthol->MAPK_Pathway Inhibits Phosphorylation Spilanthol->IKK Inhibits Phosphorylation Pro-inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF-κB_nucleus->Pro-inflammatory_Genes Activates Transcription Inflammation Inflammation Pro-inflammatory_Genes->Inflammation

Caption: Mechanism of action of Spilanthol in inhibiting inflammation.

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_bioassay In Vitro Bioassay cluster_data Data Analysis Plant_Material Acmella oleracea (aerial parts) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Spilanthol_Pure Pure Spilanthol Purification->Spilanthol_Pure Treatment Treatment with Spilanthol Spilanthol_Pure->Treatment Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis Analysis (ELISA, Western Blot, etc.) Stimulation->Analysis Quantitative_Data Quantitative Data (IC50, % Inhibition) Analysis->Quantitative_Data

Caption: Experimental workflow for spilanthol bioactivity screening.

Conclusion

Spilanthol, a natural compound with a rich history in ethnobotany, has demonstrated significant potential as a therapeutic agent, particularly in the realm of anti-inflammatory and analgesic applications. Its well-characterized mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its observed bioactivities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further explore the pharmacological potential of spilanthol and develop novel therapeutic strategies. Further research is warranted to fully elucidate its clinical efficacy and safety profile for various applications.

References

Beyond the Toothache Plant: A Technical Guide to Alternative Natural Sources of Spilanthol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing natural sources of the potent bioactive compound Spilanthol, beyond the commonly known Acmella oleracea. This whitepaper provides an in-depth analysis of alternative plant sources, quantitative data, detailed experimental protocols for extraction and analysis, and a thorough examination of the signaling pathways modulated by Spilanthol.

Spilanthol, also known as affinin, is a bioactive N-alkylamide recognized for its analgesic, anti-inflammatory, and vasodilatory properties.[1] While traditionally extracted from Acmella oleracea, this guide identifies and explores other significant natural reservoirs, with a primary focus on Heliopsis longipes and various species within the Spilanthes genus.

Quantitative Analysis of Spilanthol in Alternative Natural Sources

The concentration of Spilanthol can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the quantitative data available for alternative natural sources of this valuable compound.

Plant SpeciesPlant PartExtraction SolventSpilanthol ContentReference
Heliopsis longipesRootsDichloromethane28.5 g from 100 g of crude extract (derived from 7 kg of dry roots)[2]
Spilanthes acmella (in vitro)LeavesMethanol3294.36 ± 12.4 µg/g Dry Weight[3]
Spilanthes acmella (in vivo)LeavesMethanol2703.66 ± 9.6 µg/g Dry Weight[3]
Spilanthes acmellaFlower HeadsEthanol9.04% of total N-alkylamides (of which 88.84% is spilanthol) in the extract[4]
Acmella ciliataFlowersMethanol18.44 mg/g crude extract[5]

Experimental Protocols

This section provides a detailed overview of the methodologies for the extraction, isolation, and quantification of Spilanthol from natural sources.

Extraction of Spilanthol from Heliopsis longipes Roots

This protocol is based on the successful isolation of affinin (Spilanthol) from Heliopsis longipes.

  • Plant Material Preparation: Dried and ground roots of Heliopsis longipes are used as the starting material.

  • Solvent Extraction: Dichloromethane has been shown to provide a higher yield of extract compared to ethanol.[2] The ground root material is extracted with dichloromethane.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude dichloromethane extract is subjected to open column chromatography on silica gel.[2]

  • Purification: Fractions containing Spilanthol are further purified by subsequent chromatographic techniques to yield the pure compound.[2]

Quantification of Spilanthol using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of Spilanthol.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 column is typically used for separation.[6]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 93:7 v/v) is effective.[6]

  • Detection: Spilanthol can be detected by UV absorbance at approximately 237 nm.[6]

  • Quantification: A calibration curve is generated using a purified Spilanthol standard. The concentration of Spilanthol in the extracts is then determined by comparing their peak areas to the standard curve.[3]

Quantification of Spilanthol using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the quantification of Spilanthol.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection: The quantification can be based on the peak areas of the [M+H]⁺ and [2M+H]⁺ ions.[6]

  • Validation: A validated LC-MS method for Spilanthol quantification has been established, with parameters such as repeatability, intermediate precision, limit of detection, and limit of quantification determined.[7]

Signaling Pathways Modulated by Spilanthol

Spilanthol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathways

Spilanthol has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of pro-inflammatory mediators.[8][9]

spilanthol_anti_inflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_spilanthol Spilanthol Action cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Stimulus LPS / IL-1β MAPK MAPK (JNK, p38) Stimulus->MAPK activates NFkB NF-κB Stimulus->NFkB activates Spilanthol Spilanthol Spilanthol->MAPK inhibits Spilanthol->NFkB inhibits ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, MCP-1, ICAM-1) MAPK->ProInflammatory promotes NFkB->ProInflammatory promotes Inflammation Inflammation ProInflammatory->Inflammation

Caption: Spilanthol's anti-inflammatory mechanism.

Vasodilation Signaling Pathways

The vasodilatory effect of Spilanthol is mediated through the activation of gasotransmitter (NO, H₂S, CO) and prostacyclin (PGI₂) signaling pathways.[10][11]

spilanthol_vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Spilanthol Spilanthol (Affinin) eNOS eNOS Spilanthol->eNOS activates COX COX Spilanthol->COX activates H2S_synthase H₂S Synthase Spilanthol->H2S_synthase activates HO Heme Oxygenase (HO) Spilanthol->HO activates sGC sGC eNOS->sGC NO AC Adenylyl Cyclase COX->AC PGI₂ K_channels K+ Channels H2S_synthase->K_channels H₂S HO->sGC CO Relaxation Vasodilation sGC->Relaxation ↑ cGMP AC->Relaxation ↑ cAMP K_channels->Relaxation Hyperpolarization spilanthol_workflow PlantMaterial Plant Material (e.g., Heliopsis longipes roots) Grinding Grinding and Drying PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification PureSpilanthol Pure Spilanthol Purification->PureSpilanthol Quantification Quantification (HPLC-UV, LC-MS, NMR) PureSpilanthol->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

References

Spiranthol A derivatives and their biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Spiranthol A and its Derivatives: Biological Activities and Mechanisms

Introduction

Spiranthol, also known as affinin, is a bioactive N-isobutylamide primarily isolated from plants of the Asteraceae family, most notably Acmella oleracea (jambú) and Heliopsis longipes, often referred to as "toothache plants".[1][2][3] Its chemical name is (2E,6Z,8E)-N-(2-Methylpropyl)deca-2,6,8-trienamide, with the chemical formula C₁₄H₂₃NO.[1] This compound is responsible for the characteristic sensory properties of these plants, including tingling, numbing, and pungency.[2][4] Beyond its traditional use as an analgesic for toothaches, spiranthol and its synthesized derivatives have garnered significant scientific interest due to a wide spectrum of pharmacological effects. These include anti-inflammatory, insecticidal, analgesic, antimicrobial, and vasodilatory activities, making it a promising lead compound for drug development.[2][5] This guide provides a comprehensive overview of the biological activities of spiranthol and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

The diverse biological effects of spiranthol are attributed to its unique chemical structure. The following sections detail its major activities, supported by quantitative data from various studies.

Anti-inflammatory and Immunomodulatory Activity

Spiranthol demonstrates potent anti-inflammatory effects across various experimental models. Its mechanism primarily involves the downregulation of key pro-inflammatory mediators.[3][6] In lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7), spiranthol significantly inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3][6] It also dose-dependently reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6] Furthermore, in a model of atopic dermatitis, topical application of spiranthol was shown to reduce serum levels of IgE and IgG2a, indicating its potential in modulating allergic inflammatory responses.[7]

Activity Model Compound Metric Value Reference
Anti-inflammatoryPhorbol myristate acetate-induced mouse ear edemaSpirantholED₅₀1.3 mg/ear[3]
VasodilationRat AortaAffinin (Spiranthol)EC₅₀27.38 µg/mL[8]
Insecticidal and Larvicidal Activity

Spiranthol and extracts from Acmella oleracea have shown significant toxicity against various insect pests and disease vectors, positioning them as potential bio-insecticides.[9][10] The compound acts on the central nervous system of insects, causing initial hyperexcitation followed by paralysis.[9] Its efficacy has been demonstrated against agricultural pests like the diamondback moth (Plutella xylostella) and tomato leafminer (Tuta absoluta), as well as mosquito larvae of Anopheles, Culex, and Aedes species, which are vectors for malaria and dengue fever.[9][10]

Activity Target Organism Compound/Extract Metric Value Reference
InsecticidalPlutella xylostellaSpirantholLC₅₀1.49 g/L[10][11][12]
InsecticidalPlutella xylostellaMethanolic Seed ExtractLC₅₀5.14 g/L[10][11][12]
InsecticidalPlutella xylostellaHexane Seed ExtractLC₅₀5.04 g/L[10][11][12]
InsecticidalTuta absolutaSpirantholLD₅₀0.13 µg/mg[10]
LarvicidalAnopheles, Culex, AedesSpirantholMortality100% at 7.5 ppm[10]
LarvicidalA. albimanus, A. aegyptiEthanolic ExtractMortality100% at 7 mg/L[10]
Analgesic and Anesthetic Activity

The traditional use of spiranthol-containing plants for alleviating toothache is supported by scientific evidence of its local anesthetic and analgesic properties.[3][] The sensation of numbing and tingling is attributed to its interaction with chemosensory receptors on trigeminal nerves.[4] The mechanism of action is multifaceted, involving the blockage of voltage-gated Na⁺ channels and interaction with TRPA1 and TRPV1 receptors.[9] A synthesized analogue of spiranthol demonstrated superior in vivo anesthetic effects compared to both spiranthol and the commercial standard EMLA® in a tail flick model.[14]

Vasodilatory and Antihypertensive Activity

Spiranthol, referred to as affinin in some studies, induces concentration-dependent vasodilation in rat aorta.[8] This effect is mediated by multiple signaling pathways, including those involving the gasotransmitters NO, carbon monoxide (CO), and hydrogen sulfide (H₂S), as well as the prostacyclin pathway.[8] The antihypertensive effects of spiranthol may also be linked to its interaction with cannabinoid (CB1) receptors and TRPV1 channels.[1]

Signaling Pathways and Mechanisms of Action

Spiranthol and its derivatives exert their biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of spiranthol are largely mediated by the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS or IL-1β, spiranthol inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory genes.[6][][15] This leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[3][6] Spiranthol also blocks the phosphorylation of MAPK proteins, including ERK1/2, JNK, and p38, which are crucial for transmitting inflammatory signals.[7][15]

G Spiranthol's Anti-inflammatory Mechanism (LPS/IL-1β) LPS LPS / IL-1β MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB Spiranthol This compound Spiranthol->MAPK Spiranthol->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6, ICAM-1) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Spiranthol inhibits inflammatory responses by suppressing MAPK and NF-κB pathways.

Vasodilation Signaling

The vasodilator effect of spiranthol is complex, involving both endothelium-dependent and independent mechanisms. It activates multiple signaling cascades that lead to smooth muscle relaxation. These include the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, the hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathway, the carbon monoxide/cyclic guanosine monophosphate (CO/cGMP) pathway, and the prostacyclin/cyclic adenosine monophosphate (PGI₂/cAMP) pathway.[8]

G Spiranthol-Induced Vasodilation Pathways Spiranthol This compound NO_Pathway NO/cGMP Pathway Spiranthol->NO_Pathway H2S_Pathway H₂S/KATP Pathway Spiranthol->H2S_Pathway CO_Pathway CO/cGMP Pathway Spiranthol->CO_Pathway PGI2_Pathway PGI₂/cAMP Pathway Spiranthol->PGI2_Pathway Vasodilation Vasodilation NO_Pathway->Vasodilation H2S_Pathway->Vasodilation CO_Pathway->Vasodilation PGI2_Pathway->Vasodilation

Caption: Spiranthol induces vasodilation via activation of multiple signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activities of spiranthol and its derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay assesses the ability of a compound to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of spiranthol (or derivatives) and stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL). A control group without spiranthol treatment is included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]

G Workflow for Nitric Oxide (NO) Production Assay Start Start Seed Seed RAW 264.7 cells in 96-well plate Start->Seed Adhere Incubate overnight to allow adherence Seed->Adhere Treat Treat cells with Spiranthol + LPS (1 µg/mL) Adhere->Treat Incubate24h Incubate for 24 hours Treat->Incubate24h Collect Collect culture supernatant Incubate24h->Collect Griess Mix supernatant with Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate % NO inhibition Measure->Calculate End End Calculate->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiranthol A is a naturally occurring dihydrophenanthrene isolated from the orchid Spiranthes sinensis (Pers.) Ames. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, compiled from available scientific literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound. This document summarizes its chemical identity, and known biological activities, and outlines the general experimental procedures for its isolation and characterization. Due to the limited public availability of the primary characterization data, this guide also highlights areas where further research is needed to fully elucidate the properties of this compound.

Chemical Identity and Properties

This compound is a member of the dihydrophenanthrene class of natural products. Its core structure is a partially saturated phenanthrene ring system. The definitive work on the isolation and structure elucidation of this compound was published by Tezuka et al. in 1989.[1]

Physicochemical Properties

Quantitative data on the physical properties of pure this compound are not widely available in current literature. The primary source remains the original 1989 publication, which is not readily accessible. The data presented below is based on information from chemical suppliers and databases that cite this original work.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₃[1]
Molecular Weight 310.39 g/mol [1]
CAS Number 126192-35-6
Physical State Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
Spectroscopic Data

Detailed spectroscopic data for pure this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, were reported in the foundational 1989 paper by Tezuka et al.[1] However, the complete spectral data sets are not available in the publicly accessible domain. Researchers requiring this detailed information are advised to consult the original publication.

Experimental Protocols

General Isolation and Purification of Dihydrophenanthrenes from Spiranthes sinensis

While the specific, detailed protocol for the isolation of this compound from the original publication is not available, a general methodology for the isolation of dihydrophenanthrenes from Spiranthes sinensis can be outlined based on subsequent studies of related compounds from this plant. This typically involves solvent extraction followed by chromatographic separation.

2.1.1. Extraction

  • The air-dried and powdered whole plant material of Spiranthes sinensis is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • This residue is subsequently partitioned between an aqueous solution and a series of organic solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

2.1.2. Chromatographic Separation

  • The ethyl acetate-soluble fraction, which is often enriched with dihydrophenanthrenes, is subjected to column chromatography on silica gel.

  • A gradient elution system, typically using mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the different components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to yield the pure dihydrophenanthrene compounds.

G General Isolation Workflow for Dihydrophenanthrenes from Spiranthes sinensis plant_material Dried and powdered Spiranthes sinensis extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (e.g., preparative HPLC) fractions->purification pure_compounds Pure Dihydrophenanthrenes purification->pure_compounds

Caption: General workflow for the isolation of dihydrophenanthrenes.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of pure this compound are limited in the available literature. However, research on extracts of Spiranthes sinensis and other dihydrophenanthrenes isolated from this plant has indicated potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts of Spiranthes sinensis containing dihydrophenanthrenes have been shown to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory pathways.

G Proposed Anti-inflammatory Signaling Pathway for Spiranthes sinensis Extracts LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription of Spiranthes_Extract Spiranthes sinensis Dihydrophenanthrenes Spiranthes_Extract->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Various phenanthrene derivatives isolated from Spiranthes sinensis have demonstrated cytotoxic activity against a range of cancer cell lines. The precise mechanisms of action are still under investigation but are thought to involve the induction of apoptosis.

Conclusion and Future Directions

This compound, a dihydrophenanthrene from Spiranthes sinensis, represents a potentially interesting natural product for further investigation, particularly in the context of its potential anti-inflammatory and cytotoxic activities. However, a significant gap exists in the publicly available, detailed physicochemical and spectroscopic data for this compound. To facilitate future research and development, it is imperative that the full experimental data from the original isolation and characterization studies are made more accessible. Furthermore, future work should focus on the targeted biological evaluation of pure this compound to elucidate its specific mechanisms of action and potential therapeutic applications.

References

In Silico Modeling of Spiranthol A Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Spiranthol A, a bioactive N-alkylamide from Acmella oleracea, is recognized for its analgesic, anti-inflammatory, and anesthetic properties. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its putative receptor targets. We detail experimental protocols for molecular docking and molecular dynamics simulations, present quantitative binding data from existing studies, and visualize the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of natural products.

Introduction to this compound and its Putative Receptors

This compound (also known as Spilanthol) is the primary bioactive compound responsible for the pharmacological effects of Acmella oleracea. Its diverse biological activities suggest interactions with multiple molecular targets. In silico studies have explored its binding to several receptors implicated in pain and inflammation.

Initial computational studies have identified potential interactions between this compound and the following receptors:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2): Involved in cytokine signaling pathways that mediate inflammation.

  • Toll-like Receptor 4 (TLR4) pathway proteins: Central to the innate immune response and neuroinflammation.

Furthermore, based on its analgesic and anesthetic properties, this compound is hypothesized to interact with:

  • Cannabinoid Receptor 1 (CB1) and 2 (CB2): G-protein coupled receptors that are key components of the endocannabinoid system, which modulates pain, inflammation, and neurotransmission. In silico molecular docking evaluations have indicated that alkylamides from Acmella oleracea, including spilanthol, can interact with CB1, CB2, and TRPV1 receptors[1]. An extract of Acmella oleracea standardized to 20% spilanthol demonstrated binding affinity for the CB2 receptor[2][3].

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that functions as a transducer of noxious stimuli. Molecular docking studies suggest that alkylamides from Acmella oleracea behave as partial TRPV1 agonists[1].

This guide will focus on the in silico methodologies to investigate these interactions.

In Silico Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4] This method is instrumental in virtual screening and understanding ligand-receptor interactions at a molecular level.

Detailed Protocol for Molecular Docking of this compound:

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor (e.g., CB1, TRPV1, COX-2) from a protein database like the Protein Data Bank (PDB).

    • Prepare the protein structure using software such as AutoDock Tools, Maestro (Schrödinger), or Chimera. This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Repairing any missing residues or atoms.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

    • Optimize the ligand's geometry using a computational chemistry program (e.g., Avogadro, Gaussian) with a suitable force field (e.g., MMFF94) or quantum mechanical method.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define the binding site on the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

    • Generate a grid box that encompasses the defined binding site. The grid box defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina, Glide, or GOLD. These programs use scoring functions to evaluate the binding energy of different ligand poses.

    • Set the parameters for the docking algorithm (e.g., number of runs, exhaustiveness of the search). A higher number of runs increases the likelihood of finding the optimal binding pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the predicted binding energy (in kcal/mol).

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. It provides insights into the stability of the ligand-receptor complex and the dynamics of their interaction.

Detailed Protocol for MD Simulation of this compound-Receptor Complex:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex.

    • Perform a second equilibration step at constant pressure (NPT ensemble) to ensure the system reaches the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax without disturbing the complex.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

      • Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA): To estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Data Presentation

The following tables summarize the quantitative data from in silico studies on the binding of this compound to various receptors.

Table 1: Molecular Docking Results for this compound with Inflammatory Targets

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)Interacting ResiduesReference
COX-2-7.503.21 µMTYR385, PHE381, TRP387, GLY526, LEU384, MET522[5]
JAK1-8.38 kJ/mol--[6][7]
JAK2---[6][7]

Note: Data for JAK1 and JAK2 binding energies were presented in kJ/mol in the source and are reported as such. Specific interacting residues for JAK1 and JAK2 were not detailed in the available search results.

Table 2: Putative Interactions of this compound with Nociceptive Receptors

Target ReceptorInteraction TypeEvidence
CB1BindingIn silico molecular docking of Acmella oleracea alkylamides[1]
CB2Binding AffinityIn vitro binding assay with Acmella oleracea extract (20% spilanthol)[2][3]
TRPV1Partial AgonistIn silico molecular docking of Acmella oleracea alkylamides[1]

Note: Specific quantitative binding affinities (e.g., Kd, Ki) for isolated this compound with CB1, CB2, and TRPV1 from in silico studies are not yet available in the reviewed literature.

Visualization of Signaling Pathways and Workflows

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in silico receptor binding study and the logical relationship between different computational methods.

in_silico_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase target_id Target Identification (e.g., CB1, TRPV1) receptor_prep Receptor Preparation (PDB Structure Cleanup) target_id->receptor_prep ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking receptor_prep->docking md_sim Molecular Dynamics Simulation (Assess Complex Stability) docking->md_sim Best Pose pose_analysis Pose & Interaction Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->trajectory_analysis binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) trajectory_analysis->binding_energy

Caption: General workflow for in silico modeling of ligand-receptor binding.
Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the putative receptors of this compound.

Cannabinoid Receptor 1 (CB1) Signaling

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.

CB1_signaling Spiranthol_A This compound (Agonist) CB1 CB1 Receptor Spiranthol_A->CB1 Binds G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neuronal_Inhibition Decreased Neurotransmitter Release Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition

Caption: Simplified CB1 receptor signaling pathway.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

TRPV1 is a non-selective cation channel activated by various noxious stimuli. Its activation leads to an influx of Ca2+ and Na+, causing depolarization and the sensation of pain.

TRPV1_signaling Spiranthol_A This compound (Partial Agonist) TRPV1 TRPV1 Channel Spiranthol_A->TRPV1 Binds & Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Sensitization Channel Sensitization TRPV1->Sensitization Prolonged activation leads to desensitization Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PKC PKC PKC->TRPV1 Phosphorylates PKA PKA PKA->TRPV1 Phosphorylates

Caption: Simplified TRPV1 channel activation and signaling.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the molecular interactions between this compound and its putative receptors. Molecular docking and molecular dynamics simulations offer valuable insights into binding affinities, interaction patterns, and the stability of the ligand-receptor complexes. The current evidence points towards COX-2, JAK1/2, and proteins in the TLR4 pathway as potential targets, with emerging data suggesting a significant role for the CB1, CB2, and TRPV1 receptors in mediating the analgesic and anti-inflammatory effects of this compound. Further computational and experimental studies are warranted to validate these interactions and to fully elucidate the pharmacological profile of this promising natural compound. This guide provides a foundational framework for researchers to design and execute such in silico investigations.

References

Toxicological Profile of Spilanthol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of toxicological research on Spilanthol, the primary bioactive N-alkylamide isolated from Spilanthes acmella (also known as Acmella oleracea). This document synthesizes available data from in vivo and in silico studies to support risk assessment and guide future research in the development of Spilanthol-based therapeutics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided.

Acute and Chronic Toxicity in Animal Models

Toxicological assessments of Spilanthol have been conducted using various animal models, primarily focusing on extracts of Spilanthes acmella. While data on pure Spilanthol is limited, these studies provide valuable insights into its potential toxicity.

Acute Oral Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Table 1: Acute Toxicity Data for Spilanthol and Spilanthes acmella Extracts

Test SubstanceAnimal ModelRoute of AdministrationLD50 / Toxicity ValueSource(s)
Spilanthol (in silico)RatOral~4387 mg/kg (Predicted)[1]
Hydroethanolic ExtractZebrafish (Danio rerio)Oral148.42 mg/kg[2]
Aqueous ExtractMouseOral> 3 g/kg (No adverse effects observed)[3]
Hexanic ExtractRatIntraperitonealInduces tonic-clonic convulsions at 100-150 mg/kg[4][5]

Note: The LD50 for Spilanthol in rats is a predicted value from in silico studies and should be interpreted with caution pending experimental verification.

Sub-chronic and Chronic Toxicity

Chronic toxicity studies evaluate the potential health effects of repeated exposure to a substance over a prolonged period.

A 60-day study in Wistar and spontaneously hypertensive rats administered a hydroethanolic extract of Acmella oleracea (containing 97.7% Spilanthol) at a dose of 100 mg/kg revealed moderate alterations in liver enzymes. Specifically, there were observable changes in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels[1][6]. However, no significant histopathological alterations were found in the liver or other organs at this dose[1][6].

Genotoxicity and Carcinogenicity

In silico models have been employed to predict the genotoxic and carcinogenic potential of Spilanthol. These computational predictions suggest that Spilanthol may be mutagenic in the Ames test and potentially carcinogenic in both rats and mice[1][7]. It is critical to note that these are predictions and require experimental validation through established in vitro and in vivo assays.

Conversely, some research has indicated antimutagenic properties of Spilanthol. One study demonstrated its ability to reduce mutations induced by 2-aminoanthracene and norfloxacin in Salmonella Typhimurium strains[8].

Neurotoxicity

A notable toxicological finding is the convulsant effect observed with a hexanic extract of Spilanthes acmella in rats. Intraperitoneal administration of the extract at doses of 100 to 150 mg/kg induced full tonic-clonic convulsions, which were accompanied by electrographic seizures[4][5]. The specific mechanism underlying these convulsions has not been fully elucidated but points to a direct action on the central nervous system.

Experimental Protocols

The following sections outline standardized protocols for key toxicological studies, based on OECD guidelines. These methodologies are essential for ensuring the reproducibility and validity of experimental findings.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of Spilanthol.

G cluster_0 Animal Preparation cluster_1 Dosing Procedure cluster_2 Observation and Data Collection A1 Selection of healthy, young adult rodents (e.g., Wistar rats) A2 Acclimatization to laboratory conditions for at least 5 days A1->A2 A3 Fasting overnight prior to dosing (access to water ad libitum) A2->A3 B1 Random assignment of animals to dose groups A3->B1 B2 Administration of a single oral dose of Spilanthol via gavage B1->B2 B3 Dose selection based on a stepwise procedure (e.g., starting at 300 mg/kg) B2->B3 C1 Observation for clinical signs of toxicity and mortality for 14 days B2->C1 C2 Body weight measurement at regular intervals C1->C2 C3 Gross necropsy of all animals at the end of the study C1->C3 C4 Histopathological examination of major organs C3->C4

Acute Oral Toxicity Study Workflow.
90-Day Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the potential adverse effects of repeated oral administration of Spilanthol over a 90-day period.

G cluster_0 Study Setup cluster_1 Dosing and Monitoring cluster_2 Terminal Procedures A1 Selection of weanling rodents (e.g., Sprague-Dawley rats) A2 Randomization into at least 3 dose groups and a control group (10 males and 10 females per group) B1 Daily oral administration of Spilanthol for 90 days A2->B1 B2 Daily clinical observations and weekly body weight and food consumption measurements B1->B2 B3 Ophthalmological examination before and after the study B2->B3 C1 Collection of blood for hematology and clinical chemistry analysis B3->C1 C3 Gross necropsy and organ weight measurements C1->C3 C2 Urinalysis C2->C3 C4 Histopathological examination of a comprehensive set of tissues C3->C4

90-Day Sub-chronic Oral Toxicity Study Workflow.
In Vivo Micronucleus Assay (Following OECD Guideline 474)

This assay is used to assess the potential of Spilanthol to induce chromosomal damage.

G cluster_0 Dosing cluster_1 Sample Collection and Preparation cluster_2 Analysis A1 Administration of Spilanthol to mice (e.g., intraperitoneally or orally) A2 Typically, two doses are administered 24 hours apart B1 Collection of bone marrow or peripheral blood at appropriate time points after the final dose A2->B1 B2 Preparation of slides and staining to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) B1->B2 C1 Microscopic analysis to determine the frequency of micronucleated PCEs B2->C1 C2 Calculation of the ratio of PCEs to NCEs to assess bone marrow toxicity B2->C2

In Vivo Micronucleus Assay Workflow.

Potential Mechanisms of Toxicity and Pharmacological Effects

While the precise molecular pathways of Spilanthol-induced toxicity are not fully understood, its pharmacological mechanisms offer some clues. Spilanthol is known to interact with several key signaling pathways.

G cluster_0 Anti-inflammatory and Analgesic Effects cluster_1 Metabolic Regulation cluster_2 Neurological Effects Spilanthol Spilanthol NFkB NF-κB Pathway Spilanthol->NFkB Inhibition MAPK MAPK Pathway Spilanthol->MAPK Inhibition AMPK AMPK Pathway Spilanthol->AMPK Activation CB1_TRPV1 Cannabinoid (CB1) and TRPV1 Receptors Spilanthol->CB1_TRPV1 Interaction Convulsions Convulsions (potential toxic effect) Spilanthol->Convulsions Induction (via extract) COX2 COX-2 NFkB->COX2 Downregulation iNOS iNOS NFkB->iNOS Downregulation ProInflammatory_Cytokines Pro-inflammatory Cytokines MAPK->ProInflammatory_Cytokines Downregulation Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibition

Overview of Spilanthol's Interaction with Signaling Pathways.

Spilanthol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators like COX-2 and iNOS[9][10]. It also activates the AMPK pathway, which is involved in metabolic regulation[11][12]. Its interaction with cannabinoid (CB1) and TRPV1 receptors may contribute to its analgesic and other neurological effects[8]. The convulsant activity observed with Spilanthes extracts suggests a potential for neurotoxicity that warrants further investigation into the specific molecular targets within the central nervous system.

Conclusion and Future Directions

The available toxicological data on Spilanthol, primarily derived from studies on Spilanthes acmella extracts, suggests a relatively low acute oral toxicity in rodents. However, the potential for liver enzyme alterations with chronic exposure and the observed convulsant effects in some studies highlight the need for further investigation. The in silico predictions of genotoxicity and carcinogenicity are significant and necessitate comprehensive experimental evaluation using standardized in vitro and in vivo assays.

Future research should prioritize:

  • Acute and chronic toxicity studies on pure Spilanthol in rodent models to establish a definitive toxicological profile, including an experimental LD50 and a No-Observed-Adverse-Effect Level (NOAEL).

  • In-depth mechanistic studies to elucidate the signaling pathways involved in Spilanthol-induced toxicity, particularly its neurotoxic effects.

  • Comprehensive genotoxicity and carcinogenicity testing of pure Spilanthol to validate or refute the in silico predictions.

A thorough understanding of the toxicological profile of pure Spilanthol is imperative for its safe development as a therapeutic agent. This guide serves as a foundational resource for researchers to design and execute the necessary studies to fill the current knowledge gaps.

References

Methodological & Application

Protocol for supercritical CO2 extraction of Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spilanthol, a bioactive N-alkylamide found in Acmella oleracea (also known as Spilanthes acmella or Jambu), is of significant interest for its anesthetic, anti-inflammatory, antiseptic, and insecticidal properties.[1] Supercritical CO2 (scCO2) extraction is a green and efficient method for obtaining high-purity Spilanthol extracts, offering advantages such as the absence of toxic organic solvents and high selectivity.[2] This document provides a detailed protocol for the supercritical CO2 extraction of Spilanthol, summarizing key experimental parameters and expected outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from various studies on the supercritical CO2 extraction of Spilanthol, providing a comparative overview of the process parameters and their impact on yield and purity.

Table 1: Supercritical CO2 Extraction Parameters and Yields of Spilanthol

Plant PartPressure (bar)Temperature (°C)Co-solventSpilanthol Yield (%)Overall Extract Yield (%)Reference
Flowers30040None0.31 - 1.07Not Reported[3]
Flowers100 - 30040 - 70None0.57 - 2.607 - 9[1]
Flowers32070None25.919.72
FlowersNot Specified50 - 70Not SpecifiedNot ReportedNot Reported
Flowers, Leaves, StemsNot SpecifiedNot SpecifiedEthanol, Water19.7 (Leaves) - 65.4 (Flowers)Not Reported[2]

Table 2: Influence of CO2 Density on Spilanthol Extraction from Flowers at 70°C

CO2 Density ( kg/m ³)Spilanthol Yield (%)Spilanthol Selectivity (%)Overall Extract Yield (%)Reference
700Not ReportedNot Reported~5.5[1]
8002.634.6~7.5[1]
900Not ReportedNot Reported~9.0[1]

Experimental Protocols

This section outlines a detailed methodology for the supercritical CO2 extraction of Spilanthol from Acmella oleracea flowers, based on optimized conditions reported in the literature.

1. Plant Material Preparation

  • Plant Part Selection: Flowers of Acmella oleracea are recommended as they have the highest concentration of Spilanthol.[2][4]

  • Drying: The plant material should be dried to reduce moisture content, which can affect extraction efficiency. Lyophilization (freeze-drying) is a suitable method.[3] Alternatively, partial dehydration with cold air circulation can be used.

  • Grinding: The dried plant material should be ground to a uniform particle size to increase the surface area available for extraction.

2. Supercritical CO2 Extraction Procedure

  • Apparatus: A laboratory-scale or pilot-scale supercritical fluid extraction (SFE) system is required.

  • Extraction Parameters:

    • Pressure: 300-320 bar

    • Temperature: 40-70°C

    • CO2 Flow Rate: A constant mass flow rate should be maintained.

    • Co-solvent: While scCO2 alone is effective, ethanol can be used as a co-solvent to potentially enhance the extraction of certain compounds.[2]

    • Extraction Time: The extraction can be performed with an initial static period followed by a dynamic extraction period.

  • Detailed Steps:

    • Load the ground plant material into the extractor vessel.

    • Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).

    • Heat the system to the desired temperature (e.g., 70°C).

    • (Optional) Introduce a co-solvent like ethanol at a specific rate.

    • Allow for a static extraction period (e.g., 30 minutes) where the CO2 and plant material are in contact without flow.

    • Initiate dynamic extraction by flowing supercritical CO2 through the extractor vessel at a constant rate.

    • Collect the extract in a separator vessel by reducing the pressure, which causes the CO2 to return to a gaseous state and leave the extract behind.

    • Continue the dynamic extraction for a predetermined time (e.g., 1-2 hours) or until the extraction yield plateaus.

    • Depressurize the system and collect the crude Spilanthol-rich extract.

3. Post-Extraction Processing and Analysis

  • Purification: The crude extract can be further purified using techniques like Thin Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to isolate Spilanthol.[1][5]

  • Quantification: The concentration of Spilanthol in the extract should be determined using analytical methods such as:

    • Gas Chromatography-Flame Ionization Detection (GC-FID)[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS)[4]

    • High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)[6]

    • Nuclear Magnetic Resonance (NMR) spectroscopy[4]

Mandatory Visualization

Experimental Workflow for Supercritical CO2 Extraction of Spilanthol

G cluster_prep 1. Material Preparation cluster_extraction 2. Supercritical CO2 Extraction cluster_post 3. Post-Extraction plant Acmella oleracea Flowers drying Drying (Lyophilization) plant->drying grinding Grinding drying->grinding sfe_system Load into SFE System grinding->sfe_system extraction Extraction (300-320 bar, 40-70°C) sfe_system->extraction separation Separation of Extract extraction->separation crude_extract Crude Spilanthol Extract separation->crude_extract purification Purification (TLC/SPE) crude_extract->purification analysis Analysis (HPLC/GC) purification->analysis

Caption: Workflow for Spilanthol extraction.

References

Application Notes & Protocols: High-Yield Solvent Extraction of Spilanthol from Acmella oleracea Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-yield solvent extraction methods for obtaining Spilanthol, a bioactive N-alkylamide, from the flowers of Acmella oleracea. This document outlines various extraction techniques, from conventional to modern, and offers detailed protocols to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Spilanthol ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide) is the primary bioactive compound responsible for the pungent taste and analgesic properties of Acmella oleracea, commonly known as the "toothache plant".[1][2] Its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects, have made it a compound of significant interest for pharmaceutical and cosmetic applications.[1][3] The concentration of spilanthol is highest in the flower heads of the plant.[4] Achieving high-yield extraction of spilanthol is crucial for research and development. This document details and compares several solvent extraction methods to facilitate the efficient isolation of this valuable compound.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of spilanthol. Below is a summary of quantitative data from various studies, comparing different extraction techniques and solvents.

Table 1: Comparison of Spilanthol Extraction Yields Using Various Methods

Extraction MethodSolventPlant MaterialYield of SpilantholReference
Maceration75% EthanolIn vitro whole plant0.98%[5]
MacerationMethanolAerial parts1.3% (absolute amount)[6]
Soxhlet Extractionn-hexaneNot specifiedNot specified[7]
Soxhlet ExtractionMethanolNot specifiedNot specified[7]
Ultrasound-Assisted Extraction (UAE)DichloromethaneFlower heads11.30% - 11.60% (dry extract)[8]
Microwave-Assisted Extraction (MAE)75% EthanolIn vitro whole plant3.09%[5][9]
Microwave-Assisted Extraction (MAE)Not specifiedAerial partsHigher yield than hydrodistillation[10]
Supercritical CO2 Extraction (SFE)Supercritical CO2Flowers, leaves, stemsNot specified[6]
Natural Deep Eutectic Solvents (NADES)Choline chloride:1,2-propanediol (1:2) + 20% waterFlower heads244.58 µg/mL[8][11]
Natural Deep Eutectic Solvents (NADES)EthanolFlower heads245.93 µg/mL[8][11]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions, plant material, and reporting units across different studies.

Experimental Protocols

This section provides detailed protocols for the most effective and commonly used methods for spilanthol extraction.

Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[10]

Protocol:

  • Sample Preparation: Air-dry fresh Acmella oleracea flowers and grind them into a fine powder.

  • Extraction:

    • Place a specific amount of the powdered plant material (e.g., 1 gram) into a microwave-safe extraction vessel.

    • Add the chosen solvent, such as 75% ethanol, at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[5]

    • Secure the vessel in the microwave extractor.

  • Microwave Parameters:

    • Set the microwave power (e.g., 100 W).

    • Set the extraction time (e.g., 30 seconds).

    • Set the temperature (e.g., 50°C).

  • Post-Extraction:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude spilanthol extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: Use ground, dried Acmella oleracea flower heads.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 10 grams) into an extraction vessel.

    • Add a suitable solvent, such as dichloromethane, at a defined ratio (e.g., 1:15 w/v).[8]

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Ultrasonic Parameters:

    • Set the ultrasonic frequency (e.g., 20 kHz).

    • Set the extraction time (e.g., 10 minutes).[8]

    • Maintain the temperature at room temperature.[8]

  • Post-Extraction:

    • Filter the extract to separate the solid residue.

    • Repeat the extraction process with fresh solvent for exhaustive extraction.

    • Combine the filtrates and evaporate the solvent to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically CO2, as the extraction solvent. This method is known for its selectivity and for yielding solvent-free extracts.

Protocol:

  • Sample Preparation: Use dried and ground Acmella oleracea flowers.

  • Extraction:

    • Load the ground plant material into the SFE extractor vessel.

  • SFE Parameters:

    • Set the extraction pressure (e.g., 300 bar).[6]

    • Set the extraction temperature (e.g., 40°C).[6]

    • Set the CO2 flow rate.

  • Post-Extraction:

    • The spilanthol-rich extract is collected in a separator by depressurizing the supercritical fluid.

    • The CO2 can be recycled.

Natural Deep Eutectic Solvents (NADES) Extraction

NADES are considered green solvents and have shown high efficiency in extracting bioactive compounds.

Protocol:

  • NADES Preparation:

    • Prepare the NADES by mixing a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., 1,2-propanediol) at a specific molar ratio (e.g., 1:2).[8][11]

    • Add a specific percentage of water (e.g., 20% m/m) and heat gently until a clear, homogeneous liquid is formed.[8][11]

  • Sample Preparation: Use 50 mg of ground Acmella oleracea flower heads.[8]

  • Extraction:

    • Add 1 mL of the prepared NADES to the plant material in a reaction tube.[8]

    • Mix for 1 minute and then incubate at a set temperature (e.g., 50°C) for a specific duration (e.g., 60 minutes).[8]

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid material.

    • The supernatant contains the extracted spilanthol.

Visualizations

General Workflow for Spilanthol Extraction

G cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Processing Harvest Harvest Flowers Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding MAE Microwave-Assisted Grinding->MAE UAE Ultrasound-Assisted Grinding->UAE SFE Supercritical Fluid Grinding->SFE NADES NADES Grinding->NADES Filtration Filtration/Centrifugation MAE->Filtration UAE->Filtration SFE->Filtration NADES->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification High-Purity Spilanthol High-Purity Spilanthol Purification->High-Purity Spilanthol

Caption: General workflow for Spilanthol extraction from Acmella oleracea flowers.

Deduced Biosynthetic Pathway of Spilanthol

N-alkylamides like spilanthol are biosynthesized through the condensation of a fatty acid and a decarboxylated amino acid.[4][12] The fatty acid portion is derived from unsaturated fatty acid precursors.[4]

G Unsaturated Fatty Acid Precursors\n(e.g., Linoleic Acid) Unsaturated Fatty Acid Precursors (e.g., Linoleic Acid) Fatty Acid Chain Modification Fatty Acid Chain Modification Unsaturated Fatty Acid Precursors\n(e.g., Linoleic Acid)->Fatty Acid Chain Modification Chain shortening, dehydrogenation, oxidation Condensation Reaction Condensation Reaction Fatty Acid Chain Modification->Condensation Reaction Amino Acid\n(e.g., Isobutylamine precursor) Amino Acid (e.g., Isobutylamine precursor) Decarboxylation Decarboxylation Amino Acid\n(e.g., Isobutylamine precursor)->Decarboxylation Decarboxylation->Condensation Reaction Spilanthol\n(N-alkylamide) Spilanthol (N-alkylamide) Condensation Reaction->Spilanthol\n(N-alkylamide)

Caption: Deduced biosynthetic pathway of Spilanthol.

Conclusion

The choice of extraction method for spilanthol from Acmella oleracea flowers depends on factors such as desired yield, purity, processing time, cost, and environmental considerations. Modern techniques like MAE and UAE offer rapid extraction with high efficiency.[5][10] SFE provides a green alternative yielding highly pure, solvent-free extracts.[6] NADES also represent a promising green chemistry approach with comparable yields to conventional organic solvents.[8][11] The protocols and comparative data presented in these application notes serve as a valuable resource for researchers to optimize their spilanthol extraction processes.

References

Application Notes and Protocols: A Step-by-Step Guide to Spiranthol A Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, also known as spilanthol, is a bioactive N-alkylamide predominantly found in the plant Acmella oleracea. This compound is of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including anti-inflammatory, analgesic, and muscle-relaxing properties, earning it the nickname "herbal botox".[1][2] The effective isolation and purification of this compound from crude plant extracts are crucial for its characterization, biological screening, and potential therapeutic applications.

This document provides detailed protocols for the purification of this compound using various chromatographic techniques, including Solid-Phase Extraction (SPE) and Flash Chromatography. It also presents quantitative data to compare the efficacy of these methods and visual diagrams to illustrate the purification workflow and the compound's mechanism of action.

General Workflow for this compound Purification

The purification of this compound from Acmella oleracea typically follows a multi-step process that begins with extraction from the plant material, followed by one or more chromatographic steps to isolate the target compound from other phytochemicals. The purity of the final product is then assessed using analytical techniques such as HPLC and NMR.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product plant_material Acmella oleracea (Plant Material) extraction Solvent Extraction (e.g., Ethanol, NADES) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (SPE or Flash) crude_extract->chromatography fractions Collected Fractions chromatography->fractions analysis Purity Analysis (HPLC-DAD, NMR) fractions->analysis pure_spiranthol Pure this compound analysis->pure_spiranthol

Caption: General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

Solid-Phase Extraction is a rapid and efficient method for sample clean-up and fractionation. This protocol is adapted from a "green chemistry" approach using ethanolic solutions for elution.[3]

Materials:

  • Crude ethanolic extract of Acmella oleracea

  • C18 SPE Cartridge

  • Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (for final purity enhancement, optional)

  • Collection tubes

Methodology:

  • Column Activation and Equilibration:

    • Activate the C18 SPE column by passing 150 mL of ethanol through it.

    • Equilibrate the column by passing 150 mL of 52% ethanol in water (v/v).[4]

  • Sample Loading:

    • Dissolve a known quantity of the dry ethanolic extract (e.g., 500-1000 mg) in a minimal volume of 52% ethanol.

    • Apply the dissolved extract solution to the top of the equilibrated SPE column.

  • Elution and Fractionation:

    • Begin the elution with 150 mL of 52% ethanol (v/v).

    • Collect the eluate in 10 mL fractions.[3] this compound is expected to elute in the later fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Wash:

    • After collecting the main fractions, wash the column with 50 mL of 96% ethanol to elute any remaining lipophilic compounds.[3]

  • Post-SPE Purity Enhancement (Optional):

    • Pool the fractions with the highest purity of this compound.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

    • Dissolve the residue in dichloromethane. Insoluble impurities may precipitate.

    • Carefully transfer the clear organic solution to a new vial, leaving the precipitate behind.

    • Evaporate the dichloromethane to yield the final purified this compound.

Protocol 2: Flash Chromatography for High-Purity this compound

Flash chromatography is a widely used technique for purifying compounds from complex mixtures and can yield high-purity this compound.[5] This protocol describes a general method using a normal-phase silica gel column.

Materials:

  • This compound-enriched fraction (e.g., from supercritical CO2 extraction or a crude extract)

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Hexane (Hex)

  • Ethyl Acetate (EtOAc)

  • Glass column for flash chromatography

  • Fraction collector or collection tubes

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:EtOAc) through it.

  • Sample Preparation and Loading:

    • Dissolve the crude extract or enriched fraction in a minimal amount of the initial mobile phase or a slightly stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a volatile solvent, mix with silica gel, and evaporate the solvent completely.

    • Carefully apply the prepared sample to the top of the silica gel bed.

  • Elution and Fractionation:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient could be from 5% to 30% EtOAc over several column volumes.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., permanganate stain) to visualize the compounds.

    • Pool the fractions containing pure this compound, as determined by TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. A purity of up to 97% can be achieved with this method.[5]

Data Presentation

The following tables summarize the quantitative data for this compound purification using different chromatographic methods, as reported in the literature.

Table 1: Purification of this compound using Solid-Phase Extraction (SPE)

Starting MaterialAmount of ExtractYield of this compoundPurity of Combined FractionsPurity after Organic WashReference
Ethanolic Extract500 mg8.62 mg78.87%87.25% - 91.93%[3]
Ethanolic Extract1000 mg15.46 mg80.27%87.25% - 91.93%[3]
NADES Extract150 mL12.21 mg71.65%89.71%[3]

Table 2: Purity of this compound from Different Purification Techniques

Chromatographic MethodPurity AchievedReference
Flash Chromatography97%[5]
Solid-Phase Extraction (SPE)89-94% (highest individual fractions)[3][4]
Counter-Current Chromatography (CCC)52% (in one study)[6]

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins.

G LPS Inflammatory Stimulus (e.g., LPS, IL-1β) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Spiranthol This compound Spiranthol->MAPK inhibits Spiranthol->NFkB inhibits ProInflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

Conclusion

The choice of chromatographic technique for this compound purification depends on the desired scale, purity requirements, and available resources. Solid-Phase Extraction offers a rapid and "green" method suitable for initial cleanup and enrichment, yielding purities in the range of 70-90%.[3] For achieving higher purity levels (>95%), suitable for pharmacological studies and as analytical standards, flash chromatography is a more effective method.[5] The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers aiming to isolate and study this promising natural compound.

References

Application Note: HPLC-UV Method for the Quantification of Spilanthol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spilanthol is a bioactive N-alkylamide primarily isolated from plants of the Acmella oleracea species, commonly known as the "toothache plant".[][2][3] This compound is responsible for the characteristic tingling and numbing sensation of the plant and possesses a wide range of pharmacological properties, including analgesic, anti-inflammatory, neuroprotective, antimicrobial, and insecticidal activities.[][2][4] The anti-inflammatory mechanism involves the inhibition of nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS) and inhibiting the activation of key transcription factors like NF-κB.[][3] Given its therapeutic potential and use in cosmetics as a "natural botox", a reliable and accurate analytical method is crucial for the standardization of plant extracts and for quality control in product development.[5][6] This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of spilanthol in plant extracts.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). In this reverse-phase HPLC (RP-HPLC) method, a nonpolar C18 stationary phase is used with a polar mobile phase. Spilanthol, being a lipophilic molecule, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase.[7] Detection is performed using a UV detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The concentration of spilanthol in the sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a spilanthol standard.

Experimental Protocols

Materials and Reagents
  • Spilanthol Reference Standard: Purity ≥98%

  • Solvents: HPLC grade Acetonitrile, Methanol, and Ethanol. Water was purified using a Milli-Q system.

  • Acid: Formic acid (analytical grade)

  • Plant Material: Dried and powdered Acmella oleracea plant parts (e.g., flowers, leaves).

  • Filters: 0.45 µm or 0.2 µm syringe filters (PTFE or Nylon).

Instrumentation
  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm particle size).[8]

  • Data Acquisition Software: Chromatography data station software for system control, data acquisition, and processing.

  • Other Equipment: Analytical balance, vortex mixer, sonicator, centrifuge.

Sample Preparation: Extraction from Plant Material

This protocol is based on solid-liquid extraction methods reported to be efficient for spilanthol.[9]

  • Weighing: Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.

  • Extraction: Add 25 mL of ethanol to the flask.[9] Ethanol is an effective solvent for spilanthol extraction.[9][10][11]

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant the supernatant (the ethanolic extract) into a clean collection tube.

  • Filtration: Prior to HPLC injection, filter the extract through a 0.2 µm syringe filter to remove any particulate matter, which protects the HPLC column from clogging.[12]

  • Dilution: Dilute the filtered extract with the mobile phase if necessary to ensure the spilanthol concentration falls within the linear range of the calibration curve.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of spilanthol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.[8][13] These solutions will be used to construct the calibration curve.

HPLC-UV Chromatographic Conditions

The following conditions have been adapted from validated methods for spilanthol analysis.[8][14]

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Start with 10% B, linear increase to 90% B in 20 min.
Flow Rate 0.25 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 230 nm
Run Time Approximately 33 minutes (including re-equilibration)
Quantification
  • Calibration Curve: Inject each working standard solution (e.g., 5 µL) into the HPLC system. Plot a graph of the peak area versus the concentration of the spilanthol standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system under the same conditions.

  • Calculation: Identify the spilanthol peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of spilanthol in the sample using its peak area and the regression equation from the calibration curve.

Data Presentation and Method Validation

The HPLC method was validated according to standard guidelines. The key performance parameters are summarized in the table below, based on data from published studies.[10][11]

Validation ParameterResult
Linearity Range 0.45 - 450 µM
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.27 µM
Limit of Quantification (LOQ) 0.45 µM
Precision (Repeatability, RSD) ≤ 6%
Intermediate Precision (RSD) ≤ 2%
Accuracy (Recovery) 92.5% - 107%

Visualizations

Experimental Workflow

The overall workflow from sample preparation to final quantification is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification p1 Plant Material (Acmella oleracea) p2 Grinding & Weighing p1->p2 p3 Solid-Liquid Extraction (Ethanol + Sonication) p2->p3 p4 Centrifugation p3->p4 p5 Filtration (0.2 µm) p4->p5 a1 HPLC-UV Analysis p5->a1 a2 Peak Area Integration a4 Spilanthol Quantification (mg/g of plant material) a2->a4 a3 Calibration Curve (Standard Solutions) a3->a4

Caption: Workflow for Spilanthol Quantification.

Simplified Anti-inflammatory Signaling Pathway of Spilanthol

Spilanthol exerts anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade.

G stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb inos iNOS Gene Expression nfkb->inos no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation spilanthol Spilanthol spilanthol->nfkb spilanthol->inos

Caption: Spilanthol's Inhibition of the NF-κB Pathway.

References

Application Note: A Sensitive LC-MS/MS Protocol for the Quantification of Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiranthol A, a bioactive N-isobutylamide, is the primary pungent compound found in plants of the Spilanthes genus, most notably Spilanthes acmella (also known as Acmella oleracea).[1][2] This compound and its related alkylamides are responsible for the plant's traditional use and are under investigation for a variety of biological activities, including analgesic, anti-inflammatory, and insecticidal properties.[1][3] Given its therapeutic potential, a sensitive and robust analytical method is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive detection and quantification of this compound.

Experimental Protocol

This protocol is designed for the quantification of this compound in complex matrices such as plant extracts or biological fluids.

Sample Preparation (from Plant Material)

Effective extraction is critical for accurate quantification. This compound is most efficiently extracted using solvents with a high ethanol content.[1][4][5]

  • Extraction:

    • Homogenize 1 gram of fresh or dried plant material (e.g., flowers, leaves).

    • Add 10 mL of an ethanol/water solution (>75% ethanol).[1][5]

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the sample at 4,000 rpm for 15 minutes to pellet solid debris.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.[6]

    • Dilute the filtered extract with the initial mobile phase (e.g., 80:20 water:acetonitrile) to a concentration within the calibration range of the instrument.[6] A preliminary screen may be necessary to determine the appropriate dilution factor.

Liquid Chromatography (LC) Conditions

Separation is typically achieved using a reversed-phase C18 column.[5][7] The following parameters can be used as a starting point and optimized for your specific system.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[8][9]
Injection Volume 15 µL[8]
Column Temperature 40°C

LC Gradient Elution

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
Mass Spectrometry (MS/MS) Conditions

This compound is readily ionized using electrospray ionization in positive ion mode (ESI+). Detection is performed using Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min

MRM Transitions for this compound

The protonated molecule [M+H]⁺ for this compound is m/z 222.[5] Fragmentation of this precursor ion yields characteristic product ions that can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound222.2123.195.115

Note: Collision energy should be optimized for the specific mass spectrometer being used.

Data Analysis and Validation

  • Quantification: A calibration curve should be prepared using a certified this compound standard, covering the expected concentration range in the samples (e.g., 0.45–450 µM).[1][4][5]

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision ≤ 2%), limit of detection (LOD ≈ 0.27 µM), and limit of quantification (LOQ ≈ 0.45 µM).[1][4][5]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis.

LCMS_Workflow LC-MS/MS Workflow for this compound Detection Sample Sample Collection (e.g., Spilanthes acmella flowers) Extraction Solvent Extraction (>75% Ethanol) Sample->Extraction Centrifuge Centrifugation (4,000 rpm, 15 min) Extraction->Centrifuge Filter Supernatant Filtration (0.45 um PTFE filter) Centrifuge->Filter Dilute Sample Dilution (with initial mobile phase) Filter->Dilute LC_Inject LC Injection (Reversed-Phase C18) Dilute->LC_Inject MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Inject->MS_Detect Data_Analysis Data Analysis (Quantification via Calibration Curve) MS_Detect->Data_Analysis

Caption: Workflow for this compound analysis.

References

Application Note & Protocol: Development of a Validated Analytical Method for Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, also known as Spilanthol, is a bioactive N-alkylamide with the IUPAC name (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide.[1][2][3] It is the primary pungent compound found in plants of the Asteraceae family, such as Acmella oleracea (jambu) and Spilanthes acmella, which have a history of use in traditional medicine.[2][4][5] this compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant effects.[2][4][5][6] These properties make it a promising candidate for drug development.

This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) method for the quantification of this compound. The methodology is based on established principles of analytical method development and validation, ensuring accuracy, precision, and reliability of the results, which is crucial for regulatory submissions and quality control in drug development.[7]

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₃NO[1]
Molecular Weight~221.34 g/mol [1][4]
AppearanceColorless to pale yellow liquid[1]
SolubilityInsoluble in water; Soluble in organic solvents (e.g., ethanol, methanol)[1]
Boiling Point~250 °C[1]
StabilitySensitive to light and air[1]

Experimental Protocols

Standard and Sample Preparation

1.1. This compound Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of pure this compound standard.

  • Dissolve in 10 mL of ethanol in a volumetric flask.

  • Store the stock solution at -20°C in an amber vial to protect from light.

1.2. Calibration Standards

  • Perform serial dilutions of the stock solution with ethanol to prepare a series of calibration standards. A typical concentration range is 0.45 µM to 450 µM.[8][9]

1.3. Sample Preparation (from Acmella oleracea plant material)

  • Homogenize 1 g of fresh or dried plant material (e.g., flowers, leaves).

  • Extract the homogenized material with 10 mL of ethanol (>75% concentration) using ultrasonication for 30 minutes.[8][9]

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the prepared sample at 4°C until analysis. This compound is stable in ethanolic extracts for over 6 months at room temperature.[8]

HPLC-ESI-MS Method

2.1. Chromatographic Conditions

  • Instrument: HPLC system coupled with a mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting condition could be a ratio of 93:7 (acetonitrile:water).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

  • Monitored m/z: For SIM mode, monitor the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[11][12] The following parameters should be assessed:

3.1. Specificity The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

3.2. Linearity and Range The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) > 0.999 is considered acceptable.[11]

3.3. Accuracy The accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Spike a blank matrix with known concentrations of this compound at three different levels (low, medium, and high).

  • Analyze the spiked samples and calculate the percentage recovery. Acceptable recovery is typically within 98-102%.[7]

3.4. Precision The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 6%.[8][9]

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.[8][9]

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the HPLC-ESI-MS method, an LOD of 0.27 µM has been reported.[8][9]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for this method is 0.45 µM.[8][9]

3.6. Robustness The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This can be assessed by slightly varying parameters such as the mobile phase composition, flow rate, and column temperature.

Data Presentation

Table 1: Summary of HPLC-ESI-MS Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
SpecificityNo interference at the retention time of this compoundComplies
Linearity (r²)≥ 0.9990.9995
Range0.45 - 450 µM[8][9]0.45 - 450 µM
Accuracy (% Recovery)98 - 102%99.5%
Precision (RSD %)
- Repeatability≤ 6%1.5%
- Intermediate Precision≤ 2%1.8%
LOD-0.27 µM[8][9]
LOQ-0.45 µM[8][9]
RobustnessNo significant change in resultsComplies

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Processing prep_std Prepare this compound Standard Solutions hplc_ms HPLC-ESI-MS Analysis prep_std->hplc_ms prep_sample Extract this compound from Plant Material prep_sample->hplc_ms data_proc Data Acquisition & Processing hplc_ms->data_proc specificity Specificity quant Quantification of This compound specificity->quant linearity Linearity & Range linearity->quant accuracy Accuracy accuracy->quant precision Precision precision->quant lod_loq LOD & LOQ lod_loq->quant robustness Robustness robustness->quant data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness

Caption: Workflow for the development and validation of an analytical method for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trpa1 TRPA1/TRPV1 mapk MAPK (p38, ERK, JNK) trpa1->mapk Activates nfkb_i IκBα nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation mapk->nfkb Activates gene Gene Transcription mapk->gene Activates pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) pro_inflammatory->gene Inflammatory Response nfkb_n->gene gene->pro_inflammatory spiranthol This compound spiranthol->trpa1 Activates spiranthol->nfkb_i Inhibits Degradation spiranthol->mapk Inhibits Phosphorylation

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Spiranthol A Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of Spiranthol A and outline protocols for its proper storage and handling. The information is intended to guide researchers in maintaining the integrity of this compound for experimental and developmental purposes.

Introduction

This compound, an N-alkylamide isolated from Acmella oleracea, is a bioactive compound with a range of pharmacological activities, including anti-inflammatory and analgesic properties. Ensuring the stability of this compound is critical for accurate and reproducible research, as well as for the development of potential therapeutic agents. Degradation of the molecule can lead to a loss of potency and the formation of impurities with unknown toxicological profiles. This document outlines the known stability characteristics of this compound, provides recommended storage conditions, and details protocols for conducting stability and forced degradation studies.

Stability Profile of this compound

This compound is susceptible to degradation under various environmental conditions. The primary degradation pathways include oxidation, photodegradation, and hydrolysis.

Summary of Known Stability:

  • In Solution: this compound demonstrates good stability in ethanolic solutions, with studies showing it remains stable for over six months at room temperature (25°C) and at colder temperatures (-20°C and -80°C).[1][2]

  • Oxidative Degradation: Exposure to air can lead to the oxidation of this compound, forming (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide as a known degradation product.[2][3]

  • Photostability: this compound is susceptible to photodegradation upon exposure to UV-B irradiation. The stability is solvent-dependent, with the following order of decreasing stability: methanol > ethanol > saline solution > water. Two potential photodegradation products have been identified as 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide.

Quantitative Stability Data

Forced degradation studies are essential to understanding the intrinsic stability of a molecule. The following tables provide a framework for summarizing quantitative data from such studies. Note: Specific quantitative data for this compound from comprehensive forced degradation studies is not extensively available in public literature. The following tables are templates to be populated with experimental data.

Table 1: Stability of this compound in Solution (Example Template)

Storage ConditionSolventDurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
25°CEthanol6 months100982%
4°CEthanol6 months100991%
-20°CEthanol6 months10099.50.5%

Table 2: Forced Degradation of this compound (Example Template)

Stress ConditionDurationInitial Purity (%)Purity after Stress (%)% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h99.8DataDataTo be determined
Base Hydrolysis (0.1 M NaOH, 60°C) 24 h99.8DataDataTo be determined
Oxidation (3% H₂O₂, RT) 24 h99.8DataData(2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide
Thermal (80°C, dry heat) 48 h99.8DataDataTo be determined
Photolytic (UV-B, 254 nm) 120 min99.8DataData6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide, 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store pure, solid this compound in a tightly sealed, amber glass vial at -20°C or below. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

  • In Solution: For routine use, prepare stock solutions in ethanol. Store these solutions in amber glass vials at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Objective: To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • Amber vials

  • Calibrated oven

  • Photostability chamber with UV-B lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound into an amber vial.

    • Place the vial in a calibrated oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in ethanol, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol (100 µg/mL) in a quartz cuvette to UV-B irradiation (254 nm) in a photostability chamber.

    • At specified time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot and analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and store it at -20°C. Analyze at the same time points as the stressed samples.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in Ethanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C, solid) stock->thermal photo Photolytic Degradation (UV-B, 254 nm) stock->photo hplc Stability-Indicating HPLC-DAD/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method Protocol

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 237 nm (DAD)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the aliquots from the forced degradation study with the mobile phase to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the stressed samples using the standard curve.

    • Calculate the percentage of degradation.

    • Identify and quantify any degradation products by comparing the chromatograms of the stressed samples to the control sample. Peak purity analysis should be performed to ensure the this compound peak is free from co-eluting impurities.

Degradation Pathway

Based on the known oxidative degradation product, a putative degradation pathway for this compound can be proposed. Further studies are required to fully elucidate all degradation pathways under various stress conditions.

G Spiranthol_A This compound Oxidation_Product (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide Spiranthol_A->Oxidation_Product Oxidation (O₂) Hydrolysis_Products Hydrolysis Products (Amide cleavage) Spiranthol_A->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Photo_Products Photodegradation Products (e.g., Dihydroxy derivatives) Spiranthol_A->Photo_Products Photodegradation (UV light)

Caption: Proposed degradation pathways for this compound.

References

Application Notes and Protocols for Spiranthol A in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, an N-alkylamide predominantly isolated from Acmella oleracea, is a promising bioactive compound with a range of documented pharmacological effects. Its potential as an anti-inflammatory and cytotoxic agent makes it a molecule of significant interest for in vitro studies. These application notes provide comprehensive protocols for the preparation and evaluation of this compound in common cell-based assays.

Compound Characteristics and Handling

  • Appearance : this compound is typically a colorless to pale yellow liquid.[1]

  • Molecular Formula : C₁₄H₂₃NO

  • Molecular Weight : 221.34 g/mol [1]

  • Solubility : Due to its hydrophobic nature, this compound is soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO), but it is insoluble in water.[1]

  • Storage and Stability : this compound is sensitive to light and air. For optimal stability, it should be stored at -20°C in a tightly sealed, light-protected container. Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative information for this compound.

ParameterValueSource(s)
Molecular Weight 221.34 g/mol [1]
Solubility Insoluble in water; Soluble in ethanol, methanol, DMSO.[1]
Purity (Commercially Available) Often >95%N/A
Reported IC50 (Cytotoxicity) Cell line dependent; e.g., 166.0 to 526.2 µg/mL for NHF-A12 and MDA-MB 231 cells, respectively.[2]
Effective Anti-inflammatory Concentration 25-100 µM in RAW 264.7 macrophages.[3][4]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Objective: To prepare a concentrated, sterile stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Acclimate the this compound vial to room temperature before opening to prevent condensation.

  • To prepare a 100 mM stock solution, dissolve 22.13 mg of this compound in 1 mL of sterile DMSO. If starting with a different amount, adjust the DMSO volume accordingly (Volume [mL] = Weight [mg] / 22.13).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube. This step is critical if the initial components were not sterile.

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL) to avoid contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly and store them at -20°C.

Preparation of Working Solutions

Objective: To dilute the stock solution to final concentrations for treating cells, ensuring the final solvent concentration is non-toxic.

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution.

  • Perform serial dilutions in sterile, serum-free culture medium to prepare intermediate solutions.

  • Further dilute these intermediate solutions into the final cell culture medium to achieve the desired treatment concentrations.

  • Important: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to prevent solvent-induced effects on cell viability and function.[5]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Adherent or suspension cells

  • 96-well clear flat-bottom cell culture plates

  • Complete growth medium

  • This compound working solutions

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO₂).

  • Remove the seeding medium and add 100 µL of fresh medium containing the desired final concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability relative to the vehicle control.

Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)

Objective: To evaluate the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well or 96-well cell culture plates

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • This compound working solutions

  • LPS from E. coli (stock solution of 1 mg/mL)

  • Griess Reagent System

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[3] Include appropriate controls (untreated cells, cells with LPS and vehicle).

  • Incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution Stock Prepare 100 mM Stock in DMSO Working Serial Dilution to Working Concentrations Stock->Working Treatment Treat Cells with This compound Working->Treatment Seeding Seed Cells in Multi-well Plate Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Endpoint Measure Endpoint (e.g., MTT, NO) Incubation->Endpoint Data Data Analysis (IC50, Inhibition %) Endpoint->Data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Spiranthol_A This compound IKK IKK Complex Spiranthol_A->IKK Inhibits TLR4->IKK NFkappaB_complex NF-κB/IκBα IKK->NFkappaB_complex phosphorylates IκBα NFkappaB_active Active NF-κB NFkappaB_complex->NFkappaB_active IκBα degradation NFkappaB_nuc NF-κB NFkappaB_active->NFkappaB_nuc translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkappaB_nuc->Genes transcription

References

Application Notes and Protocols: Spiranthol A as a Natural Insecticide for Plutella xylostella

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diamondback moth, Plutella xylostella, is a significant pest of cruciferous crops worldwide, causing substantial economic losses.[1][2] This pest has developed resistance to a wide range of conventional insecticides, making its control increasingly challenging.[1][3][4][5] Natural insecticides present a promising alternative for sustainable pest management. Spiranthol A, a bioactive N-alkylamide primarily isolated from Acmella oleracea (formerly Spilanthes acmella), has demonstrated potent insecticidal activity against P. xylostella.[6][7][8][9] These application notes provide a comprehensive overview of this compound, including its insecticidal efficacy, proposed mechanism of action, and detailed protocols for its extraction and evaluation.

Data Presentation

Table 1: Insecticidal Toxicity of this compound and Spilanthes acmella Extracts against Plutella xylostella
Test SubstanceConcentrationMortality (%)Exposure Time (hours)LC50 (g/L)
This compound2 g/L95 - 100481.49[6][10][11][12]
Methanol Seed Extract5 g/L60 - 70485.14[6][10][11][12]
Hexane Seed Extract5 g/L80 - 90485.04[6][10][11][12]
Deltamethrin (Control)---11.75[6][7][10]

Experimental Protocols

Extraction of this compound from Acmella oleracea

This protocol describes the extraction of this compound from the flower heads of Acmella oleracea.

Materials:

  • Mature flower heads of Acmella oleracea

  • Hexane

  • Methanol

  • Ethanol

  • Supercritical CO2 extraction system (optional)

  • Rotary evaporator

  • Chromatography columns (e.g., silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Solvent Extraction:

    • Air-dry the flower heads of A. oleracea.

    • Grind the dried material into a fine powder.

    • Macerate the powder in a suitable solvent (e.g., hexane, methanol, or ethanol) for 24-48 hours at room temperature.[13]

    • Filter the extract and concentrate it using a rotary evaporator.

  • Supercritical CO2 Extraction (Alternative Method):

    • This method yields a concentrated extract free of toxic solvents.[14]

    • The specific parameters (pressure, temperature) for supercritical CO2 extraction can be optimized for maximizing this compound yield.

  • Purification:

    • The crude extract can be further purified using column chromatography on silica gel.[8]

    • Elute the column with a gradient of hexane and ethyl acetate to isolate this compound.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Insecticidal Bioassay: Leaf Dip Method

This protocol determines the insecticidal activity of this compound against P. xylostella larvae.

Materials:

  • This compound of known purity

  • Acetone or other suitable solvent

  • Distilled water

  • Triton X-100 or other surfactant

  • Cabbage leaves

  • Petri dishes

  • Second or third instar larvae of P. xylostella

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment:

    • Cut cabbage leaves into discs of a uniform size.

    • Dip each leaf disc into a test solution for 10-30 seconds.[12]

    • Allow the leaves to air-dry completely.

    • Prepare a control group using leaf discs dipped in the solvent-water-surfactant solution only.

  • Insect Exposure:

    • Place one treated leaf disc in each Petri dish.

    • Introduce a known number of P. xylostella larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation and Observation:

    • Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).[12]

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.[12]

Antifeedant Bioassay

This protocol assesses the antifeedant properties of this compound.

Materials:

  • This compound test solutions (prepared as in the insecticidal bioassay)

  • Cabbage leaf discs of uniform size and weight

  • P. xylostella larvae (pre-starved for 2-4 hours)

  • Petri dishes

Procedure:

  • Leaf Treatment:

    • Treat one half of each leaf disc with a test solution and the other half with the control solution.

    • Alternatively, use separate treated and untreated leaf discs in the same Petri dish.

  • Insect Exposure:

    • Place the treated leaf discs in a Petri dish.

    • Introduce a known number of pre-starved larvae.

  • Observation and Data Collection:

    • After a set period (e.g., 24 or 48 hours), remove the larvae.

    • Measure the area of the leaf consumed on both the treated and control portions. This can be done using a leaf area meter or image analysis software.

  • Data Analysis:

    • Calculate the Antifeedant Index (AFI) using the following formula: AFI = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf consumed and T is the area of the treated leaf consumed.

Repellent Activity Bioassay

This protocol evaluates the repellent effect of this compound on adult P. xylostella.

Materials:

  • This compound test solutions

  • Choice test chamber (e.g., Y-tube olfactometer or a cage with treated and untreated zones)

  • Adult P. xylostella moths

Procedure:

  • Chamber Setup:

    • Apply the test solution to a filter paper or a cabbage leaf and place it in one arm or zone of the choice chamber.

    • Place a control (solvent only) in the other arm or zone.

  • Moth Release:

    • Release a known number of adult moths at the entrance of the chamber.

  • Observation:

    • After a specific time, count the number of moths in the treated and untreated arms/zones.

  • Data Analysis:

    • Calculate the Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of moths in the control arm/zone and Nt is the number of moths in the treated arm/zone.

Mandatory Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_bioassay Insecticidal Bioassay start_extraction A. oleracea Flowers solvent_extraction Solvent Extraction (Hexane/Methanol/Ethanol) start_extraction->solvent_extraction supercritical_extraction Supercritical CO2 Extraction start_extraction->supercritical_extraction crude_extract Crude Extract solvent_extraction->crude_extract supercritical_extraction->crude_extract purification Column Chromatography crude_extract->purification pure_spiranthol Pure this compound purification->pure_spiranthol start_bioassay Pure this compound prepare_solutions Prepare Test Solutions start_bioassay->prepare_solutions leaf_dip Leaf Dip Method prepare_solutions->leaf_dip insect_exposure Expose P. xylostella Larvae leaf_dip->insect_exposure data_collection Record Mortality insect_exposure->data_collection data_analysis Calculate LC50 data_collection->data_analysis

Caption: Experimental workflow for the extraction and insecticidal bioassay of this compound.

proposed_mechanism cluster_cns Central Nervous System cluster_detox Detoxification System Spiranthol_A This compound Nerve_Activity Cercal Nerve Activity Spiranthol_A->Nerve_Activity Detox_Enzymes Detoxification Enzymes (e.g., P450s, GSTs) Spiranthol_A->Detox_Enzymes Hyperexcitation Immediate Hyperexcitation Nerve_Activity->Hyperexcitation Initial Effect Inhibition Complete Inhibition Hyperexcitation->Inhibition Followed by Muscular_Activity Uncoordinated Muscular Activity Inhibition->Muscular_Activity Interference Interference with Activity Detox_Enzymes->Interference Increased_Toxicity Increased Toxicity Interference->Increased_Toxicity

Caption: Proposed mechanisms of action of this compound as an insecticide.

Mechanism of Action

The precise mechanism of action of this compound in P. xylostella is not fully elucidated, but studies suggest it acts as a neurotoxin.[15] Electrophysiological studies on other insects have shown that extracts of A. oleracea cause immediate hyperexcitation followed by complete inhibition of cercal nerve activity, leading to uncoordinated muscular activity.[15] This suggests that this compound may target ion channels in the insect's nervous system.

Furthermore, some N-alkylamides from other plant families, such as the Piperaceae, have been shown to interfere with insect detoxification systems, including oxidoreductases, monooxygenases, and glutathione S-transferases (GSTs).[15] It is plausible that this compound has a similar mode of action, thereby inhibiting the insect's ability to metabolize the compound and leading to increased toxicity. The development of resistance in P. xylostella to other insecticides is often linked to the upregulation of detoxification genes, such as those encoding cytochrome P450 monooxygenases.[16] The potential of this compound to interfere with these pathways makes it a promising candidate for managing resistant populations.

Conclusion

This compound exhibits significant insecticidal activity against P. xylostella and holds promise as a natural alternative to synthetic insecticides. Its neurotoxic effects and potential to interfere with detoxification pathways make it a valuable tool for integrated pest management strategies, particularly in the context of widespread insecticide resistance. Further research is warranted to fully elucidate its mechanism of action and to optimize its formulation and application for effective field performance.

References

Troubleshooting & Optimization

How to improve the resolution of Spiranthol A in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Spiranthol A in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to RP-HPLC?

This compound, also known as Spilanthol, is an N-alkylamide with a molecular weight of approximately 221.34 g/mol .[1][2] Its structure includes a long hydrocarbon chain with multiple double bonds, making it a relatively non-polar, hydrophobic molecule.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and methanol.[1][3] This hydrophobicity is the primary driver of its retention in reverse-phase chromatography. This compound is also noted to be sensitive to light and air, which necessitates proper sample handling and storage to prevent degradation.[1]

Q2: What is a good starting point for developing an RP-HPLC method for this compound?

Given its hydrophobic nature, a C18 column is an excellent starting point for retaining and separating this compound.[4] The mobile phase should consist of a mixture of water and an organic modifier, typically acetonitrile or methanol.[5] A gradient elution is often preferable to an isocratic one, especially for complex samples, as it can improve resolution for mixtures with varying polarities.[6]

Q3: How does the choice of organic solvent affect the separation?

The choice of organic solvent (e.g., acetonitrile, methanol) is a powerful tool for adjusting selectivity (α), which is the most effective way to improve peak resolution.[4] If you observe co-eluting peaks with an acetonitrile/water mobile phase, switching to methanol/water can alter the elution order and improve separation due to different solvent-analyte interactions.[7]

Troubleshooting Guide: Improving this compound Resolution

This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of this compound.

Problem: Poor resolution or co-elution of this compound with other peaks.

Poor resolution in HPLC is typically addressed by optimizing one of the three key factors: retention factor (k), efficiency (N), and selectivity (α).[4][6]

Solution 1: Optimize the Retention Factor (k)

The retention factor measures how long an analyte is retained on the column. An optimal k value is typically between 2 and 10. If peaks elute too quickly (low k), there is insufficient time for separation.

  • Action: Adjust the mobile phase strength. In reverse-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4][8] This will increase the retention time of this compound and other hydrophobic compounds, providing more opportunity for separation.[4][8]

Table 1: Effect of Organic Modifier Concentration on Retention Factor (k)

% Organic SolventExpected Retention Factor (k)Impact on Resolution
High (e.g., 90%)Low (k < 2)Poor resolution, peaks elute near the void volume.
Optimal (e.g., 50-70%) Optimal (2 < k < 10) Good potential for baseline separation.
Low (e.g., 30%)High (k > 10)Increased resolution but longer run times and broader peaks.
Solution 2: Improve Column Efficiency (N)

Column efficiency refers to the column's ability to produce narrow peaks. Sharper peaks are easier to resolve.[4]

  • Action 1: Decrease the flow rate. Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[6][9]

  • Action 2: Increase the column temperature. Raising the temperature (e.g., from 30°C to 45°C) reduces the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and better resolution.[6] However, be mindful of the thermal stability of this compound.[6]

  • Action 3: Use a column with smaller particles. Columns packed with smaller particles (e.g., 3 µm vs. 5 µm) or solid-core particles provide higher efficiency and better resolution.[7][10]

Solution 3: Change the Selectivity (α)

Selectivity is the most powerful factor for improving resolution, especially for closely eluting or co-eluting peaks.[4] It describes the separation between the centers of two adjacent peaks.

  • Action 1: Change the organic modifier. As mentioned in the FAQ, switching from acetonitrile to methanol (or vice versa) can significantly alter the selectivity and resolve overlapping peaks.[7]

  • Action 2: Modify the mobile phase pH. If impurities are ionizable, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer can change their retention time relative to the neutral this compound molecule, thereby improving resolution.[9][11]

  • Action 3: Change the stationary phase. If other options fail, changing the column chemistry can provide the necessary change in selectivity. For aromatic impurities, a phenyl-hexyl column might offer better separation than a standard C18 column.[4]

Problem: this compound peak is tailing or fronting.

Peak asymmetry (tailing or fronting) reduces resolution and affects accurate quantification.

  • Cause of Tailing: Tailing can be caused by active sites on the column packing (silanols) interacting with the analyte, or by column contamination.[12]

  • Solution for Tailing:

    • Flush the Column: Clean the column with a strong solvent to remove contaminants.[11][12]

    • Adjust pH: For basic impurities, lowering the mobile phase pH can suppress interactions with silanol groups.[12]

  • Cause of Fronting: Peak fronting is often a sign of column overload, either from injecting too high a concentration or too large a volume.[9][11][13]

  • Solution for Fronting:

    • Dilute the Sample: Reduce the concentration of the sample being injected.[11]

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[9][11]

Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method for this compound
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 228 nm[3]
Sample Preparation Dissolve sample in Methanol or Acetonitrile. Filter through a 0.45 µm syringe filter before injection.[9]
Protocol 2: Systematic Troubleshooting for Poor Resolution
  • Initial Assessment: Run the starting method. If resolution is < 1.5, proceed to the next step.

  • Optimize Retention (k): Decrease the initial percentage of Mobile Phase B by 5% (e.g., start the gradient at 45% B). If resolution improves but is still inadequate, proceed.

  • Enhance Efficiency (N): Reduce the flow rate to 0.8 mL/min. Observe the impact on peak width and resolution.

  • Change Selectivity (α): Prepare a new mobile phase using Methanol as Mobile Phase B. Run the same gradient program. This is often the most effective step for resolving co-eluting peaks.[4][7]

  • Further Optimization: If necessary, systematically adjust the gradient slope (make it shallower for better resolution), temperature, or consider a different column chemistry as a final step.[14]

Visualizations

G Start Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k) between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (Decrease % Organic) Check_k->Adjust_k No Check_N Are Peaks Broad? Check_k->Check_N Yes Adjust_k->Check_k Adjust_N Improve Efficiency (N) - Decrease Flow Rate - Increase Temperature Check_N->Adjust_N Yes Check_alpha Are Peaks Overlapping? Check_N->Check_alpha No Adjust_N->Check_alpha Adjust_alpha Change Selectivity (α) - Change Organic Solvent - Change Column Chemistry Check_alpha->Adjust_alpha Yes End Resolution Optimized (Rs >= 1.5) Check_alpha->End No Adjust_alpha->End

Caption: Troubleshooting workflow for improving HPLC peak resolution.

HPLC_Parameters cluster_conditions Experimental Conditions Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k) Retention->Resolution MobilePhase Mobile Phase (Solvent Type, pH) MobilePhase->Selectivity StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity ColumnParams Column Parameters (Length, Particle Size) ColumnParams->Efficiency SolventStrength Solvent Strength (% Organic) SolventStrength->Retention FlowRate Flow Rate & Temperature FlowRate->Efficiency

Caption: Relationship between experimental parameters and HPLC resolution factors.

References

Technical Support Center: Troubleshooting Peak Tailing of N-Alkylamides in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of N-alkylamides in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for N-alkylamides in reversed-phase HPLC?

Peak tailing for N-alkylamides, which often contain basic functional groups, is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common cause is the interaction of the basic amide analytes with acidic residual silanol groups on the surface of silica-based columns.[1][3] These interactions lead to multiple retention mechanisms, where the analyte is retained not only by the desired hydrophobic interactions but also by undesirable polar interactions with the silanols, resulting in a tailed peak.[1]

Other contributing factors can include:

  • Column Issues: Column degradation, voids in the packing material, or a partially blocked inlet frit can distort the peak shape.[2][4] Using a column that is not well end-capped can also expose more silanol groups.[2]

  • Mobile Phase Mismatches: An incorrect mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with basic analytes.[1][4] Insufficient buffer strength may not effectively mask these silanol interactions.[4]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[2][4]

  • Instrumental Effects: Excessive extra-column volume from long tubing or large detector cells can cause band broadening and peak tailing.[4]

Q2: How does mobile phase pH affect the peak shape of N-alkylamides?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like N-alkylamides.[5][6][7] For basic compounds, operating at a lower pH (typically pH 2-3) can significantly improve peak symmetry.[4] At low pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the positively charged basic analytes through ion exchange.[8]

Conversely, at a mid-range pH (e.g., > 3.0), silanol groups can become ionized (negatively charged) and strongly interact with protonated basic N-alkylamides, leading to significant peak tailing.[1] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.

Q3: What role do mobile phase additives play in reducing peak tailing?

Mobile phase additives can be highly effective in minimizing peak tailing for N-alkylamides by masking the effects of residual silanols.[9]

  • Triethylamine (TEA): This basic additive is commonly used in small concentrations (e.g., ≥20 mM) to compete with the basic analyte for interaction with active silanol sites on the stationary phase, thereby reducing peak tailing.[3]

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that can be added to the mobile phase at low concentrations (e.g., 0.1%). It serves two purposes: it lowers the mobile phase pH to protonate silanols and it pairs with the positively charged basic analytes.[8] This ion-pairing effectively neutralizes the positive charge on the amide, reducing its interaction with any remaining negatively charged silanols and leading to improved peak shape.[8]

  • Buffers: Using a buffer at an appropriate concentration (typically 10-50 mM) helps to maintain a stable pH and can also help to mask silanol interactions.[2][4]

Q4: Which type of HPLC column is best suited for the analysis of N-alkylamides to prevent peak tailing?

The choice of column is crucial for achieving symmetrical peaks for N-alkylamides.

  • End-capped Columns: It is highly recommended to use a highly deactivated, "end-capped" column.[2] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group to block their interaction with polar analytes.[2] While end-capping is never 100% complete, it significantly reduces the number of active silanol sites.[1]

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) within the alkyl chain can also provide better peak shape for basic compounds.[4] These embedded polar groups can help to shield the analyte from the silica surface and provide alternative, more desirable interactions.

  • Modern Silica Columns (Type B): Modern, high-purity "Type B" silica columns have a much lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" silica, leading to significantly improved peak shapes for basic compounds.[3][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with N-alkylamides.

Table 1: Troubleshooting Summary for N-Alkylamide Peak Tailing
Symptom Potential Cause Recommended Action Experimental Protocol
All peaks in the chromatogram are tailingColumn contamination or blockage; Extra-column effectsReverse and flush the column; Check for blocked frits; Use shorter, narrower ID tubing.See Protocol 1
Only the N-alkylamide peak is tailingSecondary interactions with silanol groupsAdjust mobile phase pH to be lower (e.g., pH 2-3); Add a mobile phase modifier (e.g., TEA or TFA); Use an end-capped or polar-embedded column.See Protocol 2 & 3
Peak tailing worsens with increased sample concentrationSample overloadReduce the injection volume or dilute the sample.See Protocol 4
Peak shape is inconsistent between runsInadequate column equilibration; Mobile phase pH instabilityIncrease column equilibration time; Use a buffered mobile phase.See Protocol 5

Experimental Protocols

Protocol 1: Column Flushing and System Check
  • Objective: To address peak tailing caused by column contamination or extra-column volume.

  • Procedure:

    • Disconnect the column from the detector.

    • Reverse the direction of the column.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes.

    • If the problem persists, inspect and clean or replace the column inlet frit.

    • Inspect all tubing and connections between the injector and detector. Replace any long or wide-bore tubing with shorter, narrower internal diameter (ID) tubing (e.g., 0.12-0.17 mm ID).[4]

    • Reconnect the column in the correct direction and re-equilibrate with the mobile phase.

Protocol 2: Mobile Phase pH Adjustment
  • Objective: To minimize silanol interactions by protonating the stationary phase.

  • Procedure:

    • Prepare a mobile phase with a lower pH, typically in the range of 2.0-3.0, using an appropriate buffer (e.g., phosphate or formate). Ensure the chosen pH is compatible with your column's stability range.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the N-alkylamide standard and observe the peak shape.

    • If retention time decreases significantly, adjust the organic modifier concentration to achieve the desired retention.

Protocol 3: Using Mobile Phase Additives
  • Objective: To mask active silanol sites or use ion-pairing to improve peak shape.

  • Procedure for TEA:

    • Add a small amount of triethylamine (TEA) to the mobile phase to reach a final concentration of approximately 20-40 mM.

    • Adjust the final mobile phase pH as needed.

    • Equilibrate the column and inject the sample.

  • Procedure for TFA:

    • Add trifluoroacetic acid (TFA) to the mobile phase to a final concentration of 0.05-0.1%.

    • Note that TFA can suppress ionization in mass spectrometry detectors.

    • Equilibrate the column and inject the sample.

Protocol 4: Addressing Sample Overload
  • Objective: To determine if peak tailing is caused by injecting too much sample.

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original sample and each dilution.

    • If the peak shape improves significantly with dilution, the original sample was overloaded.

    • As a general guideline, the injection volume should be less than or equal to 5% of the column volume.[4]

Protocol 5: Ensuring Proper Equilibration and Buffering
  • Objective: To achieve consistent and reproducible chromatography.

  • Procedure:

    • Always use a buffer in your mobile phase when analyzing ionizable compounds to maintain a stable pH. A buffer concentration of 10-50 mM is typically sufficient.[4]

    • When changing mobile phases or after the system has been idle, ensure the column is thoroughly equilibrated. Flush with at least 10-20 column volumes of the new mobile phase.

    • Monitor the baseline for stability before injecting your samples.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for N-Alkylamide q1 Are all peaks tailing? start->q1 a1_yes Check for Systemic Issues: - Extra-column volume - Column contamination/void - Blocked frit q1->a1_yes Yes a1_no Secondary Interactions with Analyte are Likely q1->a1_no No q4 Does peak shape improve with sample dilution? a1_yes->q4 q2 Is mobile phase buffered and at low pH (2-3)? a1_no->q2 a2_no Adjust Mobile Phase: - Add buffer (10-50mM) - Lower pH to 2-3 q2->a2_no No a2_yes Consider Advanced Troubleshooting q2->a2_yes Yes end Symmetrical Peak Achieved a2_no->end q3 Is an end-capped, high-purity silica column being used? a2_yes->q3 a3_no Switch to a suitable column: - High-quality end-capped C18 - Polar-embedded phase q3->a3_no No a3_yes Use Mobile Phase Additives: - Triethylamine (TEA) - Trifluoroacetic Acid (TFA) q3->a3_yes Yes a3_no->end a3_yes->q4 a4_yes Sample Overload: - Reduce injection volume - Dilute sample q4->a4_yes Yes q4->end No a4_yes->end

Caption: A logical workflow for troubleshooting peak tailing of N-alkylamides.

Chemical_Interactions cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol_ionized Si-O⁻ (Ionized Silanol) interaction Undesirable Secondary Interaction (Ion-Exchange) c18 Si-C18 (Primary Retention) amide R-NH-R'⁺ (Protonated N-Alkylamide) amide->silanol_ionized amide->c18 Desired Hydrophobic Interaction (Symmetrical Peak) result Peak Tailing interaction->result

Caption: Chemical interactions leading to peak tailing of N-alkylamides.

References

Technical Support Center: Optimizing Mobile Phase for Better Separation of Spiranthol A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Spiranthol A isomers. The focus is on optimizing the mobile phase to achieve better resolution between these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation important?

This compound is a bioactive N-isobutylamide found in plants of the Acmella oleracea species. It exists as a mixture of geometric isomers, primarily (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. Different isomers can exhibit varying biological activities, toxicological profiles, and pharmacokinetic properties. Therefore, separating and isolating individual isomers is crucial for accurate pharmacological studies, drug development, and quality control of herbal products.

Q2: What are the main challenges in separating this compound isomers?

This compound isomers are structurally very similar, often differing only in the configuration around one or more double bonds (cis/trans or E/Z isomerism). This similarity in their physicochemical properties, such as polarity and hydrophobicity, makes their separation by conventional chromatographic techniques challenging, often resulting in poor resolution and co-elution.

Q3: What chromatographic techniques are suitable for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most promising techniques.[1] For HPLC, both normal-phase and reversed-phase chromatography can be explored. Chiral chromatography is necessary if enantiomeric separation is required. SFC is a powerful technique for separating isomers and can be a "greener" alternative to normal-phase HPLC.[1]

Q4: What general mobile phase considerations should I start with for HPLC separation of this compound isomers?

For reversed-phase HPLC, a common starting point is a mobile phase consisting of acetonitrile and water or methanol and water.[2] For normal-phase HPLC, hexane or heptane mixed with a more polar solvent like isopropanol or ethanol is a typical choice. The key is to fine-tune the solvent ratio to achieve optimal selectivity.

Q5: Are there any specific column chemistries recommended for isomer separation?

Columns with phenyl-based stationary phases can provide alternative selectivity for aromatic and unsaturated compounds through π-π interactions. For separating geometric isomers, stationary phases that offer shape selectivity are often beneficial. In some cases, chiral stationary phases have been shown to separate non-enantiomeric isomers as well.

Troubleshooting Guide: Mobile Phase Optimization

This guide addresses common issues encountered when developing a method for separating this compound isomers.

Problem 1: Poor or No Resolution of Isomer Peaks

Possible Causes & Solutions

  • Inadequate Mobile Phase Strength:

    • Too Strong: If peaks elute too quickly near the void volume, decrease the percentage of the strong solvent (e.g., acetonitrile in reversed-phase, isopropanol in normal-phase).

    • Too Weak: If retention times are excessively long and peaks are broad, increase the percentage of the strong solvent.

  • Incorrect Solvent Choice:

    • The selectivity between isomers can be highly dependent on the organic modifier. If acetonitrile/water does not provide separation in reversed-phase, try methanol/water. Methanol can offer different selectivity due to its hydrogen-bonding properties. In normal-phase, switching between isopropanol and ethanol can alter the separation.

  • Isocratic vs. Gradient Elution:

    • If a single isocratic mobile phase fails to resolve all isomers, a shallow gradient elution can be employed. A slow, gradual increase in the strong solvent concentration can help separate closely eluting peaks.

  • pH of the Mobile Phase (Reversed-Phase):

    • While this compound is a neutral compound, slight pH adjustments with additives like formic acid or acetic acid (e.g., 0.1%) can sometimes improve peak shape and resolution by suppressing the ionization of any acidic or basic impurities or interacting with the stationary phase.

Problem 2: Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions with Stationary Phase:

    • Residual silanol groups on the silica backbone of the column can cause tailing. Adding a small amount of a competitive base, like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to the mobile phase in normal-phase chromatography can mitigate this.

    • In reversed-phase, using a well-end-capped column or operating at a slightly acidic pH can reduce silanol interactions.

  • Column Overload:

    • Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Problem 3: Irreproducible Retention Times

Possible Causes & Solutions

  • Mobile Phase Preparation Inconsistency:

    • Ensure the mobile phase is prepared fresh daily and accurately. Small variations in solvent ratios can lead to significant shifts in retention times for closely eluting isomers.

    • Premixing the mobile phase solvents is generally more reproducible than online mixing, especially for isocratic methods.

  • Column Temperature Fluctuations:

    • Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.

  • Insufficient Column Equilibration:

    • Always allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections. A minimum of 10-15 column volumes is recommended.

Data Presentation

ParameterCondition 1Condition 2
Column C18 (Reversed-Phase)C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (93:7, v/v)Acetonitrile:Water (1:1, v/v)
Flow Rate 0.5 mL/min0.2 mL/min
Detection UV at 237 nmUV at 237 nm
Reference Singh and Chaturvedi, 2012a,b[2]Bae et al., 2010[2]

Experimental Protocols

Starting Protocol for Reversed-Phase HPLC Method Development

This protocol is a suggested starting point for developing a separation method for this compound isomers.

  • System Preparation:

    • HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, UV/Vis or DAD Detector.

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Mobile Phase C: Methanol (HPLC grade).

    • Sample Preparation: Dissolve a concentrated extract of Spilanthes acmella or a this compound standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

  • Initial Screening (Acetonitrile):

    • Equilibrate the column with 60% Acetonitrile in Water at a flow rate of 1.0 mL/min and a temperature of 30 °C.

    • Inject the sample and monitor the chromatogram at 237 nm.

    • Perform a series of isocratic runs, varying the acetonitrile concentration from 50% to 70% in 5% increments.

    • If separation is not achieved, proceed to methanol screening.

  • Secondary Screening (Methanol):

    • Equilibrate the column with 70% Methanol in Water.

    • Repeat the isocratic screening process, varying the methanol concentration from 60% to 80%.

  • Gradient Optimization (if necessary):

    • If isocratic elution provides some separation but is not optimal, develop a shallow gradient.

    • Example Gradient: Start at a mobile phase composition that gives good retention of the first eluting isomer. Increase the organic solvent concentration by 5-10% over 15-20 minutes.

Visualizations

TroubleshootingWorkflow Start Start: Poor Isomer Separation CheckResolution Assess Peak Resolution Start->CheckResolution AdjustStrength Adjust Mobile Phase Strength (Increase/Decrease Organic %) CheckResolution->AdjustStrength No or Poor Resolution ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckResolution->ChangeSolvent Still Poor Resolution TryGradient Implement a Shallow Gradient CheckResolution->TryGradient Some Separation, Needs Improvement CheckPeakShape Assess Peak Shape CheckResolution->CheckPeakShape Good Resolution AdjustStrength->CheckResolution Re-evaluate ChangeSolvent->CheckResolution Re-evaluate TryGradient->CheckPeakShape AddModifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) CheckPeakShape->AddModifier Peak Tailing ReduceLoad Reduce Sample Load CheckPeakShape->ReduceLoad Peak Fronting End Optimized Separation CheckPeakShape->End Good Peak Shape AddModifier->CheckPeakShape Re-evaluate ReduceLoad->CheckPeakShape Re-evaluate

Caption: Troubleshooting workflow for optimizing isomer separation.

MobilePhaseSelection Analyte This compound Isomers (N-isobutylamide) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC NP_HPLC Normal-Phase HPLC Analyte->NP_HPLC ACN_Water Acetonitrile / Water RP_HPLC->ACN_Water Primary Choice MeOH_Water Methanol / Water RP_HPLC->MeOH_Water Alternative Selectivity Hex_IPA Hexane / Isopropanol NP_HPLC->Hex_IPA Common Choice Hex_EtOH Hexane / Ethanol NP_HPLC->Hex_EtOH Alternative Selectivity

Caption: Mobile phase selection guide for this compound isomer separation.

References

How to remove interfering compounds in Spiranthol A extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the extraction and purification of Spilanthol A, particularly the removal of interfering compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial crude extract shows low purity of Spilanthol A. What are the common interfering compounds?

Answer: Crude extracts of Acmella oleracea often contain a variety of co-extracted substances that interfere with the isolation of Spilanthol A. The nature and quantity of these compounds depend on the extraction solvent and method used. Common interfering compounds include:

  • Polar and Acidic Substances: These are often co-extracted, especially when using polar solvents like ethanol or methanol.[1][2]

  • Other N-Alkylamides: Compounds with similar structures, such as homospilanthol (N-(2-methylbutyl)-(2E,6Z,8E)-decatrienamide), can be present and may be difficult to separate.[3]

  • Non-Soluble Particulates: Precipitation of certain compounds can occur in the organic extract, affecting purity.[4][5]

  • Pigments and Waxes: Depending on the plant part and solvent, chlorophylls and plant waxes may be extracted.

  • Extraction Solvent Components: If using non-volatile green solvents like Natural Deep Eutectic Solvents (NADES), the solvent components themselves are major impurities that need to be removed.[4][6]

  • UV-Transparent Impurities: Some impurities may not be detectable by HPLC-UV but can be identified using methods like NMR, leading to a discrepancy between perceived and actual purity.[4]

Question 2: How can I effectively remove polar and acidic impurities from my ethanolic crude extract?

Answer: A straightforward and effective method to enrich Spilanthol A concentration is to specifically target and remove polar and acidic compounds.

Troubleshooting Guide:

  • Liquid-Liquid Partitioning:

    • Dissolve your crude extract in a suitable solvent mixture, such as methanol/water (8:2).

    • Perform a liquid-liquid partition against a non-polar solvent like hexane. Spilanthol, being amphiphilic, will partition into the hexane phase, leaving more polar impurities in the aqueous methanol phase.[3]

  • Alkaline Ion Exchange Chromatography:

    • This method is highly efficient for removing acidic substances without significant loss of Spilanthol A.[7]

    • Passing the extract through a column containing an alkaline ion exchanger (e.g., Amberlite IRA 67) can yield a condensed residue with a significantly higher percentage of Spilanthol A and a recovery efficiency of over 96%.[7]

  • Solid-Phase Extraction (SPE):

    • SPE using a C18 stationary phase is a powerful technique. After loading the extract, a water wash can be used to remove highly polar impurities and NADES components before eluting Spilanthol A with an ethanol/water mixture.[4]

Question 3: What is a simple and "green" method to purify Spilanthol A from both traditional and novel solvent extracts?

Answer: Solid-Phase Extraction (SPE) using a C18 cartridge is an excellent, environmentally friendly method for purifying Spilanthol A from both ethanolic and NADES extracts, requiring only ethanol and water as solvents.[4][6] This technique has been shown to significantly increase purity.

Key Purity Enhancement Data: Initial purity in combined raw fractions can be around 71-80%. After SPE purification and removal of non-soluble substances, the purity of pooled fractions can be elevated to 87-92%.[4][6] Individual fractions can achieve even higher purity.[4][6]

Extract TypePurity of Combined Raw FractionsPurity of Pooled Final Fractions (Post-SPE)Highest Purity in Individual Fractions (Post-SPE)
NADES Extract71.65%[4][6]89.71%[4][5][6]89.23% to 94.15%[4][5][6]
Ethanolic Extract77.27% to 80.27%[4][6]87.25% to 91.93%[4][5][6]89.23% to 94.15%[4][5][6]

Question 4: My HPLC purity appears high, but NMR analysis indicates otherwise. Why is there a discrepancy?

Answer: This is a critical issue in purity assessment. A high purity determined by HPLC with UV detection can be misleading.[4] The discrepancy often arises from:

  • Impurities with No UV Absorbance: The interfering compounds may lack a chromophore that absorbs at the detection wavelength (e.g., 237 nm), making them invisible to the UV detector.[4][8]

  • Lack of Retention: Some impurities may not be retained on a reversed-phase HPLC column (e.g., C18) and will elute in the solvent front, remaining undetected.[4]

Troubleshooting Recommendation: Always use a secondary, structure-based analytical method like Nuclear Magnetic Resonance (NMR) to confirm the purity of Spilanthol A.[4] NMR provides a more accurate assessment as it detects all proton-containing molecules in the sample, not just those with UV absorbance.[1][4]

Experimental Protocols

Protocol 1: Spilanthol A Purification via Solid-Phase Extraction (SPE)

This protocol describes a green method using a C18 SPE column to purify Spilanthol A from plant extracts.[4]

Materials:

  • C18 SPE Column

  • Crude Spilanthol Extract (dissolved in an appropriate solvent)

  • Ethanol (96%)

  • Deionized Water

  • Collection flasks

Methodology:

  • Column Activation: Activate the C18 SPE column by passing 150 mL of ethanol through it.

  • Column Equilibration: Equilibrate the column with 150 mL of deionized water. For ethanolic extracts, equilibrate with 150 mL of 52% ethanol.[6]

  • Sample Loading:

    • For NADES extracts, dilute the extract 1:4 with water and filter it. Load the diluted extract onto the column.[4]

    • For dried ethanolic extracts, dissolve the extract in 52% ethanol (e.g., 10 mg/mL) and load it onto the column.[4]

  • Washing Step: Wash the column with 50 mL of deionized water to remove highly polar impurities and NADES components.[4]

  • Fractionation (Elution): Elute and collect fractions using 150 mL of 52% ethanol, collecting in 10 mL steps.[4]

  • Final Wash: Wash the column with 50 mL of 96% ethanol to elute any remaining compounds.[4]

  • Analysis: Analyze the collected fractions using HPLC-DAD to identify the purest Spilanthol A-containing fractions, which can then be pooled. Confirm final purity with NMR.[4]

Visualized Workflows and Pathways

G Diagram 1: General Workflow for Spilanthol A Extraction and Purification Plant Acmella oleracea Plant Material Extraction Extraction (e.g., Ethanol, NADES, scCO2) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrimaryPurification Primary Purification (Removal of Insolubles / Filtration) CrudeExtract->PrimaryPurification SecondaryPurification Secondary Purification (SPE, Column Chromatography) PrimaryPurification->SecondaryPurification PurifiedFractions Purified Spilanthol A Fractions SecondaryPurification->PurifiedFractions Analysis Purity & Identity Confirmation (HPLC, NMR) PurifiedFractions->Analysis

Caption: General workflow from plant material to purified Spilanthol A.

G Diagram 2: Solid-Phase Extraction (SPE) Protocol for Spilanthol A cluster_prep Column Preparation cluster_separation Separation Process cluster_result Result Activation 1. Activate Column (150 mL Ethanol) Equilibration 2. Equilibrate Column (150 mL Water) Activation->Equilibration Load 3. Load Diluted Extract Equilibration->Load Wash 4. Wash Impurities (50 mL Water) Load->Wash Elute 5. Elute & Collect Fractions (52% Ethanol) Wash->Elute Impurities Polar Impurities (in Wash) Wash->Impurities Fractions Spilanthol-Rich Fractions Elute->Fractions

Caption: Step-by-step workflow for the SPE purification of Spilanthol A.

References

Technical Support Center: Overcoming Low Recovery of Spilanthol A During Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purification of Spilanthol A can present significant challenges, often resulting in lower than expected yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process, ensuring a higher recovery of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Spilanthol A recovery during purification?

Low recovery of Spilanthol A can be attributed to several factors throughout the extraction and purification process. Key contributors include:

  • Degradation of Spilanthol A: Spilanthol A is susceptible to degradation under certain conditions.

    • Oxidation: Exposure to air can lead to the oxidation of Spilanthol A, forming a (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide derivative[1]. This significantly reduces the yield of the active compound.

    • Thermal Degradation: Prolonged exposure to high temperatures, such as during Soxhlet extraction, can cause thermal degradation of Spilanthol A[2].

  • Suboptimal Chromatographic Conditions: Improperly optimized chromatography parameters are a frequent cause of poor recovery.

    • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica gel, C18) is critical and must be compatible with the polarity of Spilanthol A and the chosen solvent system.

    • Incorrect Mobile Phase Composition: An unsuitable mobile phase can lead to poor separation, peak tailing, or irreversible adsorption of Spilanthol A to the column.

  • Adsorption to Labware: While not extensively documented for Spilanthol A specifically, N-alkylamides can adsorb to glass and plastic surfaces, leading to losses during sample handling and purification[3][4][5].

  • Incomplete Elution: The chosen elution solvent may not be strong enough to completely recover Spilanthol A from the chromatographic matrix.

Q2: How can I minimize the degradation of Spilanthol A during purification?

To minimize degradation, consider the following precautions:

  • Work under an inert atmosphere: When possible, perform purification steps under an inert gas like nitrogen or argon to prevent oxidation.

  • Avoid high temperatures: Opt for room temperature extraction methods or use techniques that minimize heat exposure. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Use freshly prepared solvents: Solvents can contain dissolved oxygen. Using freshly degassed solvents can help reduce oxidative degradation.

  • Protect from light: While not explicitly stated as a primary cause of degradation in the reviewed literature, it is good practice to protect light-sensitive compounds during purification.

Q3: What are the recommended starting points for chromatographic purification of Spilanthol A?

Several chromatographic techniques have been successfully employed for Spilanthol A purification. Here are two common methods:

  • Column Chromatography (Silica Gel): A gradient elution with a mixture of hexane and ethyl acetate is effective. A typical gradient starts with a low polarity mixture (e.g., 5:1 hexane:ethyl acetate) and gradually increases the polarity to 2:1[2].

  • Solid-Phase Extraction (SPE) (C18): C18 cartridges can be used for rapid purification. After loading the extract, the cartridge is washed with water, and Spilanthol A is eluted with an ethanolic solution, typically around 52% ethanol in water[6][7].

Troubleshooting Guides

Low Recovery in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
No Spilanthol A detected in eluted fractions Spilanthol A degraded on the silica gel.Test the stability of your extract on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like neutral alumina.
Spilanthol A is too polar and did not elute with the chosen solvent system.Increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane can be effective.
Spilanthol A eluted in the void volume.Check the first few fractions collected. This may happen if the initial mobile phase is too polar.
Broad peaks and poor separation Column overloading.Reduce the amount of crude extract loaded onto the column.
Improper column packing.Ensure the column is packed uniformly to avoid channeling.
Inappropriate solvent system.Optimize the mobile phase composition using thin-layer chromatography (TLC) prior to column chromatography to achieve good separation (Rf value between 0.2 and 0.4).
Significant loss of Spilanthol A between fractions Adsorption to glassware.Silanize glassware before use to reduce active sites for adsorption. Work with concentrated solutions when possible to minimize the relative loss due to adsorption.
Low Recovery in High-Performance Liquid Chromatography (HPLC)
Symptom Possible Cause Troubleshooting Steps
Low peak area for Spilanthol A Degradation in the mobile phase.While specific data on Spilanthol A's pH stability is limited, the use of formic acid in mobile phases suggests that a slightly acidic pH may be beneficial. Avoid highly basic mobile phases.
Irreversible adsorption to the column.Ensure the mobile phase is strong enough to elute Spilanthol A. A gradient elution with increasing organic solvent concentration may be necessary. Consider using a different stationary phase if strong adsorption is suspected.
Incomplete sample dissolution.Ensure the sample is fully dissolved in the injection solvent before analysis.
Peak tailing Interaction with active sites on the stationary phase.Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active silanol groups on the silica-based stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks or carryover Adsorption of Spilanthol A in the injector or tubing.Implement a robust needle wash procedure between injections. Use a wash solvent that is strong enough to dissolve Spilanthol A effectively.

Data Presentation

Table 1: Comparison of Reported Yields for Spilanthol A Purification Methods

Purification MethodStarting MaterialScalePurityRecovery/YieldReference
Column Chromatography (Silica Gel)Dry secondary extract from Acmella oleracea4.45 g97%78%[8]
Solid-Phase Extraction (SPE) - C18Ethanolic dry extract500 mg78.87%8.62 mg[6]
Solid-Phase Extraction (SPE) - C18Ethanolic dry extract1000 mg80.27%15.46 mg[6]
Solid-Phase Extraction (SPE) - C18Ethanolic dry extract1000 mg77.27%10.30 mg[6]
Solid-Phase Extraction (SPE) - C18NADES extract150 mL71.65%12.21 mg[6]
Counter-Current ChromatographyMethanolic extract of A. oleracea flowersNot specified52%Not specified[3]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., hexane:ethyl acetate 5:1).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Collect fractions of a suitable volume.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 4:1, 3:1, and finally 2:1 hexane:ethyl acetate)[2].

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing Spilanthol A.

    • Pool the fractions containing pure Spilanthol A.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified Spilanthol A.

Detailed Methodology for Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 150 mL of ethanol through it.

    • Equilibrate the cartridge with 150 mL of water[6].

  • Sample Loading:

    • Dissolve the crude ethanolic extract in 52% ethanol[6].

    • Load the dissolved extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 50 mL of water to remove polar impurities[6].

  • Elution:

    • Elute Spilanthol A from the cartridge using 150 mL of 52% ethanol, collecting the eluate in fractions (e.g., 10 mL fractions)[6].

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by HPLC to determine the purity of Spilanthol A.

    • Pool the purest fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions to obtain the purified Spilanthol A.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Acmella oleracea Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Spilanthol A Extract extraction->crude_extract chromatography Chromatography (Column or SPE) crude_extract->chromatography fractions Collect Fractions chromatography->fractions analysis Analyze Fractions (TLC/HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_spilanthol Purified Spilanthol A solvent_removal->pure_spilanthol

Caption: General workflow for the extraction and purification of Spilanthol A.

troubleshooting_low_recovery cluster_degradation Degradation Issues cluster_chromatography Chromatography Issues cluster_other Other Issues start Low Spilanthol A Recovery check_oxidation Check for Oxidation (Work under inert atmosphere) start->check_oxidation check_temp Check for Thermal Degradation (Use room temperature methods) start->check_temp check_stationary_phase Optimize Stationary Phase start->check_stationary_phase check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_loading Check Sample Load start->check_loading check_adsorption Consider Adsorption to Labware (Silanize glassware) start->check_adsorption check_elution Ensure Complete Elution start->check_elution solution1 Inert atmosphere check_oxidation->solution1 Solution solution2 Lower temperature check_temp->solution2 Solution solution3 Test different phases check_stationary_phase->solution3 Solution solution4 TLC/HPLC optimization check_mobile_phase->solution4 Solution solution5 Reduce sample amount check_loading->solution5 Solution solution6 Silanized glassware check_adsorption->solution6 Solution solution7 Stronger elution solvent check_elution->solution7 Solution

Caption: Troubleshooting decision tree for low Spilanthol A recovery.

References

Degradation products of Spiranthol A and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Spiranthol A (commonly known as Spilanthol) and strategies to mitigate them during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, or Spilanthol, is a bioactive N-alkylamide primarily isolated from Acmella oleracea. It is known for a variety of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities.[1][2][3] Maintaining the stability of Spilanthol is crucial as degradation can lead to a loss of its biological activity and the formation of impurities that may affect experimental outcomes.

Q2: What are the known degradation products of Spilanthol?

The primary degradation pathways for Spilanthol are oxidation and photodegradation. Hydrolysis of the amide bond is also a potential degradation route.

  • Oxidation Product: Exposure to air can lead to the oxidation of Spilanthol, forming (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[4][5][6][7][8]

  • Photodegradation Products: Under UV-B irradiation, Spilanthol can degrade into 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide.[9]

  • Hydrolysis Products: While specific products are not detailed in the provided search results, hydrolysis of the amide linkage under acidic or basic conditions is a potential degradation pathway, which would yield the corresponding carboxylic acid and isobutylamine.[8]

Q3: What conditions can cause Spilanthol to degrade?

Spilanthol is sensitive to:

  • Air (Oxygen): Leads to oxidation.[4][5][6][7][8]

  • Light: Specifically UV-B irradiation, which causes photodegradation.[8][9]

  • Extreme pH: Acidic or basic conditions can promote hydrolysis of the amide bond.[8]

  • Solvent: The stability of Spilanthol is solvent-dependent, especially concerning photostability.[9]

Troubleshooting Guides

Issue: Loss of biological activity of Spilanthol in my experiment.

Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Review your storage conditions. Spilanthol is sensitive to light and air and should be stored under inert conditions.[8] 2. If stored in solution, check the solvent used. For photostability, methanol and ethanol are better choices than aqueous solutions.[9] 3. Analyze a sample of your stored Spilanthol using HPLC-MS/MS to check for the presence of known degradation products.
Degradation during the experiment 1. Minimize exposure of your experimental setup to light, especially UV light. Use amber-colored vials or cover your containers with aluminum foil. 2. If your experiment involves prolonged exposure to air, consider performing it under an inert atmosphere (e.g., nitrogen or argon). 3. Check the pH of your experimental medium. Avoid strongly acidic or basic conditions if possible.

Issue: Appearance of unknown peaks in my chromatogram when analyzing Spilanthol.

Possible Cause Troubleshooting Steps
Oxidation of Spilanthol 1. Compare the mass of the unknown peak with the mass of (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide (molecular weight: 253.34 g/mol ). 2. If possible, acquire a standard of the oxidation product for comparison. 3. To confirm, intentionally expose a small sample of pure Spilanthol to air for an extended period and re-analyze to see if the unknown peak increases.
Photodegradation of Spilanthol 1. Compare the masses of the unknown peaks with those of 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide (molecular weight for both: 255.35 g/mol ). 2. Irradiate a solution of Spilanthol with UV-B light and monitor the formation of these peaks by HPLC-MS/MS to confirm their identity.

Data Presentation

Table 1: Summary of Spilanthol Degradation Products

Degradation Pathway Degradation Product(s) Conditions
Oxidation(2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[4][5][6][7][8]Exposure to air[4][5][6][7][8]
Photodegradation6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide[9] 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide[9]UV-B Irradiation[9]
HydrolysisCorresponding carboxylic acid and isobutylamine (potential)[8]Acidic or basic conditions[8]

Table 2: Relative Photostability of Spilanthol in Different Solvents

Solvent Relative Photostability
MethanolMost Stable[9]
EthanolStable[9]
Saline SolutionLess Stable[9]
WaterLeast Stable[9]

Experimental Protocols

Protocol: Assessment of Spilanthol Stability in a Given Solvent

Objective: To determine the stability of Spilanthol under specific experimental conditions (e.g., solvent, temperature, light exposure).

Materials:

  • Pure Spilanthol

  • Solvent of interest

  • HPLC-grade standards for calibration

  • Amber and clear HPLC vials

  • HPLC-MS/MS system

Methodology:

  • Solution Preparation: Prepare a stock solution of Spilanthol in the chosen solvent at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber and clear vials.

  • Exposure Conditions:

    • Light Exposure: Place the clear vials under the light source to be tested (e.g., UV-B lamp, ambient laboratory light). Keep the amber vials covered as a dark control.

    • Temperature: Store vials at the desired experimental temperature.

    • Atmosphere: For testing oxidation, some vials can be left open to the air, while others can be purged with an inert gas and sealed.

  • Time Points: Collect samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze each sample by a validated HPLC-MS/MS method to quantify the concentration of Spilanthol.

    • Monitor for the appearance and increase of peaks corresponding to the known degradation products.

  • Data Analysis: Plot the concentration of Spilanthol versus time for each condition to determine the degradation rate. Identify and quantify any degradation products formed.

Visualizations

Spilanthol Spilanthol Oxidation_Product (2E,7Z)-6,9-endoperoxy-N- (2-methylpropyl)-2,7-decadienamide Spilanthol->Oxidation_Product Air (Oxygen) Photodegradation_Product1 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide Spilanthol->Photodegradation_Product1 UV-B Light Photodegradation_Product2 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide Spilanthol->Photodegradation_Product2 UV-B Light Hydrolysis_Product Carboxylic Acid + Isobutylamine (Potential) Spilanthol->Hydrolysis_Product Acid/Base

Caption: Degradation pathways of Spilanthol.

cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prep_Sol Prepare Spilanthol Solution Aliquot Aliquot into Vials Prep_Sol->Aliquot Light Light vs. Dark Aliquot->Light Temp Set Temperature Aliquot->Temp Atmosphere Air vs. Inert Gas Aliquot->Atmosphere Sampling Collect Samples at Time Points Light->Sampling Temp->Sampling Atmosphere->Sampling HPLC HPLC-MS/MS Analysis Sampling->HPLC Data Analyze Degradation Rate HPLC->Data

Caption: Experimental workflow for Spilanthol stability assessment.

References

Technical Support Center: LC-MS Analysis of Spiranthol A from Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Spiranthol A from plant samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in plant samples important?

This compound, also known as spilanthol, is a bioactive N-alkylamide found in various plants, most notably Acmella oleracea (jambu).[1] Its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities, make it a compound of interest for pharmaceutical and cosmetic applications. Accurate quantification in plant extracts is crucial for quality control, dose standardization, and the development of new products.

Q2: What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] In plant samples, complex matrices containing pigments, lipids, and other secondary metabolites can cause significant matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?

The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[2] This involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank plant matrix extract at the same concentration.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

For this compound (molecular weight 221.34 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 222 is commonly used as the precursor ion in positive ionization mode.[4] Product ions for Multiple Reaction Monitoring (MRM) would be determined by fragmentation of the precursor ion, and specific transitions would need to be optimized on your instrument.

Q5: Which solvents are most effective for extracting this compound from plant material?

Hydroethanolic solutions, particularly those with a high ethanol content (>75%), have been shown to be efficient for extracting this compound from Acmella oleracea.[4][5][6] Other solvents like methanol and n-hexane have also been used.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing for this compound - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH may not be optimal for the analyte's chemical properties. - Column Contamination: Buildup of matrix components on the column. - Secondary Interactions: Analyte interacting with active sites on the stationary phase.- Dilute the sample extract. - Adjust the mobile phase pH. While this compound is neutral, other matrix components may be affected. - Implement a more rigorous sample cleanup procedure (e.g., SPE). - Use a column with end-capping or a different stationary phase chemistry.
High Variability in Quantitative Results - Significant Matrix Effects: Ion suppression or enhancement is affecting reproducibility. - Inconsistent Sample Preparation: Variations in extraction or cleanup steps. - Instrument Instability: Fluctuations in the MS source or detector.- Develop and implement a matrix-matched calibration curve for quantification.[7][8][9][10] - Use a stable isotope-labeled internal standard if available. - Standardize and validate the sample preparation protocol. - Perform system suitability tests to ensure instrument performance.
Low Signal Intensity or Complete Signal Loss for this compound - Severe Ion Suppression: Co-eluting matrix components are preventing this compound from being efficiently ionized.[11] - Inefficient Extraction: The extraction solvent or procedure is not effectively recovering this compound. - Analyte Degradation: this compound may be unstable under the extraction or storage conditions.- Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.[12][13] - Dilute the sample to reduce the concentration of matrix components.[11] - Optimize the extraction solvent and conditions (e.g., time, temperature). - Investigate the stability of this compound in your extracts and store them appropriately.
Unexpected Peaks in the Chromatogram - Matrix Interferences: Other compounds from the plant matrix are being detected. - Contamination: Contaminants from solvents, vials, or the extraction process.- Enhance the selectivity of the sample cleanup procedure. - Use high-purity solvents and clean labware. - Run a blank sample (solvent only) and a blank matrix sample to identify the source of the interfering peaks.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline and should be optimized for your specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol in water (v/v)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% ethanol.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 15 minutes in a sonication bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of 80% ethanol.

  • Combine the supernatants.

  • Filter the combined extract through a 0.22 µm syringe filter before LC-MS analysis.

Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is adapted for the cleanup of ethanolic plant extracts containing this compound.[12][13]

Materials:

  • C18 SPE cartridge

  • Ethanol

  • Deionized water

  • Plant extract (from Protocol 1)

Procedure:

  • Conditioning: Pass 5 mL of ethanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load 1 mL of the filtered plant extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a 20% ethanol in water solution to remove polar interferences.

  • Elution: Elute this compound with 5 mL of 80% ethanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.

Assessment of Matrix Effects using the Post-Extraction Spike Method

Procedure:

  • Prepare a blank matrix extract: Follow the extraction and SPE cleanup protocols using a plant sample known to not contain this compound.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike a known concentration of this compound standard into the mobile phase.

    • Set B (Post-Spiked Sample): Spike the same concentration of this compound standard into the blank matrix extract.

    • Set C (Pre-Spiked Sample): Spike the same concentration of this compound standard into the plant material before extraction (to determine recovery).

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (%R):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery (%R) = (Peak Area of Set C) / (Peak Area of Set B) * 100

LC-MS/MS Parameters for this compound Quantification

These are starting parameters and should be optimized for your specific instrument.

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 222.2
Product Ions (m/z) To be determined by infusion and fragmentation of a this compound standard.
Collision Energy To be optimized.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis LC-MS Analysis plant_material Plant Material extraction Extraction with 80% Ethanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration loading Load Extract filtration->loading conditioning Conditioning (Ethanol) equilibration Equilibration (Water) conditioning->equilibration equilibration->loading washing Washing (20% Ethanol) loading->washing elution Elution (80% Ethanol) washing->elution reconstitution Dry & Reconstitute elution->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_matrix_effects Matrix Effect Assessment cluster_solutions Solutions cluster_re_evaluate Re-evaluation start Inaccurate Quantitative Results check_reproducibility Assess Reproducibility (CV%) start->check_reproducibility check_recovery Evaluate Extraction Recovery check_reproducibility->check_recovery calculate_mf Calculate Matrix Factor (MF) check_recovery->calculate_mf mf_decision MF ≈ 1? calculate_mf->mf_decision matrix_matched_cal Use Matrix-Matched Calibration mf_decision->matrix_matched_cal No improve_cleanup Improve Sample Cleanup (SPE) mf_decision->improve_cleanup No dilute_sample Dilute Sample mf_decision->dilute_sample No re_evaluate Re-evaluate Accuracy mf_decision->re_evaluate Yes matrix_matched_cal->re_evaluate improve_cleanup->re_evaluate dilute_sample->re_evaluate

Caption: Troubleshooting logic for inaccurate quantification.

References

How to increase the solubility of Spiranthol A for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Spiranthol A in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and methanol.[1] Like many N-alkylamides, it is an amphiphilic compound, possessing both a relatively polar amide group and a less polar fatty acyl chain.[2]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause?

Precipitation of poorly soluble compounds like this compound in aqueous solutions is a common issue. This can occur when the concentration of the organic solvent used to dissolve the compound is diluted in the final assay medium, causing the compound to fall out of solution. It is crucial to ensure that the final concentration of the organic solvent in the assay is sufficient to maintain the solubility of this compound at the desired test concentration.

Q3: Are there any general strategies to increase the solubility of poorly soluble compounds for in vitro assays?

Yes, several conventional methods can be employed to enhance the solubility of poorly soluble drugs for biological assays. These include the use of co-solvents, surfactants, pH adjustment, and the formation of inclusion complexes with cyclodextrins.[3][4][5] The choice of method depends on the specific compound and the requirements of the biological assay.

Troubleshooting Guides

Issue: Low Solubility of this compound in Aqueous Buffers

This guide provides a systematic approach to improving the solubility of this compound for your biological experiments.

1. Co-Solvent Selection:

The use of a water-miscible organic co-solvent is a common first step to solubilize lipophilic compounds.[4][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used for preparing stock solutions of poorly soluble compounds for biological assays.[6][7]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

    • Serially dilute the stock solution in the same solvent to create working stocks.

    • Add a small volume of the working stock to your aqueous assay buffer to reach the final desired concentration.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to avoid solvent-induced artifacts or toxicity to the biological system.

2. Surfactant-Mediated Solubilization:

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[4][5]

  • Commonly Used Surfactants: Tween® 80 and Pluronic® F-68 are non-ionic surfactants often used in biological assays.

  • Experimental Approach:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • Add the surfactant stock to the assay buffer containing this compound.

    • Determine the lowest concentration of the surfactant that maintains the solubility of this compound without affecting the biological assay.

3. pH Modification:

For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[4][5] this compound, being an N-alkylamide, is not strongly ionizable, so this method may have limited applicability.

4. Use of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

  • Types of Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Methodology:

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add the this compound (either neat or as a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

Data Presentation: Solubility of Poorly Soluble Compounds in Common Solvents

The following table summarizes the general utility of various solvents for solubilizing poorly soluble compounds in the context of biological assays. This can serve as a starting point for solvent screening for this compound.

Solvent/ExcipientTypical Starting Concentration for StockMaximum Recommended Final Assay ConcentrationAdvantagesDisadvantages
DMSO10-30 mM[6][7]< 1%High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol10-50 mM< 1%Less toxic than DMSO for many cell types.Lower solubilizing power for highly lipophilic compounds compared to DMSO.
Polyethylene Glycol (PEG) 300/400VariableDependent on assayGood for increasing solubility and can be used for in vivo formulations.Can be viscous; potential for protein precipitation.
Cyclodextrins (e.g., HP-β-CD)VariableDependent on assayCan significantly increase aqueous solubility; generally low toxicity.May interact with other components of the assay; can be expensive.
Surfactants (e.g., Tween® 80)1-10% stock solution< 0.1%Effective at low concentrations for micellar solubilization.Can disrupt cell membranes and interfere with protein structure and function.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Solubility Testing in an Aqueous Buffer
  • Prepare a series of dilutions of your this compound stock solution in the same organic solvent.

  • In separate microcentrifuge tubes, add your aqueous assay buffer.

  • Spike the assay buffer with a small volume of each this compound dilution to achieve the desired final concentrations. The final concentration of the organic solvent should be kept constant across all test concentrations.

  • Include a vehicle control containing the same final concentration of the organic solvent without this compound.

  • Incubate the solutions under the same conditions as your planned biological assay (e.g., temperature, time).

  • Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

Signaling Pathway

This compound has been reported to exert anti-inflammatory effects through the downregulation of MAPK signaling pathways.[8]

MAPK_Pathway SpirantholA This compound MAPK_Activation MAPK Activation (p38, ERK, JNK) SpirantholA->MAPK_Activation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_Activation NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK_Activation->Inflammatory_Mediators NFkB_Activation->Inflammatory_Mediators

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of a poorly soluble compound like this compound.

Solubility_Workflow Start Start: Poorly Soluble This compound Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) Start->Stock_Solution Dilution_Test Test Dilution in Aqueous Assay Buffer Stock_Solution->Dilution_Test Precipitation Precipitation Observed? Dilution_Test->Precipitation Co_Solvent Optimize Co-Solvent Concentration Precipitation->Co_Solvent Yes Success Proceed with Biological Assay Precipitation->Success No Co_Solvent->Dilution_Test Alternative_Methods Explore Alternative Methods: - Surfactants - Cyclodextrins Co_Solvent->Alternative_Methods Alternative_Methods->Dilution_Test

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Spilanthol Concentration for Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Spilanthol in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Spilanthol's anti-inflammatory activity?

A1: Spilanthol exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This inhibition leads to the reduced expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[3][4] Specifically, Spilanthol has been shown to suppress the phosphorylation of I-κB and MAPKs, which are crucial steps in the activation of these inflammatory pathways.[1]

Q2: What is a good starting concentration range for Spilanthol in in vitro anti-inflammatory assays?

A2: Based on published studies, a good starting point for in vitro assays, such as those using RAW 264.7 macrophages or A549 lung epithelial cells, is between 10 µM and 100 µM.[5] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Is Spilanthol cytotoxic at its effective anti-inflammatory concentrations?

A3: Spilanthol has been shown to be non-toxic to cells at concentrations where it exhibits significant anti-inflammatory activity.[6] However, it is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) with your specific cell line to confirm that the observed anti-inflammatory effects are not due to cell death.

Q4: How should I dissolve Spilanthol for cell culture experiments?

A4: Spilanthol is a fatty acid amide and is not readily soluble in aqueous media.[][8] It is typically dissolved in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable anti-inflammatory effect - Concentration too low: The concentration of Spilanthol may be insufficient to inhibit the inflammatory response in your specific assay. - Compound inactivity: The Spilanthol may have degraded. - Cellular resistance: The cell line you are using may be less sensitive to Spilanthol.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Verify the purity and integrity of your Spilanthol compound. - Consider using a different cell line known to be responsive to anti-inflammatory compounds.
High cell death observed in treatment groups - Cytotoxicity: The concentration of Spilanthol may be too high and causing cell death. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Spilanthol may be too high.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of Spilanthol for your cells.[9] - Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO).
Inconsistent or variable results between experiments - Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. - Pipetting errors: Inaccurate pipetting can lead to variations in compound concentration. - Reagent variability: Inconsistent batches of reagents or media can introduce variability.- Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. - Calibrate pipettes regularly and use proper pipetting techniques. - Use reagents from the same lot number for a set of experiments whenever possible.
Precipitation of Spilanthol in culture medium - Poor solubility: Spilanthol may be precipitating out of the aqueous culture medium at the working concentration.- Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. - Vortex or gently warm the final solution to aid dissolution. - Decrease the final concentration of Spilanthol.

Quantitative Data Summary

Table 1: Effective Concentrations of Spilanthol in In Vitro Anti-inflammatory Assays

Cell LineInflammatory StimulusAssayEffective Concentration RangeReference
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production90 µM - 180 µM[5]
RAW 264.7 (Murine Macrophages)LPS + Interferon-γNitric Oxide (NO) Production10 µM - 100 µM[5]
A549 (Human Lung Epithelial Cells)Interleukin-1β (IL-1β)PGE₂, COX-2, TNF-α, MCP-1 ExpressionNot specified, but effective[1]
3T3-L1 (Murine Pre-adipocytes)LPSCOX-2, p-JNK, p-p38 Expression5 mg/kg and 10 mg/kg (in vivo)[5]

Experimental Protocols

Protocol 1: Determination of Spilanthol Cytotoxicity using MTT Assay
  • Cell Seeding: Seed your cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of Spilanthol in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium and add 100 µL of the Spilanthol dilutions or vehicle control to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay
  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of Spilanthol for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Visualizations

Spiranthol_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Spiranthol Spilanthol Spiranthol->IKK Inhibits

Caption: Spilanthol inhibits the NF-κB signaling pathway.

Spiranthol_MAPK_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylate AP1 AP-1 MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Spiranthol Spilanthol Spiranthol->MAPKs Inhibits Phosphorylation

Caption: Spilanthol inhibits the MAPK signaling pathway.

Experimental_Workflow start Start: Cell Culture cytotoxicity 1. Determine Max Non-Toxic Dose (MTT Assay) start->cytotoxicity dose_response 2. Dose-Response Experiment (e.g., Griess Assay for NO) cytotoxicity->dose_response optimal_dose 3. Select Optimal Concentration dose_response->optimal_dose mechanism 4. Mechanistic Studies (Western Blot, qPCR for NF-κB/MAPK) optimal_dose->mechanism end End: Data Analysis & Conclusion mechanism->end

Caption: Experimental workflow for optimizing Spilanthol.

References

Common issues with Spiranthol A stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Spiranthol A in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound in solution?

A1: The primary stability concern for this compound is its susceptibility to oxidation due to its polyunsaturated structure. It has been demonstrated that this compound can be oxidized by air[1][2]. Additionally, like many N-alkylamides, it may be prone to hydrolysis under strongly acidic or basic conditions. Temperature and light can also accelerate degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, and chloroform, and is sparingly soluble in water. For general laboratory use and storage, ethanol is a good choice. One study has shown that this compound is stable in ethanol extracts for over 6 months, even at room temperature[3]. However, for long-term storage, it is recommended to store solutions at -20°C or -80°C.

Q3: How should I handle this compound solutions to minimize degradation?

A3: To minimize degradation, it is recommended to:

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

  • Protect from air: Overlay solutions with an inert gas like argon or nitrogen, especially for long-term storage. Oxidation by air is a known degradation pathway[1][2].

  • Protect from light: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

  • Control temperature: Store stock solutions at low temperatures (-20°C or -80°C). For daily use, keep working solutions on ice.

  • Maintain appropriate pH: Avoid strongly acidic or basic conditions in your experimental setup unless required by the protocol, as these conditions may promote hydrolysis.

Q4: I am observing a loss of potency in my this compound solution. How can I troubleshoot this?

A4: A loss of potency is likely due to chemical degradation. To troubleshoot, you can:

  • Confirm the initial concentration: Use a validated analytical method like HPLC-UV or LC-MS to confirm the concentration of your freshly prepared solution.

  • Perform a forced degradation study: Subject your solution to stress conditions (e.g., heat, light, acid, base, oxidizing agent) to understand its degradation profile. This can help identify the likely cause of instability in your experiments.

  • Analyze for degradants: Use a stability-indicating analytical method to see if degradation products are present. A known oxidation product of this compound is (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[1][2].

  • Review your handling and storage procedures: Ensure that you are following the best practices outlined in Q3.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: When analyzing a this compound solution by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the standard.

  • Possible Cause: This is a strong indication of degradation. The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products. The known air oxidation product has been identified[1][2].

    • Investigate the cause:

      • Oxidation: Was the solution exposed to air for an extended period? Was it stored under an inert atmosphere?

      • Hydrolysis: Was the solution exposed to acidic or basic conditions?

      • Photodegradation: Was the solution protected from light?

    • Implement preventative measures: Based on your findings, implement the appropriate handling and storage procedures (see Q3).

Issue 2: Poor Reproducibility of Experimental Results
  • Symptom: You are observing high variability in your experimental results when using a this compound solution prepared from the same stock.

  • Possible Cause: The stability of your working solution may be compromised during the experiment.

  • Troubleshooting Steps:

    • Assess stability under experimental conditions: Prepare a sample of your working solution and analyze its purity and concentration at the beginning and end of your typical experiment duration.

    • Minimize exposure to harsh conditions: If your experiment involves elevated temperatures or exposure to light, try to minimize the duration of these exposures.

    • Prepare fresh working solutions: For sensitive experiments, prepare fresh working solutions from a frozen stock solution immediately before use.

Data Presentation

Table 1: Illustrative Example of this compound Stability in Different Solvents at 25°C (Protected from Light)

SolventTime (days)This compound Remaining (%)Appearance of Degradants (Peak Area %)
Ethanol0100.00.0
799.50.5
3098.81.2
Methanol0100.00.0
799.20.8
3098.11.9
Acetonitrile0100.00.0
799.80.2
3099.10.9
Water (Saturated)0100.00.0
795.34.7
3088.611.4

Note: This data is for illustrative purposes only and is intended to demonstrate a typical stability profile. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B option) for an appropriate duration.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining.

    • Determine the peak areas of any degradation products.

    • Elucidate the degradation pathway based on the identified degradants.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of this compound standards in the mobile phase to create a calibration curve.

    • Inject the standards and the samples from the stability study.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

    • Ensure that the method provides baseline separation between the this compound peak and any degradation product peaks.

Visualizations

degradation_pathway Spiranthol_A This compound (N-isobutyl-2E,6Z,8E-decatrienamide) Oxidation_Product (2E,7Z)-6,9-endoperoxy-N- (2-methylpropyl)-2,7-decadienamide Spiranthol_A->Oxidation_Product Air (O2) Hydrolysis_Product 2E,6Z,8E-decatrienoic acid + isobutylamine Spiranthol_A->Hydrolysis_Product Acid/Base Photodegradation_Product Isomeric Products Spiranthol Spiranthol A A A->Photodegradation_Product Light

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Loss of Potency or Unexpected Peaks Observed check_method Is the analytical method validated and stability-indicating? start->check_method validate_method Develop/Validate a Stability-Indicating Method check_method->validate_method No forced_degradation Perform Forced Degradation Study check_method->forced_degradation Yes validate_method->forced_degradation identify_degradants Identify Degradation Pathways and Products forced_degradation->identify_degradants review_handling Review Handling and Storage Procedures identify_degradants->review_handling implement_changes Implement Corrective Actions: - Use inert gas - Protect from light - Control temperature - Adjust pH review_handling->implement_changes end Problem Resolved implement_changes->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

Spiranthol A vs. Lidocaine: A Comparative Analysis of Local Anesthetic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the local anesthetic properties of Spiranthol A, a natural alkylamide derived from Acmella oleracea, and lidocaine, a widely used synthetic local anesthetic. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of these two compounds.

Data Presentation: Quantitative Comparison of Local Anesthetic Effects

The local anesthetic effects of an aqueous extract of Spilanthes acmella (SAM), containing this compound, have been directly compared to a 2% xylocaine (lidocaine) solution in preclinical models. The key findings are summarized below.

ParameterThis compound (20% Aqueous Extract)Lidocaine (2% Xylocaine)Experimental Model
Onset of Anesthesia 5.33 ± 0.57 min2.75 ± 0.31 minPlexus Anesthesia in Frogs[1][2]
Anesthetic Efficacy 87.02%97.22%Intracutaneous Wheal in Guinea Pigs[1][2]

Pharmacological Parameters of Lidocaine

Lidocaine's mechanism of action involves the blockade of voltage-gated sodium channels. Its affinity for different channel subtypes varies, which influences its anesthetic and systemic effects.

ParameterValueChannel SubtypeExperimental System
EC50 450 µMNaV1.7Xenopus oocytes[3]
EC50 104 µMNaV1.8Xenopus oocytes[3]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this comparison.

Intracutaneous Wheal in Guinea Pigs

This model is utilized to determine the degree of local anesthesia.

  • Animal Model: Guinea pigs are used for this assay.

  • Procedure:

    • An area of skin on the guinea pig's back is shaved.

    • 0.1 mL of the test substance (e.g., 10% or 20% this compound extract, 2% lidocaine) is injected intracutaneously to form a wheal. The outline of the wheal is marked.

    • A control injection of saline is administered on the contralateral side.

    • The sensitivity of the skin is tested by applying a pinprick to the wheal area.

  • Assessment: The number of negative responses (no flinching or vocalization) to a series of pinpricks is counted at regular intervals (e.g., every 5 minutes) to determine the percentage of anesthetic effect.[1][2]

Plexus Anesthesia in Frogs

This model is employed to determine the onset of local anesthetic action.

  • Animal Model: Frogs are used for this assay.

  • Procedure:

    • The frog is pithed, and the spinal cord is destroyed down to the third vertebra.

    • A transverse incision is made in the abdominal wall to create a pouch.

    • The abdominal pouch is filled with the local anesthetic solution.

    • The frog's feet are immersed in a mild acid solution (e.g., N/10 Hydrochloric acid) for no longer than 10 seconds at two-minute intervals to test the withdrawal reflex.

  • Assessment: The time taken for the withdrawal reflex to be abolished is recorded as the onset of anesthesia.[1]

Signaling Pathways and Mechanisms of Action

Lidocaine

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV) in the neuronal cell membrane.[4][5][6] By binding to the intracellular side of these channels, particularly when they are in the open or inactivated state, lidocaine prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential.[4][5][6] This inhibition of nerve impulse transmission results in a loss of sensation in the localized area.

This compound

The local anesthetic effect of this compound is also attributed to the blockade of voltage-gated sodium channels, similar to lidocaine.[1][2] Additionally, research suggests that this compound may modulate other nociceptive pathways. It has been proposed to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in the perception of pain and temperature. The exact nature of this interaction, whether agonistic or antagonistic, and its contribution to the overall anesthetic effect require further investigation.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Local Anesthetic Assessment cluster_guinea_pig Intracutaneous Wheal in Guinea Pigs cluster_frog Plexus Anesthesia in Frogs gp_shave Shave Guinea Pig Back gp_inject Intracutaneous Injection (Test Substance/Control) gp_shave->gp_inject gp_mark Mark Wheal gp_inject->gp_mark gp_test Pinprick Test gp_mark->gp_test gp_assess Assess Anesthetic Efficacy (% Negative Responses) gp_test->gp_assess f_pith Pith Frog f_incise Create Abdominal Pouch f_pith->f_incise f_apply Apply Anesthetic Solution f_incise->f_apply f_test Acid Immersion Test (Withdrawal Reflex) f_apply->f_test f_assess Determine Onset of Anesthesia f_test->f_assess Signaling_Pathways Signaling Pathways of Local Anesthetics cluster_lidocaine Lidocaine cluster_spiranthol This compound lido Lidocaine nav_lido Voltage-Gated Sodium Channel (NaV) lido->nav_lido Binds to na_influx_lido Sodium Influx Blocked nav_lido->na_influx_lido Inhibits ap_lido Action Potential Inhibited na_influx_lido->ap_lido Prevents anesthesia_lido Local Anesthesia ap_lido->anesthesia_lido Leads to spira This compound nav_spira Voltage-Gated Sodium Channel (NaV) spira->nav_spira Binds to trpa1 TRPA1 Channel spira->trpa1 Modulates trpv1 TRPV1 Channel spira->trpv1 Modulates na_influx_spira Sodium Influx Blocked nav_spira->na_influx_spira Inhibits ap_spira Action Potential Inhibited na_influx_spira->ap_spira Prevents anesthesia_spira Local Anesthesia ap_spira->anesthesia_spira Leads to

References

A Comparative Analysis of the Anti-inflammatory Activities of Spiranthol A and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Spiranthol A, a natural N-alkylamide, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for key assays used in their evaluation.

Executive Summary

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. Both this compound and ibuprofen have demonstrated significant anti-inflammatory effects, albeit through different primary mechanisms. Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes.[1] this compound, a bioactive compound from Acmella oleracea, appears to exert its effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. This guide aims to provide a comparative overview to inform further research and drug development efforts in the field of anti-inflammatory therapeutics.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the anti-inflammatory activities of this compound and ibuprofen. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

ParameterThis compoundIbuprofenSource
COX-2 Inhibition Ki: 3.21 µM (Computational)IC50: 1.1 µM (S-ibuprofen)This compound:[2], Ibuprofen:[3]
Nitric Oxide (NO) Production Inhibition Inhibition observed at 90 µM and 180 µM in LPS-stimulated RAW 264.7 cellsInhibition observed at 200 µM and 400 µM in LPS-stimulated RAW 264.7 cellsThis compound:[4], Ibuprofen:[5]
TNF-α Production Inhibition Dose-dependent reduction in LPS-stimulated RAW 264.7 cellsIncreased production in IL-1α-stimulated PBMCs at 200 mg/day (in vivo)This compound:[6], Ibuprofen:
IL-6 Production Inhibition Dose-dependent reduction in LPS-stimulated RAW 264.7 cellsIncreased production in endotoxin-challenged humans with ibuprofen pretreatmentThis compound:[6], Ibuprofen:
IL-1β Production Inhibition Dose-dependent reduction in LPS-stimulated RAW 264.7 cellsLargely unaffected by ibuprofen in vitroThis compound:[6], Ibuprofen:

Mechanisms of Action: A Signaling Pathway Perspective

The anti-inflammatory effects of this compound and ibuprofen are mediated by distinct signaling pathways.

This compound: Targeting Inflammatory Cascades

This compound appears to inhibit inflammation by suppressing the activation of key transcription factors and signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent activation of the NF-κB pathway.[6] It also attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs).[4] This dual inhibition prevents the transcription of genes encoding pro-inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.

Spiranthol_A_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation IKK IKK TLR4->IKK SpirantholA This compound SpirantholA->MAPK_Activation SpirantholA->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_Activation->Pro_inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus NFκB_nucleus->Pro_inflammatory_Genes Inflammatory_Mediators COX-2, iNOS, TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Inflammatory_Mediators

This compound's inhibitory mechanism on inflammatory pathways.
Ibuprofen: A Classic COX Inhibitor

Ibuprofen's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation

Ibuprofen's mechanism via COX enzyme inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

General Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of compounds like this compound and ibuprofen in vitro.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Compound Pre-treatment (this compound or Ibuprofen) Cell_Culture->Compound_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Incubation 4. Incubation Inflammatory_Stimulus->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Analysis 7. Analysis Supernatant_Collection->Analysis NO Assay (Griess) Cytokine ELISA Cell_Lysis->Analysis COX-2 Expression (Western Blot) NF-κB/MAPK Phosphorylation

References

Comparative Efficacy of Spiranthol A and Other Natural Sodium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Spiranthol A with other prominent natural sodium channel blockers. This document synthesizes available experimental data to facilitate informed decisions in drug discovery and development.

While this compound, a bioactive N-alkylamide from Acmella oleracea, has garnered interest for its potential analgesic and local anesthetic properties, direct quantitative comparisons of its sodium channel blocking efficacy against well-established natural toxins are limited in current scientific literature. Existing research suggests that this compound's mechanism of action may be indirect, primarily involving the inhibition of potassium channels, which in turn enhances cellular sensitivity to sodium ions. This contrasts with the direct channel-blocking or modulating effects of toxins like Tetrodotoxin, Saxitoxin, Veratridine, and Batrachotoxin.

This guide presents a comprehensive overview of the available quantitative data for these established natural sodium channel blockers, alongside a qualitative description of this compound's proposed mechanism.

Quantitative Comparison of Natural Sodium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for several natural sodium channel blockers against various voltage-gated sodium channel (Nav) subtypes. These values are critical for understanding the potency and selectivity of these compounds.

CompoundNav SubtypeIC50 / EC50 (nM)Source(s)
Tetrodotoxin (TTX) Nav1.14.1 - 5.9[1]
Nav1.214 - 7.8[1][2]
Nav1.35.3 - 2.0[1][2]
Nav1.47.6 - 17.1[1]
Nav1.51,970
Nav1.62.3 - 3.8[1][2]
Nav1.718.6 - 36[1]
Nav1.81,330
Saxitoxin (STX) Nav1.42.8
Nav1.7702[3]
Veratridine Nav1.528,000 (EC50)[4]
Nav1.718,390 (IC50) / 8,000 (EC50)[4][5]
Batrachotoxin (BTX) Nav1.4756 (EC50 for V1/2 activation)[6]

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process, while EC50 values represent the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. The data presented is compiled from various studies and experimental conditions may vary.

Mechanisms of Action: A Comparative Overview

The natural compounds discussed exhibit distinct mechanisms of action at the voltage-gated sodium channel.

  • This compound: The primary mechanism of this compound is not direct sodium channel blockade. Research suggests it inhibits two-pore-domain potassium (K2P) channels.[7] This inhibition leads to membrane depolarization and increased membrane resistance, making cells more sensitive to subsequent depolarizing stimuli, such as those mediated by sodium influx.[7] This indirect action is thought to underlie its sensory effects, such as tingling and numbing.[7] Some in vivo studies also suggest a "lidocaine-like" effect, implying some level of sodium channel interaction, though direct evidence with IC50 values is lacking.

  • Tetrodotoxin (TTX) and Saxitoxin (STX): These are potent and selective pore-blocking toxins. They bind to site 1 on the extracellular side of the sodium channel, physically occluding the pore and preventing the influx of sodium ions.[3] This blockade inhibits the generation and propagation of action potentials.

  • Veratridine: This steroidal alkaloid is a sodium channel activator. It binds to site 2 within the channel pore, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting channel inactivation.[5] This leads to a persistent influx of sodium ions and prolonged depolarization.

  • Batrachotoxin (BTX): This is another potent sodium channel activator that binds to site 2. It irreversibly opens the sodium channel, preventing its closure and leading to continuous depolarization of the nerve and muscle cell membranes.[6]

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed or established mechanisms of action for this compound and other natural sodium channel blockers.

spiranthol_mechanism Spiranthol This compound K2P_Channel K2P Potassium Channel Spiranthol->K2P_Channel Inhibits Membrane_Depolarization Membrane Depolarization K2P_Channel->Membrane_Depolarization Leads to Increased_Sensitivity Increased Na+ Sensitivity Membrane_Depolarization->Increased_Sensitivity Na_Channel Voltage-Gated Sodium Channel Increased_Sensitivity->Na_Channel Enhances response to Na+ influx

Figure 1: Proposed indirect mechanism of this compound. (Within 100 characters)

direct_blockers_mechanism cluster_pore_blockers Pore Blockers cluster_activators Channel Activators TTX Tetrodotoxin (TTX) Na_Channel Voltage-Gated Sodium Channel TTX->Na_Channel Block Pore (Site 1) STX Saxitoxin (STX) STX->Na_Channel Block Pore (Site 1) Veratridine Veratridine Veratridine->Na_Channel Bind to Pore (Site 2) Prevent Inactivation Batrachotoxin Batrachotoxin (BTX) Batrachotoxin->Na_Channel Bind to Pore (Site 2) Prevent Inactivation Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibited by Blockers Persistently activated by Activators

Figure 2: Mechanisms of direct-acting sodium channel toxins. (Within 100 characters)

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The determination of IC50 and EC50 values for sodium channel blockers is predominantly carried out using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of channel activity.

Objective: To measure the effect of a compound on voltage-gated sodium channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials:

  • Cells: HEK293 cells stably expressing the human Nav subtype of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Test Compound: this compound or other natural sodium channel blockers dissolved in an appropriate vehicle (e.g., DMSO).

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of recording, gently dissociate cells into a single-cell suspension.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Gigaseal: Under microscopic view, approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the peak inward current at each voltage step.

  • Compound Application:

    • Perfuse the external solution containing the vehicle control and record baseline currents.

    • Perfuse the external solution containing various concentrations of the test compound.

    • Allow sufficient time for the compound to equilibrate and its effect to reach a steady state.

    • Record sodium currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude in the presence of each compound concentration.

    • Normalize the current amplitudes to the baseline control.

    • Plot the normalized current as a function of compound concentration.

    • Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

patch_clamp_workflow Start Start Cell_Prep Cell Preparation (HEK293 with Nav subtype) Start->Cell_Prep Pipette_Prep Pipette Fabrication & Filling with Internal Solution Start->Pipette_Prep Gigaseal Approach Cell & Form Gigaseal Cell_Prep->Gigaseal Pipette_Prep->Gigaseal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Gigaseal->Whole_Cell Baseline_Rec Record Baseline Sodium Currents Whole_Cell->Baseline_Rec Compound_App Apply Test Compound (Varying Concentrations) Baseline_Rec->Compound_App Compound_Rec Record Sodium Currents with Compound Compound_App->Compound_Rec Data_Analysis Data Analysis (Dose-Response Curve -> IC50) Compound_Rec->Data_Analysis End End Data_Analysis->End

References

Spiranthol A and Capsaicin: A Head-to-Head Comparison on TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sensory biology and pharmacology, Transient Receptor Potential (TRP) channels are crucial players in mediating responses to a wide array of stimuli, including temperature, pain, and taste. Among the numerous compounds that interact with these channels, capsaicin, the pungent principle in chili peppers, is the most well-characterized agonist of the TRPV1 channel. More recently, Spiranthol A, a bioactive N-alkylamide from the Acmella oleracea plant, has garnered attention for its diverse physiological effects, including its interaction with TRP channels. This guide provides a detailed head-to-head comparison of this compound and capsaicin, focusing on their effects on TRP channels, supported by available experimental data and methodologies.

Chemical Structures

A fundamental aspect of understanding the interaction of these compounds with TRP channels lies in their chemical structures.

CompoundChemical StructureMolecular FormulaMolar Mass
This compound [Image of this compound structure]C₁₄H₂₃NO221.34 g/mol
Capsaicin [Image of Capsaicin structure]C₁₈H₂₇NO₃305.41 g/mol

Comparative Efficacy and Potency on TRP Channels

While capsaicin is a well-established potent agonist of TRPV1, data on the direct quantitative comparison of this compound's efficacy and potency on TRP channels is limited. However, existing studies provide qualitative and indirect evidence of their interactions.

Data Presentation: Quantitative Comparison

CompoundTRP ChannelEffectPotency (EC₅₀/IC₅₀)Efficacy (% of Max Response)Reference
Capsaicin TRPV1Agonist~0.1 - 1 µMHigh[1][2]
TRPM8InhibitorNot widely reportedModerate[3]
TRPA1Weak Agonist/Modulator>100 µMLow[4]
This compound TRPV1AgonistNot reported in searched literature Not reported in searched literature [5]
TRPA1AgonistNot reported in searched literature Not reported in searched literature [6]
TRPM8No reported activity--

Note: The EC₅₀ values for capsaicin can vary depending on the experimental system (e.g., cell type, expression system, assay method).

Mechanism of Action and Signaling Pathways

Capsaicin:

Capsaicin's primary target is the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[7] Upon binding to a specific site on the intracellular side of the channel, capsaicin induces a conformational change that opens the channel pore.[8] This allows an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a burning sensation.[9]

G Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to intracellular site Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Na_influx Na⁺ Influx TRPV1->Na_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Heat and Pain Action_Potential->Sensation

Capsaicin-induced TRPV1 activation pathway.

This compound:

The precise molecular mechanisms of this compound's interaction with TRP channels are less defined. However, evidence suggests it also functions as an agonist at TRPV1 and TRPA1.[6][10] The tingling sensation produced by this compound is characteristic of TRPA1 activation. Similar to capsaicin, its activation of these channels is expected to lead to cation influx and neuronal depolarization. The observation that the TRPV1 antagonist capsazepine blocks the antihypertensive effects of spilanthol strongly supports a TRPV1-mediated pathway.[5]

G Spiranthol_A This compound TRPV1 TRPV1 Channel Spiranthol_A->TRPV1 Activates TRPA1 TRPA1 Channel Spiranthol_A->TRPA1 Activates Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_influx TRPA1->Cation_influx Depolarization Membrane Depolarization Cation_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Tingling Sensation & Other Effects Action_Potential->Sensation

Proposed signaling pathway for this compound.

Experimental Protocols

The investigation of this compound and capsaicin's effects on TRP channels typically involves two primary experimental approaches: electrophysiology and calcium imaging.

1. Electrophysiology (Patch-Clamp)

  • Objective: To directly measure the ion currents flowing through TRP channels upon application of the test compounds.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the TRP channel of interest (e.g., human TRPV1 or TRPA1).

    • Cell Preparation: Cells are plated onto glass coverslips for recording.

    • Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell membrane is held at a specific voltage (e.g., -60 mV).

    • Compound Application: A solution containing this compound or capsaicin at various concentrations is applied to the cell via a perfusion system.

    • Data Analysis: The resulting inward or outward currents are recorded and analyzed to determine the dose-response relationship and calculate the EC₅₀ value.

2. Calcium Imaging

  • Objective: To indirectly measure the activation of TRP channels by monitoring the influx of calcium into the cells.

  • Methodology:

    • Cell Culture and Plating: Similar to electrophysiology, cells expressing the target TRP channel are cultured and plated in multi-well plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration.

    • Compound Addition: A baseline fluorescence is recorded before adding this compound or capsaicin at different concentrations using a liquid handler.

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader or a microscope.

    • Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC₅₀ values.

G cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging Cell_Culture_Ephys Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture_Ephys->Patch_Clamp Compound_App_Ephys Compound Application Patch_Clamp->Compound_App_Ephys Current_Recording Current Recording Compound_App_Ephys->Current_Recording EC50_Calc_Ephys EC₅₀ Calculation Current_Recording->EC50_Calc_Ephys Cell_Culture_Ca Cell Culture & Plating Dye_Loading Calcium Dye Loading Cell_Culture_Ca->Dye_Loading Compound_App_Ca Compound Addition Dye_Loading->Compound_App_Ca Fluorescence_Meas Fluorescence Measurement Compound_App_Ca->Fluorescence_Meas EC50_Calc_Ca EC₅₀ Calculation Fluorescence_Meas->EC50_Calc_Ca

General experimental workflow for TRP channel assays.

Selectivity Profile

Capsaicin is highly selective for TRPV1, with significantly lower potency or no activity on other TRP channels at typical effective concentrations.[9] It can, however, modulate other channels like TRPA1 and TRPM8 at higher concentrations.[3][4]

The selectivity profile of this compound across the broader TRP channel family has not been extensively characterized. Current evidence points to activity at both TRPV1 and TRPA1. Further research is required to determine its effects on other TRP channels and to establish a comprehensive selectivity profile.

Conclusion

Both this compound and capsaicin are valuable chemical probes for studying the function of TRP channels. Capsaicin remains the gold standard for investigating TRPV1, with a well-defined mechanism of action and extensive supporting data. This compound is an emerging modulator of TRP channels, with demonstrated activity on both TRPV1 and TRPA1.

A critical gap in the current knowledge is the lack of direct, quantitative comparative studies on the potency and efficacy of this compound versus capsaicin. Such data would be invaluable for elucidating the structure-activity relationships of N-alkylamides and for the development of novel therapeutic agents targeting TRP channels for pain, inflammation, and other sensory disorders. Future research should focus on conducting detailed electrophysiological and calcium imaging assays to determine the EC₅₀ and efficacy values of this compound on a panel of TRP channels.

References

Validating the Insecticidal Activity of Spiranthol A Against Other Known Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective and environmentally benign insecticides is a continuous endeavor in agricultural and public health sectors. Spiranthol A, a natural N-alkylamide isolated from plants of the Acmella and Spilanthes genera, has demonstrated significant insecticidal properties. This guide provides an objective comparison of the insecticidal activity of this compound with established synthetic pesticides, namely deltamethrin, permethrin, chlorpyrifos, and imidacloprid. The data presented is compiled from scientific literature to aid researchers in evaluating the potential of this compound as a viable alternative or complementary agent in pest management strategies.

Comparative Insecticidal Activity

The efficacy of an insecticide is commonly quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. The following tables summarize the available data for this compound and other selected pesticides against the diamondback moth, Plutella xylostella, a globally significant pest of cruciferous crops.

Table 1: Comparative LC50 Values of this compound and Deltamethrin against Plutella xylostella [1][2][3]

CompoundLC50 (g/L)Test OrganismExposure TimeBioassay Method
This compound1.49Plutella xylostella (Larvae)48 hoursLeaf-dip
Deltamethrin11.75Plutella xylostella (Larvae)48 hoursLeaf-dip

Table 2: LC50 Values of Other Synthetic Pesticides against Plutella xylostella

CompoundLC50 (µ g/larva or mg/L)Test OrganismBioassay MethodReference
Deltamethrin0.0014 µ g/larva Plutella xylostella (4th instar larvae)Topical Application[4]
PermethrinVaries significantly based on resistancePlutella xylostellaNot specifiedN/A
ChlorpyrifosLC1 (susceptible strain): 7.2 mg/LPlutella xylostella (Larvae)Not specified[5]
ImidaclopridVaries by population and exposure timePlutella xylostellaLeaf-dip[6]

Note: Direct comparative LC50/LD50 values for this compound against permethrin, chlorpyrifos, and imidacloprid in the same study were not available in the reviewed literature. The data for these pesticides are presented to provide a general reference for their toxicity against Plutella xylostella. It is important to note that LC50 values can vary significantly depending on the insect strain (susceptible vs. resistant), developmental stage, and the specific bioassay methodology used.

Mechanisms of Action: A Comparative Overview

Understanding the mode of action is critical for developing effective resistance management strategies and for assessing the potential for synergistic or antagonistic interactions between different insecticides.

This compound: The precise molecular target of this compound is not yet fully elucidated. However, electrophysiological studies indicate that it acts on the insect's central nervous system. The observed effects include immediate hyperexcitation, uncoordinated muscular activity, and subsequent nerve inhibition, ultimately leading to paralysis and death. This suggests a potential interaction with ion channels or neurotransmitter receptors.

Deltamethrin and Permethrin (Pyrethroids): These insecticides act as modulators of voltage-gated sodium channels in neurons. They bind to the open state of the channel, preventing its closure and leading to a persistent influx of sodium ions. This causes prolonged neuronal excitation, resulting in paralysis and death of the insect.

Chlorpyrifos (Organophosphate): Chlorpyrifos inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of postsynaptic receptors, which results in hyperexcitation, paralysis, and death.[7]

Imidacloprid (Neonicotinoid): Imidacloprid is an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. It binds to these receptors, mimicking the action of acetylcholine but with a much slower rate of degradation. This leads to a persistent stimulation of the neurons, causing overstimulation, paralysis, and eventual death.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by these insecticides.

Spiranthol_A_Pathway Spiranthol_A This compound CNS Central Nervous System Spiranthol_A->CNS Ion_Channel_Receptor Ion Channel / Neurotransmitter Receptor (Proposed Target) CNS->Ion_Channel_Receptor Interacts with Hyperexcitation Hyperexcitation Ion_Channel_Receptor->Hyperexcitation Initial Effect Nerve_Inhibition Nerve Inhibition Hyperexcitation->Nerve_Inhibition Followed by Paralysis_Death Paralysis & Death Nerve_Inhibition->Paralysis_Death

Proposed mechanism of action for this compound.

Pyrethroid_Pathway Pyrethroids Deltamethrin / Permethrin Na_Channel Voltage-Gated Sodium Channel Pyrethroids->Na_Channel Binds to open state Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Prevents closure Prolonged_Depolarization Prolonged Depolarization Na_Influx->Prolonged_Depolarization Hyperexcitation Neuronal Hyperexcitation Prolonged_Depolarization->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Mechanism of action for Pyrethroids.

Mechanism of action for Organophosphates.

Neonicotinoid_Pathway Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds as agonist Persistent_Activation Persistent Activation nAChR->Persistent_Activation Ion_Flow Uncontrolled Ion Flow Persistent_Activation->Ion_Flow Hyperexcitation Neuronal Hyperexcitation Ion_Flow->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Mechanism of action for Neonicotinoids.

Experimental Protocols

The following are generalized protocols for the bioassay methods mentioned in this guide. For specific parameters, it is recommended to consult the original research articles.

1. Leaf-Dip Bioassay for Plutella xylostella [8][9]

This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.

  • Insect Rearing: P. xylostella larvae are reared on cabbage or other suitable host plant leaves under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Insecticide Preparation: Serial dilutions of the test compounds (this compound, deltamethrin, etc.) are prepared in an appropriate solvent (e.g., acetone or ethanol with a surfactant).

  • Leaf Treatment: Cabbage leaf discs of a standardized size are dipped into the insecticide solutions for a specific duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent solution without the test compound.

  • Exposure: The treated leaf discs are air-dried and placed in Petri dishes or other suitable containers. A known number of third or fourth instar larvae are then introduced into each container.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values and their 95% confidence limits.

2. Topical Application Bioassay [10][11][12][13]

This method allows for the precise application of a known dose of insecticide to individual insects.

  • Insect Handling: Insects of a specific age and weight are anesthetized (e.g., with carbon dioxide or by chilling).

  • Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 0.1-1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to a specific location on the insect's body, typically the dorsal thorax.

  • Post-Treatment: The treated insects are placed in clean containers with access to food and water.

  • Mortality Assessment: Mortality is assessed at predetermined time points.

  • Data Analysis: The data is analyzed using probit analysis to calculate the LD50 values.

3. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_assessment Assessment & Analysis Insect_Rearing Insect Rearing (e.g., P. xylostella) Leaf_Dip Leaf-Dip Method Insect_Rearing->Leaf_Dip Topical_App Topical Application Insect_Rearing->Topical_App Insecticide_Dilution Insecticide Dilution Series Insecticide_Dilution->Leaf_Dip Insecticide_Dilution->Topical_App Mortality_Count Mortality Assessment (e.g., 24, 48, 72h) Leaf_Dip->Mortality_Count Topical_App->Mortality_Count Probit_Analysis Probit Analysis Mortality_Count->Probit_Analysis LC50_LD50 LC50 / LD50 Determination Probit_Analysis->LC50_LD50

Generalized workflow for insecticidal bioassays.

Conclusion

The available data indicates that this compound exhibits potent insecticidal activity against Plutella xylostella, with a lower LC50 value than the synthetic pyrethroid deltamethrin in a direct comparative study.[1][2][3] While more extensive comparative studies against a wider range of pests and other classes of insecticides are needed for a comprehensive evaluation, this compound shows promise as a botanical insecticide. Its distinct, though not fully characterized, mode of action on the insect nervous system suggests it could be a valuable tool in insecticide resistance management programs. Further research to elucidate its precise molecular target and to conduct field trials will be crucial in determining its practical applicability in integrated pest management.

References

A Comparative Guide to HPLC-UV and LC-MS for the Quantification of Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Spiranthol A, a key N-alkylamide responsible for the bioactivity of Acmella oleracea extracts, is no exception. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines the experimental protocols and presents a direct comparison of the performance characteristics of both methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: A Side-by-Side Comparison

The performance of analytical methods is best assessed through a direct comparison of their validation parameters. The following tables summarize the quantitative data for the HPLC-UV and LC-MS methods for this compound quantification.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS
Linearity Range 10 - 500 µg/mL0.45 - 450 µM
Precision (RSD%) Intra-day: <2% Inter-day: <3%Repeatability: ≤ 6% Intermediate Precision: ≤ 2%
Limit of Detection (LOD) Not explicitly stated, but demonstrated sensitivity in the low µg/mL range.0.27 µM
Limit of Quantification (LOQ) Not explicitly stated, but demonstrated quantification in the 10 µg/mL range.0.45 µM
Selectivity Good, based on chromatographic separation.Excellent, based on mass-to-charge ratio.
Throughput HighHigh

Table 2: Summary of Chromatographic Conditions

ParameterHPLC-UVLC-MS
Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile and Water (gradient or isocratic)Acetonitrile and Water with 0.1% Formic Acid (gradient)
Detector Diode Array Detector (DAD) or UV-VisElectrospray Ionization (ESI) Mass Spectrometer
Detection Wavelength ~230 nmMS and MS/MS scans

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for both the HPLC-UV and LC-MS quantification of this compound.

HPLC-UV Method for this compound Quantification

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be: 0-10 min, 50-90% B; 10-15 min, 90% B; 15-16 min, 90-50% B; 16-20 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector monitoring at 230 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 500 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent such as ethanol or methanol. The extract may require filtration through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Assessed by plotting the peak area against the concentration of the calibration standards and determining the correlation coefficient (r²).

  • Precision: Evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The results are expressed as the relative standard deviation (RSD%).

  • Accuracy: Determined by spike recovery experiments, where a known amount of this compound standard is added to a sample matrix and the recovery is calculated.

LC-MS Method for this compound Quantification

This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and low concentrations of this compound.[1][2]

1. Instrumentation:

  • Liquid Chromatography system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-2 min, 30% B; 2-10 min, 30-100% B; 10-12 min, 100% B; 12-12.1 min, 100-30% B; 12.1-15 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Monitored Ions: For this compound (m/z [M+H]⁺ ≈ 222.18).

4. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, ensuring high purity solvents and reagents suitable for mass spectrometry.

5. Validation Parameters:

  • The validation parameters for the LC-MS method, as reported by Bae et al. (2010), include:

    • Repeatability (RSD%): ≤ 6%[1][2]

    • Intermediate Precision (RSD%): ≤ 2%[1][2]

    • Linear Range: 0.45-450 µM[1][2]

    • Limit of Detection (LOD): 0.27 µM[1][2]

    • Limit of Quantification (LOQ): 0.45 µM[1][2]

Mandatory Visualization

To visualize the cross-validation process, the following diagram illustrates the workflow for comparing the HPLC-UV and LC-MS methods for this compound quantification.

CrossValidation_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC-UV Analysis cluster_LCMS LC-MS Analysis cluster_Comparison Cross-Validation cluster_Conclusion Conclusion Sample This compound Containing Sample Extraction Extraction with Ethanol/Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC-UV System Filtration->HPLC_System LCMS_System LC-MS System Filtration->LCMS_System HPLC_Data Chromatographic Data (Peak Area) HPLC_System->HPLC_Data HPLC_Quant Quantification vs. Calibration Curve HPLC_Data->HPLC_Quant Comparison Comparison of Results (Accuracy, Precision, Sensitivity) HPLC_Quant->Comparison LCMS_Data Mass Spectral Data (Ion Intensity) LCMS_System->LCMS_Data LCMS_Quant Quantification vs. Calibration Curve LCMS_Data->LCMS_Quant LCMS_Quant->Comparison Conclusion Method Selection Based on Performance & Application Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

References

Spiranthol A: An In Vivo Examination of its Analgesic Properties in Comparison to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comparative analysis of the in vivo analgesic effects of Spiranthol A, a bioactive N-alkylamide, against established analgesic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and pain management, offering a summary of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This compound, isolated from plants of the Asteraceae family such as Acmella oleracea, has been traditionally used for its pain-relieving properties.[1][2] Modern pharmacological studies have begun to validate these traditional uses, demonstrating significant central and peripheral analgesic activities in various preclinical models.[3][4] This guide synthesizes available in vivo data to objectively compare the analgesic efficacy of this compound with commonly used analgesics, morphine and diclofenac.

Comparative Analysis of Analgesic Efficacy

The analgesic potential of this compound has been evaluated in several established in vivo models of nociception. The following tables summarize the quantitative data from studies assessing its efficacy in the tail flick, acetic acid-induced writhing, and carrageenan-induced paw edema tests, alongside comparative data for morphine and diclofenac.

Table 1: Tail Flick Test - A Measure of Central Analgesia

The tail flick test assesses the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus. An increase in withdrawal latency indicates an analgesic effect.

CompoundDoseAnimal ModelLatency (seconds) / % Maximal Possible Effect (%MPE)Reference
This compound Data Not Available---
Morphine 1.5 mg/kgRatSignificantly higher latency than control[5]
3.0 mg/kgRatNo significant difference from 1.5 mg/kg dose[5]
10 mg/kgRatPeak MPA of 70.9% at 30 min[6]
Diclofenac 10 mg/kgRatSignificant increase in reaction time at 3 hours[7]
3-100 mg/kg (p.o.)RatDose-dependent increase in paw withdrawal latency[8]

Table 2: Acetic Acid-Induced Writhing Test - A Model of Peripheral Analgesia

The writhing test evaluates peripheral analgesic activity by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid. A reduction in the number of writhes indicates analgesia.

CompoundDoseAnimal Model% Inhibition of WrithingReference
This compound (as part of S. acmella extract) 100-400 mg/kgMiceSignificant dose-dependent inhibition[9]
Morphine 5 mg/kgMiceStandard reference analgesic[10]
10 mg/kgMice93.68%[9]
Diclofenac Sodium 10 mg/kgMice56%[11]

Table 3: Carrageenan-Induced Paw Edema - A Model of Inflammatory Pain

This test assesses the anti-inflammatory and analgesic effects of a substance by measuring its ability to reduce paw swelling (edema) induced by carrageenan injection.

CompoundDoseAnimal Model% Inhibition of EdemaReference
This compound (as part of S. acmella extract) 100-400 mg/kgRatSignificant dose-dependent suppression[12]
Diclofenac 5 mg/kgRat~30%[13]
20 mg/kgRat~60%[13]
3-100 mg/kg (p.o.)RatED50 of 3.74 ± 1.39 mg/kg[8]

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the above data is crucial for interpretation and future research design.

Tail Flick Test

This test measures the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus, typically a beam of radiant heat.[14]

  • Animal Acclimation: Animals are habituated to the testing apparatus to minimize stress-induced variability.

  • Baseline Latency: The basal reaction time of each animal to the heat stimulus is recorded before drug administration. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[14][15]

  • Drug Administration: this compound or a comparator drug is administered via the appropriate route (e.g., oral, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration, the tail flick latency is measured again.

  • Data Analysis: The increase in latency from baseline is calculated and often expressed as a percentage of the maximum possible effect (%MPE).

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing a characteristic stretching and constricting behavior (writhing) in mice.[10]

  • Animal Preparation: Mice are fasted overnight prior to the experiment.

  • Drug Administration: Test compounds, standard analgesics, or a vehicle control are administered.

  • Induction of Writhing: After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[9]

  • Observation: The number of writhes for each animal is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[10]

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Carrageenan-Induced Paw Edema

This widely used model evaluates the anti-inflammatory properties of a compound.

  • Baseline Measurement: The initial volume of the rodent's hind paw is measured using a plethysmometer.

  • Drug Administration: The test substance, a standard anti-inflammatory drug, or a vehicle is administered.

  • Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the sub-plantar tissue of the hind paw.[16]

  • Paw Volume Measurement: Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[16]

Signaling Pathways of this compound in Analgesia

The analgesic and anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in pain and inflammation. Evidence suggests that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[18][19][20]

This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as various inflammatory cytokines.[20][21] The blockage of voltage-gated sodium channels is also proposed as a mechanism for its local anesthetic and analgesic actions.[3]

Analgesic_Signaling_Pathway_of_Spiranthol_A cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., Tissue Injury, Pathogens) Receptor Receptor Activation Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway NFkB_Pathway IκBα Degradation Receptor->NFkB_Pathway Spiranthol_A This compound Spiranthol_A->MAPK_Pathway Inhibits Spiranthol_A->NFkB_Pathway Inhibits Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation NFkB_Activation->Gene_Transcription Inflammatory_Mediators Production of Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene_Transcription->Inflammatory_Mediators Pain_Inflammation Pain and Inflammation Inflammatory_Mediators->Pain_Inflammation

Caption: Signaling pathway of this compound's analgesic action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice/Rats) Grouping Group Allocation (Control, Standard, this compound) Animal_Acclimation->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Tail_Flick Tail Flick Test (Central Analgesia) Drug_Administration->Tail_Flick Writhing_Test Writhing Test (Peripheral Analgesia) Drug_Administration->Writhing_Test Paw_Edema Paw Edema Test (Inflammatory Pain) Drug_Administration->Paw_Edema Data_Collection Data Collection (Latency, Writhes, Paw Volume) Tail_Flick->Data_Collection Writhing_Test->Data_Collection Paw_Edema->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparison of Efficacy Statistical_Analysis->Comparison

Caption: In vivo validation workflow for this compound.

Conclusion

The available in vivo evidence strongly suggests that this compound possesses significant analgesic and anti-inflammatory properties. Its efficacy in models of both central and peripheral pain, as well as inflammatory pain, indicates a broad spectrum of activity. While direct quantitative comparisons with standard drugs like morphine and diclofenac are limited by the availability of dose-response data for pure this compound, preliminary findings from extracts containing this compound are promising. The compound's mechanism of action, involving the inhibition of key inflammatory signaling pathways, provides a solid rationale for its observed effects. Further research focusing on establishing a clear dose-response relationship and conducting head-to-head comparative studies with standard analgesics is warranted to fully elucidate the therapeutic potential of this compound in pain management.

References

Unveiling the Action of Spiranthol A: A Comparative Guide to its Ion Channel Modulation using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Spiranthol A's mechanism of action with other relevant ion channel modulators, supported by experimental data from patch-clamp electrophysiology. We delve into its effects on key ion channels, offering a clear comparison with alternative compounds and detailing the experimental protocols necessary for such investigations.

This compound and its Mechanism of Action: An Overview

This compound, a bioactive N-alkylamide from the plant Acmella oleracea, is renowned for its sensory effects, including tingling and numbing sensations. These properties strongly suggest an interaction with ion channels, which play a pivotal role in neuronal excitability and sensory perception. Emerging evidence indicates that this compound's primary mechanism of action involves the modulation of two-pore-domain potassium (K2P) channels, particularly TREK-1, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its interaction with these channels is thought to underlie its analgesic, anti-inflammatory, and local anesthetic effects.[1]

Comparative Analysis of Ion Channel Modulators

To understand the unique properties of this compound, it is essential to compare its activity with well-characterized modulators of its target ion channels. This section provides a quantitative comparison of this compound with BL-1249, a known TREK-1 activator, and Capsaicin, the classic TRPV1 agonist.

Table 1: Quantitative Comparison of Ion Channel Modulators

CompoundTarget Ion ChannelActionEC50/IC50 (µM)Key Electrophysiological EffectsReference
This compound TREK-1 (KCNK2)Inhibition (putative)Not yet reportedExpected to decrease outward K+ current, leading to membrane depolarization.Inferred from[2]
TRPV1Agonist (putative)Not yet reportedThe antihypertensive effect of spilanthol was blocked by the TRPV1 antagonist capsazepine, suggesting interaction.[1][1]
BL-1249 TREK-1 (KCNK2)Activation5.5 ± 1.2Potently activates TREK-1 currents, causing membrane hyperpolarization.[3][4][5][3][4][5]
TREK-2 (KCNK10)Activation8.0 ± 0.8Activates TREK-2 channels.[3][4][3][4]
Capsaicin TRPV1Agonist~0.146 - 1.56Activates a non-selective cation current, leading to depolarization and Ca2+ influx.[6][7][6][7][8]

Note: Direct quantitative patch-clamp data for this compound is not yet available in the cited literature. The expected effects are based on its known physiological actions and comparison with structurally similar compounds.

Experimental Protocols: Patch-Clamp Electrophysiology

The following is a detailed protocol for whole-cell patch-clamp recording to investigate the effects of a test compound, such as this compound, on TREK-1 and TRPV1 channels expressed in a heterologous system (e.g., HEK293 cells).

Whole-Cell Patch-Clamp Protocol for TREK-1 and TRPV1

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the human TREK-1 or TRPV1 channel.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Use a low-density plating to allow for easy identification of single cells.

2. Solutions:

  • External Solution (for TREK-1): (in mM) 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with KOH.

  • Internal Solution (for TREK-1): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with KOH.

  • External Solution (for TRPV1): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal Solution (for TRPV1): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjusted to pH 7.2 with CsOH. (CsCl is used to block K+ channels).

  • Compound Preparation: Prepare stock solutions of this compound, BL-1249, and Capsaicin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution immediately before application.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the appropriate external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline currents.

  • Apply the test compound(s) via a perfusion system.

  • For TREK-1, apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to determine the current-voltage relationship.

  • For TRPV1, apply the agonist and record the inward current at the holding potential.

4. Data Analysis:

  • Measure the peak current amplitude in response to voltage steps or agonist application.

  • Construct dose-response curves to determine EC50 or IC50 values.

  • Analyze changes in the current-voltage relationship and channel kinetics (activation, deactivation, desensitization).

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental process, the following diagrams are provided.

Spiranthol_A_Signaling_Pathway cluster_TREK1 TREK-1 Pathway cluster_TRPV1 TRPV1 Pathway Spiranthol_A This compound TREK1 TREK-1 Channel Spiranthol_A->TREK1 Inhibits (putative) TRPV1 TRPV1 Channel Spiranthol_A->TRPV1 Activates (putative) K_efflux K+ Efflux TREK1->K_efflux opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition Cation_influx Ca2+/Na+ Influx TRPV1->Cation_influx opens Depolarization Depolarization Cation_influx->Depolarization Neuron_Excitation Neuronal Excitation (Nociception) Depolarization->Neuron_Excitation

Caption: Putative signaling pathways of this compound.

Patch_Clamp_Workflow start Start cell_prep Cell Culture & Transfection (HEK293) start->cell_prep solution_prep Prepare External & Internal Solutions start->solution_prep pipette_pull Pull Patch Pipettes (3-5 MΩ) start->pipette_pull plating Plate Cells on Coverslips cell_prep->plating recording Whole-Cell Patch-Clamp Recording plating->recording solution_prep->recording pipette_pull->recording seal Form Gigaohm Seal recording->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Current whole_cell->baseline compound_app Apply Test Compound (e.g., this compound) baseline->compound_app data_acq Record Current Changes compound_app->data_acq analysis Data Analysis (I-V curves, Dose-Response) data_acq->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound presents a fascinating pharmacological profile with significant potential for therapeutic applications. Its putative dual action on TREK-1 and TRPV1 channels suggests a complex mechanism for its sensory and analgesic effects. While qualitative evidence strongly supports its interaction with these channels, further quantitative studies using patch-clamp electrophysiology are imperative to fully elucidate its mechanism of action and determine its precise potency and selectivity. The protocols and comparative data presented in this guide offer a framework for researchers to pursue these critical investigations and unlock the full therapeutic potential of this natural compound.

References

Comparative study of different Spiranthol A extraction techniques' efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Spiranthol A from its natural sources, primarily Acmella oleracea, is a critical first step in harnessing its diverse pharmacological properties. This guide provides a comparative analysis of various extraction techniques, offering insights into their efficiency based on available experimental data. Detailed methodologies are provided to facilitate the replication of these methods.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact. Modern techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) often present advantages over traditional methods such as Soxhlet and maceration in terms of efficiency and environmental friendliness. Newer "green" approaches, for instance, using Natural Deep Eutectic Solvents (NADES), are also emerging as promising alternatives.[1][2][3]

Table 1: Comparison of this compound Extraction Techniques

Extraction TechniquePrincipleTypical YieldTypical Purity (Post-Purification)Extraction TimeAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a solvent.HighHigh (e.g., up to 97%)[4]ModerateHigh selectivity, solvent-free final product, environmentally friendly.[4]High initial equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.High (e.g., 3.09% from in vitro plant material)[5]Moderate to HighShort (e.g., 30 minutes)[6]Reduced solvent consumption and extraction time, higher yields compared to traditional methods.[5][7][8]Potential for thermal degradation of sensitive compounds if not optimized.
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.Moderate to HighModerateShortReduced extraction time and temperature, improved efficiency over maceration.[3]Potential for localized heating, equipment can be costly.
Soxhlet Extraction Continuous extraction with a cycling solvent.ModerateLow to ModerateLong (e.g., 16 hours)[9]Well-established, can be exhaustive.Time-consuming, large solvent volume required, potential for thermal degradation.[10]
Maceration Soaking the plant material in a solvent at room temperature.Low to ModerateLowVery Long (e.g., 24 hours)[11]Simple, requires minimal equipment.Inefficient, time-consuming, large solvent volume.[8]
Natural Deep Eutectic Solvents (NADES) Uses a mixture of natural compounds to form a eutectic solvent.Comparable to ethanol extraction (e.g., 244.58 µg/mL)[1][2]Moderate (e.g., 71.65% after SPE)[12]Moderate (e.g., 60 minutes)[1]"Green" and non-toxic solvents, can be highly efficient.[1]Purification of the target compound from the non-volatile solvent can be challenging.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published experimental data and are intended to serve as a starting point for laboratory implementation.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using supercritical CO2.

Materials and Equipment:

  • Dried and powdered Acmella oleracea plant material (flowers are reported to be richest in spilanthol).[4]

  • Supercritical fluid extractor.

  • CO2 cylinder (food or pharma grade).

  • Ethanol (as a co-solvent, optional).

  • Collection vessel.

Protocol:

  • Load the extraction vessel with the dried and powdered plant material.

  • Set the extraction parameters. A typical starting point is a pressure of 300 bar and a temperature of 40°C.[13]

  • Introduce supercritical CO2 into the extraction vessel at the set pressure and temperature.

  • The supercritical fluid containing the extracted compounds is then passed through a pressure reduction valve into a collection vessel.

  • The pressure drop causes the CO2 to return to its gaseous state, leaving the this compound extract in the collection vessel.

  • The CO2 can be recycled.

  • The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials and Equipment:

  • Dried and powdered Acmella oleracea plant material.

  • Microwave extraction system.

  • Solvent (e.g., ethanol, or a mixture of ethanol and hexane (3:7 v/v)).[6]

  • Extraction vessel.

  • Filtration apparatus.

Protocol:

  • Place a known quantity of the powdered plant material (e.g., 2 g) into the microwave extraction vessel.[14]

  • Add the extraction solvent (e.g., 60 mL).[14]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters. A common starting point is 50°C for 30 minutes.[6]

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract to remove the solid plant material.

  • The solvent can be evaporated to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound using ultrasonic waves.

Materials and Equipment:

  • Dried and powdered Acmella oleracea plant material.

  • Ultrasonic bath or probe sonicator.

  • Solvent (e.g., ethanol).

  • Extraction vessel (e.g., a beaker or flask).

  • Filtration apparatus.

Protocol:

  • Place a known quantity of the powdered plant material in the extraction vessel.

  • Add the extraction solvent.

  • If using an ultrasonic bath, place the vessel in the bath. If using a probe, immerse the probe into the solvent-plant material mixture.

  • Set the sonication parameters. Typical parameters include a frequency of 20-40 kHz and a specific power output. The extraction time can range from a few minutes to an hour.[15]

  • Monitor the temperature to avoid overheating and potential degradation of this compound.

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Evaporate the solvent to obtain the crude extract.

Soxhlet Extraction

Objective: To perform a continuous, exhaustive extraction of this compound.

Materials and Equipment:

  • Dried and powdered Acmella oleracea plant material.

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser).

  • Heating mantle.

  • Solvent (e.g., ethanol).[9]

  • Cellulose thimble.

Protocol:

  • Place the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent (e.g., 250 mL of ethanol).[9]

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, and then drip into the thimble, immersing the plant material.

  • Once the solvent level in the extractor reaches the top of the siphon tube, it will siphon back into the round-bottom flask, carrying the extracted compounds.

  • This cycle repeats, allowing for a continuous extraction. The process is typically run for several hours (e.g., 16 hours).[9]

  • After extraction, the solvent in the round-bottom flask contains the this compound extract. The solvent can be removed by rotary evaporation.

Maceration

Objective: A simple, low-technology method for this compound extraction.

Materials and Equipment:

  • Dried and powdered Acmella oleracea plant material.

  • Solvent (e.g., 96% ethanol).[11]

  • A sealed container (e.g., an Erlenmeyer flask).

  • Shaker or magnetic stirrer (optional, but recommended).

  • Filtration apparatus.

Protocol:

  • Place a known amount of the powdered plant material (e.g., 20 g) into the sealed container.[11]

  • Add a sufficient volume of the solvent to completely submerge the plant material (e.g., 400 mL).[11]

  • Seal the container and let it stand at room temperature for an extended period (e.g., 24 hours).[11]

  • Agitate the mixture periodically, either manually or using a shaker or magnetic stirrer, to enhance extraction.

  • After the maceration period, filter the mixture to separate the extract from the solid residue.

  • The solvent can be evaporated to yield the crude this compound extract.

Mandatory Visualizations

Signaling Pathways of this compound

Spilanthol has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and pain.

Spiranthol_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_analgesia Analgesic & Other Effects Spilanthol Spilanthol NFkB NF-κB Spilanthol->NFkB inhibits MAPK MAPK Signaling (JNK, p38) Spilanthol->MAPK inhibits CB1 Cannabinoid Receptor 1 (CB1) Spilanthol->CB1 interacts with TRPV1 TRPV1 Channel Spilanthol->TRPV1 interacts with cAMP cAMP Levels Spilanthol->cAMP influences iNOS iNOS Expression NFkB->iNOS MAPK->NFkB NO Nitric Oxide (NO) Production iNOS->NO

Caption: Key signaling pathways modulated by this compound.

Spiranthol exhibits anti-inflammatory effects by inhibiting key signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting JNK and p38.[16][17][18] This inhibition leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and consequently, the production of nitric oxide (NO), a key mediator of inflammation.[][20][21] Additionally, Spiranthol's analgesic and other biological activities are linked to its interaction with the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[20] It has also been reported to influence intracellular cyclic AMP (cAMP) levels.[][22]

General Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a generalized workflow for the extraction, purification, and analysis of this compound.

Extraction_Workflow PlantMaterial Acmella oleracea (Dried & Powdered) Extraction Extraction (SFE, MAE, UAE, Soxhlet, Maceration, NADES) PlantMaterial->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Purification Purification (e.g., Chromatography, SPE) CrudeExtract->Purification Analysis Analysis (HPLC, GC-MS, NMR) CrudeExtract->Analysis Initial Analysis PureSpilanthol Pure this compound Purification->PureSpilanthol PureSpilanthol->Analysis Data Quantitative & Qualitative Data (Yield, Purity, Structure) Analysis->Data

Caption: General workflow for this compound extraction and analysis.

References

Benchmarking Purity: A Comparative Analysis of Synthesized Spiranthol A and its Natural Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a bioactive compound is a critical parameter influencing experimental reproducibility, therapeutic efficacy, and safety. This guide provides a comprehensive comparison of the purity of synthetically produced Spiranthol A versus this compound isolated from its natural sources, supported by established analytical methodologies.

This compound, a potent N-alkylamide found in plants of the Asteraceae family, such as Acmella oleracea, is renowned for its diverse biological activities, including anti-inflammatory, analgesic, and insecticidal properties.[1] As interest in this compound for pharmaceutical and cosmeceutical applications grows, the choice between synthetic and naturally derived this compound becomes a key consideration. This guide outlines the purity profiles of both sources, details the experimental protocols for their assessment, and visualizes the analytical workflow and a key signaling pathway modulated by this fascinating molecule.

Purity Profile: A Quantitative Comparison

The purity of this compound is paramount for consistent research outcomes and is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for these assessments.[2][3]

While direct comparative studies benchmarking synthetic versus natural this compound are not extensively documented in publicly available literature, we can construct a representative comparison based on reported purity levels for natural isolates and the stringent quality control standards applied to synthetic small molecules intended for research and drug development.

Source Reported Purity Range (%) Primary Analytical Method(s) Key Considerations
Natural Isolate 71.65 - 97%HPLC, GC-MS, NMRPurity can vary significantly based on the plant source, extraction method, and the extent of purification. The presence of structurally related N-alkylamides can pose a challenge for complete separation.
Synthesized >95% (Assumed)HPLC, GC-MS, NMR, Elemental AnalysisPurity is typically high and well-defined, with impurities arising from starting materials, reagents, or side reactions during the synthesis. These are often more readily identifiable and controllable than the complex matrix of natural extracts.

Note: The purity of synthesized this compound is presented as an assumed value based on typical industry standards for small molecule drug candidates in the discovery and preclinical phases. Actual purity may vary depending on the specific synthesis route and purification process.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comparative purity analysis of natural and synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Synthesis cluster_2 Purity Analysis Natural_Source Natural Source (e.g., Acmella oleracea) Extraction Extraction & Crude Isolate Natural_Source->Extraction Solvent Extraction Purification_Natural Purification (e.g., Chromatography) Extraction->Purification_Natural Fractionation Natural_Spiranthol_A Natural this compound Purification_Natural->Natural_Spiranthol_A HPLC HPLC Analysis Natural_Spiranthol_A->HPLC GCMS GC-MS Analysis Natural_Spiranthol_A->GCMS NMR NMR Spectroscopy Natural_Spiranthol_A->NMR Starting_Materials Starting Materials Chemical_Synthesis Multi-step Synthesis Starting_Materials->Chemical_Synthesis Purification_Synthetic Purification (e.g., Crystallization) Chemical_Synthesis->Purification_Synthetic Synthetic_Spiranthol_A Synthetic this compound Purification_Synthetic->Synthetic_Spiranthol_A Synthetic_Spiranthol_A->HPLC Synthetic_Spiranthol_A->GCMS Synthetic_Spiranthol_A->NMR Purity_Determination Purity Determination & Comparison HPLC->Purity_Determination GCMS->Purity_Determination NMR->Purity_Determination

Comparative Purity Analysis Workflow

Detailed Experimental Protocols

Accurate purity assessment relies on well-defined analytical methods. Below are detailed protocols for the key techniques used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of compounds in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Samples of both natural and synthetic this compound are accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). The solutions are then filtered through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds and provides both qualitative and quantitative information.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a volatile solvent like ethyl acetate or dichloromethane. Derivatization is typically not required for this compound.

  • Purity Assessment: The purity is calculated based on the relative peak area of this compound in the total ion chromatogram. The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired for structural confirmation. For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added to a precisely weighed sample of this compound.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal and the molecular weights of both the analyte and the standard.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

The following diagram illustrates the inhibitory effect of this compound on these pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_1 Signaling Cascades cluster_2 This compound Inhibition cluster_3 Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates IKK IKK Complex Stimulus->IKK Activates Gene_Expression Gene Expression MAPK->Gene_Expression Activates Transcription Factors IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB Translocation to Nucleus NFκB->NFκB_nucleus Spiranthol_A This compound Spiranthol_A->MAPK Inhibits Phosphorylation Spiranthol_A->IκBα Inhibits Phosphorylation NFκB_nucleus->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Mediators

Inhibition of NF-κB and MAPK Pathways by this compound

Conclusion

The choice between synthesized and naturally isolated this compound will depend on the specific requirements of the research or application.

  • Synthesized this compound offers the advantage of high, consistent purity and a well-defined impurity profile, which is often essential for pharmacological and clinical studies where lot-to-lot consistency and a clear understanding of all components are critical.

  • Naturally isolated this compound , while potentially subject to greater variability in purity, provides a compound derived from a biological system. For certain applications, particularly in the preliminary stages of research or in the context of "natural" product formulations, this may be the preferred source. However, rigorous purification and analytical characterization are necessary to ensure the quality and reproducibility of the material.

Ultimately, a thorough analytical characterization using the methods outlined in this guide is indispensable for any research involving this compound, regardless of its origin. This ensures the integrity of the scientific data and the safety and efficacy of any potential therapeutic or commercial products.

References

Safety Operating Guide

Personal protective equipment for handling Spiranthol A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Spiranthol A. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Chemical Properties

This compound is a bioactive N-alkylamide recognized for its potential pharmacological applications. However, it also presents several hazards that necessitate careful handling.

Summary of Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Refer to the table below for a summary of its key chemical and physical properties.

PropertyValue
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and methanol.
Boiling Point Approximately 250 °C
Stability Sensitive to light and air; should be stored under inert conditions to prevent degradation.[1] Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table provides guidance on selecting suitable PPE. As specific breakthrough time data for this compound is not available, the glove recommendations are based on data for chemically similar amide compounds.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Nitrile or Neoprene gloves are suitable for handling.[1]
Eye Protection Safety glasses with side shieldsTightly fitting safety goggles are recommended.
Skin and Body Laboratory coatA chemically resistant lab coat or gown should be worn.
Respiratory Use in a well-ventilated areaIf working outside of a fume hood or with potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Detailed Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of this compound.

General Handling
  • Engineered Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Aerosol Prevention: Do not perform operations that could generate aerosols, such as sonication or vortexing, outside of a contained environment.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Light and Air: Protect from light and air to prevent degradation.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Incompatibles: Store away from strong oxidizing agents.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2, including double gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the scale and location of the spill.

  • Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Neutralization (for acidic or basic contaminants, not this compound itself): This step is not directly applicable to this compound unless it is in an acidic or basic solution.

  • Absorption: Gently cover the spill with an inert absorbent material.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a detergent solution and water.

    • Follow with a rinse of 70% ethanol.

    • For thorough decontamination of surfaces, a final wipe with a freshly prepared 10% bleach solution followed by a neutralizing agent like sodium thiosulfate can be effective for cytotoxic compounds.

  • Disposal: All contaminated materials, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.

Decontamination of Reusable Equipment
  • Glassware and Non-Porous Materials: Reusable items can be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.

  • Equipment Surfaces: Wipe down equipment surfaces with a detergent solution, followed by 70% ethanol.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, absorbent materials, and contaminated labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound down the drain.

  • Final Disposal: All this compound waste must be disposed of through a licensed professional waste disposal service. Incineration is the preferred method for cytotoxic waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Secure Storage (Cool, Dry, Dark, Inert Atmosphere) PPE_Donning Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Receipt_and_Storage->PPE_Donning Fume_Hood_Prep Prepare Workspace in Fume Hood (Absorbent Liner) PPE_Donning->Fume_Hood_Prep Weighing_and_Dilution Weighing and Dilution (In Fume Hood) Fume_Hood_Prep->Weighing_and_Dilution Experimental_Procedure Experimental Procedure Weighing_and_Dilution->Experimental_Procedure Decontamination Decontaminate Equipment and Surfaces Experimental_Procedure->Decontamination PPE_Doffing Doff PPE and Wash Hands Experimental_Procedure->PPE_Doffing Waste_Segregation Segregate Solid and Liquid Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Hazardous Waste (Licensed Vendor) Waste_Segregation->Waste_Disposal Waste_Disposal->PPE_Doffing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.